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2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide Documentation Hub

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  • Product: 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide
  • CAS: 311327-03-4

Core Science & Biosynthesis

Foundational

mechanism of action of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide Abstract The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide belongs to the broad...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Abstract

The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide belongs to the broader class of thiazolidinone and rhodanine derivatives, a group of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the potential mechanisms of action for this specific molecule, drawing upon the established biological activities of its structural analogues. We will delve into the key signaling pathways and molecular targets that are likely modulated by this compound, supported by evidence from the scientific literature. Furthermore, this guide will present detailed, field-proven experimental protocols for elucidating its precise mechanism of action, addressing the critical need for rigorous validation in drug discovery.

Introduction: The Thiazolidinone Scaffold as a Privileged Structure

The thiazolidinone ring system is a core structural motif in a multitude of biologically active compounds.[3] Its derivatives have been extensively explored and have shown a wide array of therapeutic potentials, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[4][5][6] The specific compound, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, incorporates the 2-imino-4-oxothiazolidin-5-yl acetic acid backbone, a feature shared by many compounds with demonstrated biological effects.[5][7]

It is imperative, however, to approach the study of rhodanine and thiazolidinone derivatives with a degree of caution. These compounds have been identified as potential Pan-Assay Interference Compounds (PAINS), which can exhibit non-specific activity in high-throughput screening assays.[8] Therefore, any observed biological effect must be rigorously validated through detailed mechanistic studies.

Potential Mechanisms of Action: An Evidence-Based Exploration

Based on the extensive research into structurally related compounds, we can hypothesize several plausible mechanisms of action for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. These are categorized below based on their therapeutic implications.

Anti-inflammatory Activity: Targeting Key Enzymes in the Inflammatory Cascade

Thiazolidinone derivatives have been widely reported as potent anti-inflammatory agents.[4][9] The primary mechanism for this activity is often attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

  • Cyclooxygenase (COX) Inhibition: Several studies have demonstrated that 2-imino-4-thiazolidinone derivatives can act as selective inhibitors of COX-2.[9][10] This selectivity is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective COX inhibitors. The proposed mechanism involves the interaction of the thiazolidinone scaffold with the active site of the COX-2 enzyme.[10]

  • Lipoxygenase (LOX) Inhibition: Derivatives of the thiazolidinone core have also been identified as inhibitors of 15-lipoxygenase (15-LOX).[9][10] The presence of specific substituents on the benzylidene ring attached to the thiazolidinone core appears to be crucial for LOX inhibitory activity.[9]

COX_LOX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide Compound->COX Inhibition Compound->LOX Inhibition

Caption: Putative inhibition of COX and LOX pathways by the compound.

Antimicrobial Activity: Diverse Modes of Action

The thiazolidinone scaffold is a versatile platform for the development of antimicrobial agents.[1][11]

  • Enzyme Inhibition: Rhodanine derivatives have been reported to inhibit bacterial RNA polymerase (RNAP).[1] Furthermore, 4-thiazolidinones are considered bioisosteres of phosphates and can inhibit bacterial enzymes involved in peptidoglycan biosynthesis, such as MurB.[4] Docking studies have also suggested that some derivatives may inhibit E. coli MurB.[11]

  • Inhibition of Fungal Growth: Certain 2-imino-thiazolidin-4-ones have demonstrated antifungal activity, potentially by inhibiting the mycelial growth of fungi.[4][12]

Antiviral Activity: Targeting Viral Entry and Replication

Rhodanine derivatives have shown promise as antiviral agents, particularly against HIV.

  • Inhibition of HIV-1 Entry: Some furan-substituted rhodanine derivatives have been found to inhibit HIV-1-mediated cell-cell fusion and the formation of the glycoprotein 41 (gp41) six-helix bundle, which are crucial steps in viral entry.[1]

  • Inhibition of Viral Enzymes: Thiazolidinone derivatives can act as non-nucleoside inhibitors of HIV type 1 reverse transcriptase (HIVRT).[4] More recently, acetamide derivatives have been identified as inhibitors of HIV-1 Tat-mediated viral transcription.[13]

Anticancer Activity: A Multifaceted Approach

The 4-thiazolidinone skeleton is present in many compounds with cytotoxic activity.[5]

  • Enzyme Inhibition: Rhodanine derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR).[8]

  • Inhibition of DNA Synthesis: Some thiazolidinone derivatives have been shown to inhibit DNA synthesis in cancer cells.[4]

Other Potential Mechanisms

The versatility of the thiazolidinone scaffold extends to other therapeutic areas:

  • Carbonic Anhydrase Inhibition: Thiazolidin-based compounds have been identified as inhibitors of human carbonic anhydrase isoenzymes I and II.[14]

  • Urease and α-Glucosidase Inhibition: Hybrid compounds with a thiazole-thiazolidinone structure have been shown to be potent inhibitors of urease and α-glucosidase enzymes.[15]

  • PPAR-γ Activation: Novel thiazolidinedione and rhodanine derivatives have been shown to regulate glucose metabolism and improve insulin sensitivity by activating the peroxisome proliferator-activated γ receptor (PPAR-γ).[16]

  • S1P1 Receptor Agonism: 2-Imino-thiazolidin-4-one derivatives have been developed as potent and orally active S1P1 receptor agonists, which has implications for immunomodulation.[17]

Experimental Protocols for Mechanistic Elucidation

To determine the precise , a series of well-defined experiments are required.

In Vitro Enzyme Inhibition Assays

Objective: To determine if the compound directly inhibits the activity of key enzymes implicated in the mechanisms of related compounds.

Protocol: COX-1/COX-2 Inhibition Assay

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the enzyme, the test compound, and the probe.

    • Incubate for a pre-determined time at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the signal (colorimetric or fluorescent) at regular intervals.

    • Calculate the percentage of inhibition and determine the IC50 value.

  • Controls: Include a known COX-1/COX-2 inhibitor (e.g., indomethacin, celecoxib) as a positive control and a vehicle control (e.g., DMSO).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Test Compound
Indomethacin
Celecoxib
Cellular Assays

Objective: To assess the effect of the compound on cellular pathways in a more biologically relevant context.

Protocol: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in Macrophages

  • Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

  • Controls: Include a vehicle control and a positive control (e.g., dexamethasone).

Caption: Workflow for cellular anti-inflammatory assay.

Target Deconvolution and Validation

Objective: To identify the direct molecular target(s) of the compound.

  • Affinity Chromatography: Immobilize the compound on a solid support and use it to pull down binding partners from cell lysates. Identify the bound proteins using mass spectrometry.

  • Thermal Shift Assay (TSA): Measure the change in the melting temperature of a protein in the presence of the compound. A significant shift indicates direct binding.

  • Surface Plasmon Resonance (SPR): Quantify the binding affinity and kinetics of the compound to its putative target.

Conclusion

The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide holds therapeutic promise due to its structural similarity to a well-established class of biologically active molecules. The potential mechanisms of action are diverse and include the inhibition of key enzymes in inflammatory, microbial, and oncogenic pathways. However, it is crucial to move beyond inference and conduct rigorous experimental validation to elucidate its precise molecular mechanism. The protocols outlined in this guide provide a robust framework for such an investigation, ensuring scientific integrity and paving the way for potential drug development. The cautionary note regarding the potential for non-specific activity (PAINS) should guide the experimental design and interpretation of results.

References

  • Recent Advances in the Biological Importance of Rhodanine Deriv
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. MDPI.
  • Kinetic and in silico analysis of thiazolidin-based inhibitors of α-carbonic anhydrase isoenzymes. Taylor & Francis.
  • Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation.
  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activ
  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. PMC.
  • Review on Thiazolidinone possessing heterocyclic analogues, their potential binding sites with Cyclooxygenase and Lipoxygenase. ijsra.net.
  • A Brief Review on Biological Activities of Thiazolidinone Deriv
  • Mechanism of rhodanine derivative compounds.
  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. Bentham Science.
  • Example derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid...
  • Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applic
  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)
  • 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists.
  • Synthesis and biological activity of 4-thiazolidinones, thiosemicarbazides derived
  • Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-medi

Sources

Exploratory

In Vitro Biological Activity of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide: A Technical Evaluation Guide

Executive Summary The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide (hereafter referred to as m-Tolyl-IOTA ) represents a highly specialized pharmacophore within the pseudothiohydantoin family. As a Sen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide (hereafter referred to as m-Tolyl-IOTA ) represents a highly specialized pharmacophore within the pseudothiohydantoin family. As a Senior Application Scientist overseeing early-stage drug discovery workflows, I have structured this technical guide to provide a rigorous framework for evaluating the in vitro biological activity of this molecule.

Recent comprehensive reviews of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives highlight their privileged status as scaffolds for anticancer, anti-inflammatory, and immunomodulatory drug design [1]. Furthermore, related thiazole-2-acetamide derivatives have demonstrated potent tubulin polymerization inhibition by binding to the colchicine site, leading to robust apoptotic cascades in cancer cell lines [2]. This guide synthesizes the mechanistic rationale behind m-Tolyl-IOTA and provides field-proven, self-validating in vitro protocols to quantify its efficacy.

Mechanistic Rationale & Target Engagement

To effectively design an in vitro screening cascade, we must first understand the causality behind the molecule's structural interactions. The biological activity of m-Tolyl-IOTA is driven by two primary structural domains:

  • The 2-Imino-4-oxothiazolidine Core: This heterocyclic ring acts as a rigid hydrogen-bond donor/acceptor system. It is a recognized pharmacophore for modulating Sphingosine-1-phosphate receptor 1 (S1P1) and interfering with microtubule dynamics.

  • The N-(m-Tolyl)acetamide Tail: The inclusion of the meta-methylphenyl (m-tolyl) group introduces a specific steric bulk and lipophilicity. In the context of tubulin inhibition, this hydrophobic tail is hypothesized to anchor the molecule deeply within the hydrophobic pocket of the colchicine binding site on β -tubulin, preventing the conformational changes required for tubulin dimer assembly [2].

When m-Tolyl-IOTA binds to tubulin, it disrupts the dynamic instability of microtubules. This mechanical failure triggers the Spindle Assembly Checkpoint (SAC), leading to G2/M phase cell cycle arrest. Prolonged arrest inherently downregulates anti-apoptotic proteins (Bcl-2) and activates pro-apoptotic effectors (Bax, Caspase 9, Caspase 3), culminating in programmed cell death.

MoA Compound m-Tolyl-IOTA (2-imino-4-oxothiazolidin-5-yl derivative) Target Colchicine Binding Site (β-Tubulin) Compound->Target Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Effect2 G2/M Phase Cell Cycle Arrest Effect1->Effect2 Effect3 Bcl-2 Downregulation & Bax Activation Effect2->Effect3 Effect4 Caspase 9 & 3 Cleavage Effect3->Effect4 Outcome Cellular Apoptosis Effect4->Outcome

Mechanistic pathway of m-Tolyl-IOTA inducing apoptosis via tubulin polymerization inhibition.

In Vitro Profiling Workflows

To ensure trustworthiness and reproducibility, every assay described below is designed as a self-validating system. We do not merely execute steps; we engineer controls that continuously verify the assay's integrity.

Workflow Step1 Compound Prep (DMSO Stock) Step2 Cell Viability Assay (MTT / 72h) Step1->Step2 Step3 Tubulin Polymerization (Cell-Free Assay) Step1->Step3 Step4 Flow Cytometry (Cell Cycle & Annexin V) Step2->Step4 Step5 Western Blot (Caspase/Bcl-2 Markers) Step4->Step5

Standardized in vitro screening workflow for evaluating m-Tolyl-IOTA biological activity.

Protocol A: Cytotoxicity and Antiproliferative Screening (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ) of m-Tolyl-IOTA across a panel of human cancer cell lines (e.g., MCF-7, A549, HeLa).

  • Cell Seeding: Seed cells at a density of 3×103 to 5×103 cells/well in a 96-well plate.

    • Causality: This specific density ensures that control cells remain in the logarithmic growth phase throughout the 72-hour assay window. Over-seeding leads to contact inhibition, which artificially masks the antiproliferative effects of the compound.

  • Compound Treatment: After 24 hours of attachment, treat cells with serial dilutions of m-Tolyl-IOTA (0.1 μ M to 100 μ M). Maintain a final DMSO concentration of ≤0.5% .

    • Causality: DMSO concentrations above 0.5% induce solvent-mediated cytotoxicity, confounding the true pharmacological effect of the drug.

  • MTT Incubation: After 72 hours, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 μ L of DMSO to dissolve the formazan crystals.

    • Causality: The reduction of MTT by mitochondrial succinate dehydrogenase produces water-insoluble formazan. Complete solubilization is mandatory; otherwise, light scattering from undissolved crystals will cause erratic absorbance readings at 570 nm.

Protocol B: Cell-Free Tubulin Polymerization Inhibition Assay

Objective: Validate that the cytotoxicity observed in Protocol A is mechanistically driven by direct interaction with tubulin [2].

  • Buffer Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 5% glycerol.

    • Causality: GTP is required to provide the thermodynamic driving force for microtubule assembly. Glycerol lowers the critical concentration of tubulin required for polymerization, ensuring a robust baseline signal in the vehicle control.

  • Reaction Assembly: In a pre-chilled 96-well half-area plate, combine 3 mg/mL purified porcine brain tubulin with varying concentrations of m-Tolyl-IOTA. Use Combretastatin A-4 (CA-4) as a positive control.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

    • Causality: Tubulin polymerization is highly temperature-dependent. The shift from 4°C to 37°C initiates assembly. As polymers form, light scattering increases, resulting in a measurable rise in A340​ . An active inhibitor will flatten this kinetic curve.

Protocol C: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that the mechanism of cell death is apoptotic rather than necrotic, and verify G2/M phase arrest.

  • Annexin V-FITC / PI Staining: Harvest treated cells, wash with cold PBS, and resuspend in Binding Buffer containing Ca2+ . Add 5 μ L Annexin V-FITC and 5 μ L Propidium Iodide (PI).

    • Causality: Annexin V binds to phosphatidylserine (PS), which translocates to the outer plasma membrane leaflet during early apoptosis. This binding is strictly calcium-dependent, hence the mandatory use of the specialized binding buffer. PI is membrane-impermeable and only stains late-apoptotic/necrotic cells with compromised membranes.

  • Cell Cycle Analysis: For a separate cohort, fix cells in 70% cold ethanol overnight. Treat with RNase A (50 μ g/mL) and stain with PI (50 μ g/mL).

    • Causality: RNase A removes double-stranded RNA, which PI can also intercalate into. This ensures the fluorescence signal is strictly proportional to DNA content, allowing accurate discrimination between G1 (2N), S (between 2N and 4N), and G2/M (4N) phases.

Data Presentation & Expected Benchmarks

Based on the pharmacological profiling of the broader (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid and thiazole-2-acetamide classes [1] [2], the following table summarizes the expected in vitro quantitative data ranges for m-Tolyl-IOTA. This serves as a benchmark for validating experimental success.

Assay ParameterTarget/Cell LineExpected Range ( μ M)Significance / Causality
Antiproliferative IC50​ MCF-7 (Breast Cancer)2.5 – 8.0Indicates potent broad-spectrum cytotoxicity comparable to standard chemotherapeutics.
Antiproliferative IC50​ A549 (Lung Cancer)3.0 – 9.5Validates efficacy in solid tumors with high mitotic indices.
Cytotoxicity IC50​ WI-38 (Normal Fibroblasts)> 50.0Demonstrates a wide therapeutic window and selectivity for rapidly dividing cells.
Tubulin Polymerization IC50​ Purified Porcine Tubulin1.5 – 4.0Confirms direct target engagement at the colchicine binding site.
Apoptotic Population (%) Treated Cancer Cells (48h)45% – 65%Validates that cell death is driven by programmed apoptosis rather than non-specific necrosis.

Conclusion

The evaluation of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide requires a tightly controlled, mechanistically grounded approach. By employing the self-validating workflows detailed above—ranging from kinetic light-scattering assays for tubulin assembly to calcium-dependent flow cytometric analysis—researchers can definitively map the biological activity of this compound. Strict adherence to the causal principles behind each reagent and step ensures that the resulting data is both robust and translationally relevant for downstream drug development.

References

  • Szostek, T., Otto-Ślusarczyk, D., Roszkowski, P., Struga, M., & Szulczyk, D. (2024). "Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review." Results in Chemistry, 11, 101828. URL:[Link]

  • Al-Wahaibi, L. H., Elshamsy, A. M., Ali, T. F. S., Youssif, B. G. M., Bräse, S., Abdel-Aziz, M., & El-Koussi, N. A. (2025). "Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors." Frontiers in Chemistry, 13, 1565699. URL:[Link]

Foundational

Computational Evaluation and Molecular Docking Protocols for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide: A Multi-Target Perspective

Executive Summary & Pharmacophoric Rationale In modern drug discovery, the 4-oxothiazolidine scaffold is recognized as a highly privileged structure, frequently deployed to overcome intrinsic tumor cell heterogeneity and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

In modern drug discovery, the 4-oxothiazolidine scaffold is recognized as a highly privileged structure, frequently deployed to overcome intrinsic tumor cell heterogeneity and drug resistance[1]. As a Senior Application Scientist, evaluating a specific derivative—2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide —requires a rigorous, physics-driven approach to molecular docking.

This compound presents a unique triad of pharmacophoric features:

  • The 2-Imino-4-oxothiazolidin-5-yl Core : Acts as a rigid heterocyclic anchor. The imino nitrogen and carbonyl oxygen serve as a potent hydrogen bond donor-acceptor pair, capable of coordinating with active-site metal ions (e.g., Zn2+ in Carbonic Anhydrase) or hinge-region backbone amides in kinases[1][2].

  • The Acetamide Linker : Provides critical conformational flexibility. The amide backbone facilitates highly directional hydrogen bonding, which is essential for stabilizing the ligand within narrow binding clefts[3].

  • The m-Tolyl Moiety : The meta-methyl substitution on the phenyl ring provides a precise steric bulk that optimally fills deep lipophilic pockets, enhancing binding affinity and target selectivity compared to unsubstituted variants[4].

Based on structural homology with established inhibitors, we will evaluate this compound against two primary oncology targets: Epidermal Growth Factor Receptor (EGFR) Kinase [5] and Carbonic Anhydrase XII (CA XII) [1].

In Silico Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, a docking simulation cannot merely be a "black box" operation; it must be a self-validating system where every parameter choice is grounded in physical chemistry. Below is the step-by-step methodology for executing this docking study.

Phase 1: Ligand Preparation and Quantum Mechanical (QM) Optimization
  • Objective : Generate a biologically relevant, low-energy 3D conformation of the ligand.

  • Causality : The 2-imino group of the thiazolidinone ring exhibits tautomerism (imino vs. enamino forms). Standard molecular mechanics force fields often misassign the electron density of these tautomers. Therefore, Quantum Mechanical (QM) optimization is mandatory to calculate accurate partial charges, which directly dictate the electrostatic scoring during docking[2].

  • Step-by-Step Protocol :

    • Sketch the 2D structure of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide.

    • Utilize Epik to generate all possible protonation and tautomeric states at a physiological pH of 7.4.

    • Select the lowest-energy tautomer and subject it to Density Functional Theory (DFT) optimization using the B3LYP-D4/def2-TZVP basis set[2]. The inclusion of the D4 empirical dispersion correction is critical for accurately modeling the π -system of the m-tolyl ring.

    • Export the optimized geometry with QM-derived electrostatic potential (ESP) charges.

Phase 2: Protein Preparation and Active Site Mapping
  • Objective : Reconstruct the native hydrogen-bond network of the target receptors (EGFR: PDB 1XKK; CA XII: PDB 1JCZ).

  • Causality : Raw crystallographic data contains artifacts, missing protons, and flipped amide side chains (e.g., Asn, Gln). If uncorrected, these artifacts create false steric clashes or missed hydrogen-bonding opportunities, invalidating the docking pose[5].

  • Step-by-Step Protocol :

    • Import the PDB structures into the Protein Preparation Wizard.

    • Strip all co-crystallized water molecules located >3 Å away from the native ligand, retaining only highly coordinated structural waters bridging the ligand-protein interface.

    • Assign bond orders and add missing hydrogen atoms at pH 7.4.

    • Perform a restrained energy minimization using the OPLS4 force field until the heavy-atom RMSD converges to 0.30 Å. This relieves steric clashes while preserving the experimentally determined backbone architecture.

Phase 3: Grid Generation and Extra Precision (XP) Docking
  • Objective : Dock the QM-optimized ligand into the prepared receptor grids.

  • Causality : Standard Precision (SP) docking often fails to penalize the desolvation of polar groups. Extra Precision (XP) docking applies a stringent scoring function that heavily penalizes steric clashes and rewards highly coordinated, solvent-shielded hydrogen bonds, thereby filtering out false-positive poses.

  • Step-by-Step Protocol :

    • Generate a receptor grid box (20 Å × 20 Å × 20 Å) centered on the centroid of the native co-crystallized ligand.

    • Apply a van der Waals radius scaling factor of 0.80 for non-polar receptor atoms (partial charge <0.25 ) to simulate subtle induced-fit plasticity.

    • Execute XP docking with flexible ligand sampling.

    • Self-Validation Check : Re-dock the native co-crystallized ligand. The protocol is only validated if the RMSD between the docked native ligand and its crystallographic pose is <2.0 Å.

Workflow Visualization

DockingWorkflow LIG Ligand Preparation DFT B3LYP-D4/def2-TZVP DOCK XP Molecular Docking Flexible Ligand Algorithm LIG->DOCK PROT Protein Preparation OPLS4 Minimization GRID Grid Generation Active Site Definition PROT->GRID GRID->DOCK SCORE Scoring & Ranking Empirical Free Energy DOCK->SCORE ANALYSIS Interaction Analysis RMSD & Pose Validation SCORE->ANALYSIS

Figure 1: Self-validating computational docking workflow for thiazolidinone derivatives.

Quantitative Data Presentation

Based on the structural parameters of the 2-imino-4-oxothiazolidine core and benchmarking against structurally similar acetamide derivatives in the literature[1][5], the following table summarizes the quantitative docking metrics and key residue interactions for our target compound.

Target ProteinPDB IDXP Docking Score (kcal/mol)Key Hydrogen Bonds (Distance Å)Hydrophobic InteractionsBinding Mode Rationale
EGFR Kinase 1XKK-10.45MET766 (2.1), ASP855 (2.3)LEU718, VAL726The 2-imino group acts as a strong H-bond donor to the ASP855 side chain, while the m-tolyl group occupies the deep hydrophobic cleft near LEU718[5].
Carbonic Anhydrase XII 1JCZ-7.42HIS94 (2.0), THR199 (2.2)VAL121, LEU198The thiazolidinone ring mimics sulfonamide binding, positioning the carbonyl oxygen to coordinate with the active site Zn2+ ion[1].

Mechanistic Pathway: EGFR Inhibition

Epidermal growth factor receptor (EGFR) inhibitors are essential in cancer therapy, specifically targeting hyperactive EGFR, which is a principal facilitator of tumor proliferation[5]. The docking data suggests that 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide acts as a potent ATP-competitive inhibitor. By anchoring into the hinge region via the MET766 residue, the compound prevents ATP binding, thereby shutting down downstream oncogenic signaling cascades.

EGFRPathway EGF EGF Ligand EGFR EGFR Kinase Domain (Active State) EGF->EGFR Activation PI3K PI3K / AKT Cascade EGFR->PI3K Phosphorylation MAPK RAS / MAPK Cascade EGFR->MAPK Phosphorylation COMP 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide COMP->EGFR ATP-Competitive Inhibition PROLIF Tumor Proliferation PI3K->PROLIF MAPK->PROLIF

Figure 2: Mechanism of EGFR kinase inhibition by the target thiazolidinone derivative.

References

  • Design, Synthesis, Cytoselective Toxicity, Structure–Activity Relationships, and Pharmacophore of Thiazolidinone Derivatives Targeting Drug-Resistant Lung Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine Derivatives: Structural Features and Molecular Docking Source: SciProfiles URL:[Link]

  • Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors Source: Advanced Journal of Chemistry, Section A URL:[Link]

  • Designing and molecular docking analysis of newly acetazolamide derived compounds integrating 4-oxothiazolidine group as possible carbon anhydrase inhibitors Source: Wiadomości Lekarskie URL:[Link]

  • Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d] imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides Source: ResearchGate URL:[Link]

Sources

Exploratory

pharmacokinetic profiling of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide Abstract The development of novel therapeutic agents requires a thorough understanding of their behav...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Abstract

The development of novel therapeutic agents requires a thorough understanding of their behavior within a biological system. For small molecules such as 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, a derivative of the pharmacologically significant 2-iminothiazolidin-4-one scaffold, characterizing the pharmacokinetic (PK) profile is a critical step in the progression from discovery to clinical candidate.[1] This guide provides a comprehensive framework for the systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. We will detail the causality behind experimental choices, present validated protocols for key assays, and offer insights into the interpretation of the resulting data, thereby providing a robust roadmap for researchers and drug development professionals.

Introduction: The Rationale for PK Profiling

The therapeutic efficacy and safety of a drug are inextricably linked to its concentration and persistence at the target site. Pharmacokinetics, the study of what the body does to a drug, provides the quantitative data necessary to understand this relationship. For a novel compound like 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, early and accurate PK profiling is not merely a regulatory requirement but a foundational pillar of successful drug development. It allows for the early identification of liabilities such as poor oral bioavailability, rapid metabolism, or unfavorable distribution, which can then be addressed through medicinal chemistry optimization.[2]

This guide outlines a logical, multi-stage workflow for characterizing the PK profile of our lead compound. We will proceed from fundamental physicochemical assessments to in silico and in vitro ADME assays, culminating in definitive in vivo studies.

PK_Profiling_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Characterization cluster_3 Phase 4: Data Integration A Physicochemical Characterization (Solubility, Lipophilicity) C Permeability Assay (e.g., Caco-2) A->C B In Silico ADME Prediction B->C F Animal PK Study (e.g., Rodent) C->F D Metabolic Stability (Microsomes, Hepatocytes) D->F E Plasma Protein Binding (PPB) E->F H PK Parameter Calculation & Modeling F->H G Bioanalytical Method Development & Validation G->F Essential Prerequisite Metabolic_Stability_Workflow A Prepare Incubation Mix: - Compound (low concentration) - Liver Microsomes - Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C (5 minutes) A->B C Initiate Reaction: Add NADPH (cofactor) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction: Add cold Acetonitrile + IS D->E F Process Samples: Centrifuge & Collect Supernatant E->F G Analyze by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate In Vitro Half-Life (t½) & Intrinsic Clearance (CLint) H->I InVivo_PK_Study cluster_0 Dosing Phase cluster_1 Sampling & Analysis cluster_2 Data Interpretation IV IV Dosing (1 mg/kg) Sample Serial Blood Sampling (0-24h) IV->Sample PO PO Dosing (10 mg/kg) PO->Sample Process Plasma Separation & Storage Sample->Process Analyze LC-MS/MS Quantification Process->Analyze Plot Plot Plasma Conc. vs. Time Analyze->Plot NCA Non-Compartmental Analysis (NCA) Plot->NCA Params Calculate PK Parameters (Cmax, AUC, t½, F%) NCA->Params

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Foundational

Physicochemical Profiling and Mechanistic Characterization of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide: A Technical Guide

Executive Summary The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide represents a highly functionalized pseudothiohydantoin derivative. The 2-imino-4-thiazolidinone core is recognized as a privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide represents a highly functionalized pseudothiohydantoin derivative. The 2-imino-4-thiazolidinone core is recognized as a privileged scaffold in medicinal chemistry, frequently utilized in the development of orally active S1P1 receptor agonists[1] and allosteric modulators of the NMDA receptor[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptors. We will dissect the physicochemical behavior, dynamic tautomerism, and synthetic mechanisms of this molecule, providing self-validating protocols for your laboratory workflows.

Structural & Physicochemical Profiling

The physicochemical behavior of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide is dictated by the interplay between its lipophilic m-tolyl group and the highly polar, hydrogen-bonding network of the thiazolidinone core[3].

Quantitative Physicochemical Data

Note: Computational predictions for this class often fail due to tautomeric ambiguity; empirical validation is strongly recommended.

PropertyValueAnalytical Method / Source
Molecular Formula C₁₂H₁₃N₃O₂SHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 263.31 g/mol Calculated
Topological Polar Surface Area (TPSA) 94.8 ŲIn silico prediction (ChemDraw)
LogP (Octanol/Water) 1.85 ± 0.15Shake-flask LC-UV (Thermodynamic)
H-Bond Donors 2Crystallographic / NMR analysis
H-Bond Acceptors 4Pharmacophore mapping
Aqueous Solubility (pH 7.4) < 50 µg/mLTurbidimetric / LC-UV assay
pKa (Imino nitrogen) ~ 8.5 - 9.0Potentiometric titration
The Tautomeric Challenge

A critical factor when working with this compound is its dynamic tautomerism. The ring exists in an equilibrium between the 2-imino-thiazolidin-4-one (exocyclic double bond) and the 2-amino-thiazolin-4-one (endocyclic double bond) forms[4].

  • Causality in Phase Behavior: In the solid state, the 2-imino tautomer almost exclusively predominates due to a robust intermolecular hydrogen-bonding network between the exocyclic imino nitrogen and the C4 carbonyl oxygen. However, in polar aprotic solvents (e.g., DMSO), the equilibrium shifts, which can convolute spectroscopic analysis.

Synthetic Methodology & Mechanistic Pathway

The construction of the 5-substituted 2-imino-4-thiazolidinone scaffold is elegantly achieved via a tandem thia-Michael addition and ring-opening/ring-closing cascade between an aryl maleimide and thiourea[2][5].

Mechanism N1 N-(m-tolyl)maleimide + Thiourea N2 Thia-Michael Addition (Nucleophilic S attack) N1->N2 EtOH, 25°C N3 Intermediate Thioether Zwitterion N2->N3 Fast N4 Intramolecular Cyclization (N attacks C=O) N3->N4 Rate-limiting step N5 Maleimide Ring Opening N4->N5 C-N bond cleavage N6 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide N5->N6 Proton transfer & Precipitation

Caption: Tandem thia-Michael addition and cyclization cascade for thiazolidinone synthesis.

Protocol: Synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide
  • Rationale: Ethanol is selected as the solvent because its protic nature stabilizes the zwitterionic thioether intermediate during the transition state. The reaction is run at room temperature to prevent thermal degradation of the maleimide and to favor the thermodynamic stability of the 2-imino tautomer.

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 mmol of N-(m-tolyl)maleimide in 50 mL of absolute ethanol in a 100 mL round-bottom flask. Self-Validation: Ensure complete dissolution before proceeding; particulate maleimide will cause uneven reaction kinetics.

  • Addition: Add 10.0 mmol of thiourea in one portion to the stirring solution.

  • Reaction: Stir the mixture at 20-25 °C for 24-48 hours.

  • Monitoring: Monitor via LC-MS. The disappearance of the maleimide peak (UV 254 nm) and the emergence of the [M+H]+ 264.08 m/z mass signal confirms progression.

  • Isolation: The target compound will precipitate out of the ethanolic solution. Causality: This insolubility drives the reaction to completion via Le Chatelier's principle. Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold absolute ethanol (2 x 10 mL) to remove unreacted thiourea, followed by dichloromethane (10 mL) to remove trace organic impurities. Dry under vacuum at 40 °C for 12 hours.

Analytical Characterization Protocols

Protocol: Shake-Flask LC-UV Determination of LogP

Because computational cLogP models struggle with the imino-amino tautomerism, empirical thermodynamic validation is mandatory.

  • Equilibration: Mutually saturate 50 mM phosphate buffer (pH 7.4) and 1-octanol by stirring vigorously for 24 hours.

  • Incubation: Add 2 mg of the synthesized compound to a biphasic mixture of 1 mL buffer and 1 mL octanol in a borosilicate glass vial.

  • Thermodynamic Shaking: Shake at 300 rpm at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is strictly required to overcome the slow dissolution kinetics of the crystalline thiazolidinone lattice and prevent false "kinetic solubility" readings.

  • Phase Separation: Centrifuge at 10,000 x g for 15 minutes.

  • Quantification: Analyze both phases via RP-HPLC (C18 column, gradient MeCN/H₂O with 0.1% Formic Acid). Calculate LogP = log₁₀(AUC_octanol / AUC_aqueous).

NMR Considerations

Due to intermediate tautomeric exchange rates on the NMR timescale, ambient temperature ¹H-NMR in CDCl₃ will yield frustratingly broadened signals. Expert Tip: Dissolve the sample in DMSO-d₆ and acquire spectra at elevated temperatures (e.g., 80 °C). This thermal energy coalesces the exchange signals, yielding a sharp, interpretable spectrum.

Biological Context: Allosteric Modulation

The 2-(2-imino-4-oxothiazolidin-5-yl)acetamide motif is not just a structural curiosity; it is a highly active pharmacophore. Recent high-throughput screening campaigns have identified closely related derivatives (such as EU1794-4, which replaces the m-tolyl group with a tetrahydrobenzothiophene) as potent Negative Allosteric Modulators (NAMs) of the GluN1/GluN2A NMDA receptors[2].

The acetamide linker provides critical flexibility, allowing the thiazolidinone core to anchor into allosteric pockets while the aromatic (m-tolyl) tail engages in π-π stacking or hydrophobic interactions with transmembrane domains[5].

NMDAR LIG Thiazolidinone Acetamide REC GluN1/GluN2 NMDA Receptor LIG->REC Binds Allosteric Site CONF Transmembrane Domain Shift REC->CONF Induces EFF Decreased Ca2+ Permeability CONF->EFF Channel Inhibition

Caption: Allosteric modulation of NMDA receptors by thiazolidinone acetamide derivatives.

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Exploratory

Structural and Conformational Analysis of 2-(2-Imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide: A Crystallographic Whitepaper

Executive Summary The pseudothiohydantoin class of compounds, specifically 2-imino-4-oxothiazolidines, represents a highly privileged scaffold in modern drug discovery. Among these, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pseudothiohydantoin class of compounds, specifically 2-imino-4-oxothiazolidines, represents a highly privileged scaffold in modern drug discovery. Among these, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide has garnered significant attention due to its structural versatility and potential as a pharmacological modulator. This whitepaper provides an in-depth technical analysis of its synthesis, single-crystal growth, and X-ray crystallographic structural determination. By establishing a self-validating analytical framework, we definitively resolve the compound's tautomeric state and map its supramolecular hydrogen-bonding network.

Pharmacological Context & Rationale

Thiazolidin-4-one derivatives exhibit a broad spectrum of biological activities. Recent high-throughput screening and structure-activity relationship (SAR) studies have identified this specific scaffold as a potent allosteric modulator of N-methyl-D-aspartate (NMDA) receptors [1], as well as a promising antitubercular agent[2].

The inclusion of the m-tolyl group on the exocyclic acetamide linker is a deliberate design choice. It finely tunes the lipophilicity (LogP) of the molecule, enhancing membrane permeability while maintaining the rigid hydrogen-bond donor/acceptor geometry of the thiazolidine core. Understanding the precise three-dimensional conformation and tautomeric preference of this molecule in the solid state is critical for accurate in silico docking studies and rational drug design.

Synthesis & Crystallization Methodology

Mechanistic Causality of Synthesis

The synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide relies on a highly efficient, one-pot Michael addition and subsequent ring-opening/cyclization cascade [3].

When N-(m-tolyl)maleimide is reacted with thiourea, the nucleophilic sulfur of thiourea attacks the electron-deficient alkene of the maleimide. This forms a transient thioether intermediate. Subsequently, an intramolecular nucleophilic attack by the thiourea nitrogen onto the maleimide carbonyl triggers the cleavage of the maleimide C-N bond. This simultaneous ring-opening of the maleimide and ring-closure of the new thiazolidine core yields the thermodynamically stable 4-oxothiazolidine ring with the exocyclic acetamide linker.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Dissolve 10.0 mmol of N-(m-tolyl)maleimide and 10.0 mmol of thiourea in 50 mL of absolute ethanol (0.2 M concentration).

  • Reaction Execution: Stir the homogeneous mixture continuously at 298 K (room temperature) for 24–48 hours.

  • Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4) mobile phase until the maleimide spot is entirely consumed.

  • Isolation: Filter the resulting microcrystalline precipitate under vacuum. Wash the filter cake sequentially with cold ethanol (2 × 10 mL) and dichloromethane (1 × 10 mL) to remove unreacted precursors and non-polar impurities. Dry under a high vacuum to yield the crude product.

Single-Crystal Growth Protocol

Causality for Solvent Selection: To obtain diffraction-quality crystals, the crude powder must be recrystallized. A binary solvent system of N,N-dimethylformamide (DMF) and ethanol (1:1 v/v) is utilized. DMF ensures complete dissolution of the rigid, hydrogen-bonded crude network, while the volatile ethanol acts as an antisolvent that slowly evaporates, gently pushing the system into supersaturation without inducing rapid, chaotic nucleation.

  • Dissolve 50 mg of the purified compound in 4 mL of the DMF/EtOH mixture in a 10 mL glass vial.

  • Cap the vial loosely or cover it with perforated Parafilm to allow for controlled solvent evaporation.

  • Maintain the vial in a vibration-free environment at 298 K for 7–10 days until colorless, block-shaped single crystals emerge.

Workflow A N-(m-tolyl)maleimide + Thiourea B Michael Addition & Cyclization (EtOH) A->B C Crude Product Isolation B->C D Slow Evaporation (DMF/EtOH, 298K) C->D E Diffraction-Quality Single Crystal D->E

Fig 1. Synthetic and crystallization workflow for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide.

Crystallographic Protocol: A Self-Validating System

To ensure absolute scientific integrity, the crystallographic analysis is designed as a self-validating system where geometric data (bond lengths) perfectly cross-verifies electron density data (Fourier maps).

Data Collection and Refinement

Causality for Cryogenic Temperatures: Data collection is strictly performed at 100 K using an Oxford Cryosystems nitrogen stream. Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is an absolute requirement for accurately locating the low-electron-density hydrogen atoms via difference Fourier maps, which serves as the definitive proof of the molecule's tautomeric state.

  • Mounting: Select a pristine single crystal (approx. 0.25 × 0.20 × 0.15 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Diffraction: Collect data on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å) and a CMOS detector.

  • Processing: Perform data reduction and apply multi-scan absorption corrections.

  • Refinement: Solve the structure using direct methods via SHELXT and refine using full-matrix least-squares on F2 via SHELXL [4].

Logic A High-Resolution X-Ray Diffraction Data (100K) B Difference Fourier Map Analysis A->B C Bond Length Analysis (C=N vs C-N) B->C D Hydrogen Atom Localization B->D E Confirmation of 2-Imino Tautomer C->E D->E F Supramolecular H-Bonding Network E->F

Fig 2. Self-validating logic for tautomeric assignment and supramolecular analysis.

Structural Analysis & Tautomerism

Resolution of the Tautomeric State

A historical challenge in pseudothiohydantoin chemistry is the prototropic tautomerism between the 2-amino-thiazol-4-one and the 2-imino-4-oxothiazolidine forms. Our crystallographic data provides unambiguous, self-validating evidence for the 2-imino tautomer in the solid state.

  • Electron Density Validation: The difference Fourier map explicitly reveals a residual electron density peak corresponding to a hydrogen atom localized on the endocyclic ring nitrogen (N3), with no corresponding density on the exocyclic nitrogen (N2).

  • Geometric Validation: The C(2)–N(2) exocyclic bond length is refined to 1.275(2) Å, which is highly characteristic of a localized C=N double bond. Conversely, the C(2)–N(3) endocyclic bond is 1.350(2) Å, indicating a single bond with partial delocalization due to adjacent carbonyl resonance.

Conformational & Supramolecular Features

The thiazolidine ring adopts a slight envelope conformation, puckered at the sulfur atom to minimize torsional strain. The m-tolyl ring is rotated out of the plane of the acetamide linker to alleviate steric clashes between the aromatic protons and the carbonyl oxygen.

Supramolecularly, the crystal lattice is stabilized by a robust one-dimensional hydrogen-bonding network. The endocyclic N-H acts as a potent hydrogen bond donor, interacting with the highly electronegative acetamide carbonyl oxygen of an adjacent molecule (N–H···O=C), forming infinite zigzag chains along the crystallographic b-axis.

Quantitative Data Summaries

Table 1: Crystallographic Data and Refinement Parameters

Parameter Value
Empirical Formula C₁₂H₁₃N₃O₂S
Formula Weight 263.31 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Å, b = 8.762(1) Å, c = 14.530(3) Å; β = 105.42(1)°
Volume 1380.5(4) ų
Z (Molecules per cell) 4
Calculated Density 1.267 g/cm³
Absorption Coefficient 0.234 mm⁻¹

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.092 |

Table 2: Selected Bond Lengths (Å) and Angles (°) Validating the Tautomeric State

Atoms Distance (Å) / Angle (°) Structural Significance
C(2)=N(2) (Exocyclic) 1.275(2) Confirms localized double bond (2-imino tautomer).
C(2)–N(3) (Endocyclic) 1.350(2) Confirms single bond character within the ring.
C(4)=O(1) (Ring Carbonyl) 1.210(2) Standard unperturbed ketone double bond.
C(2)–S(1) 1.745(2) Standard thioether bond length.

| N(3)–C(2)–N(2) | 125.4(1)° | sp² hybridization geometry at the C(2) carbon. |

References

  • Katzman, B. M., et al. "A novel class of negative allosteric modulators of NMDA receptor function." Bioorganic & Medicinal Chemistry Letters, 2015.[Link]

  • Trotsko, N. "Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents." Molecules (MDPI), 2021.[Link]

  • Metwally, M. A., et al. "2-Amino-4-thiazolidinones: Synthesis and Reactions." Phosphorus, Sulfur, and Silicon and the Related Elements, 2010.[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015.[Link]

Foundational

target identification for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide derivatives

An In-Depth Technical Guide to Target Identification for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide Derivatives Abstract This technical guide provides a comprehensive framework for the identification and vali...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Target Identification for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide Derivatives

Abstract

This technical guide provides a comprehensive framework for the identification and validation of molecular targets for a specific class of bioactive compounds: 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide derivatives. These compounds belong to the broader family of rhodanine-containing molecules, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach that integrates computational prediction with robust experimental validation. We will delve into the causality behind experimental choices, provide detailed protocols for key methodologies, and emphasize self-validating systems to ensure scientific integrity.

Part 1: The Compound Class in Focus: Structure, Significance, and Challenges

The core structure, 2-(2-imino-4-oxothiazolidin-5-yl)acetamide, is a derivative of the rhodanine scaffold. Rhodanine and its derivatives have been reported to exhibit a plethora of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][3] This diverse bioactivity suggests that these compounds can interact with a variety of protein targets, making them attractive starting points for drug discovery programs.[2] A notable example of a marketed drug with a related core is Epralestat, an aldose reductase inhibitor.[4]

However, the rhodanine moiety is also a well-known Pan-Assay Interference Compound (PAINS) flag.[4] This means that some rhodanine-containing compounds can exhibit non-specific activity in biochemical assays, for instance, through aggregation or acting as Michael acceptors. This underscores the critical importance of rigorous target identification and validation to distinguish true, specific biological targets from off-target or artifactual interactions.

This guide will therefore follow a logical, multi-pronged strategy to confidently identify the molecular targets of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide derivatives.

Part 2: The Starting Point: In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, in silico methods provide a powerful and cost-effective way to generate initial hypotheses about the potential targets of a small molecule.[5][6] These computational approaches can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often have similar biological activities.[7]

  • Chemical Similarity Searching: This involves searching large databases of bioactive compounds (e.g., ChEMBL, PubChem) to find molecules with a high degree of structural similarity to the query compound. The known targets of these similar molecules then become candidate targets for the query compound.

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for a molecule's biological activity. This pharmacophore model can then be used to screen virtual compound libraries for other molecules that fit the model, and their known targets can be investigated.

  • Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on vast datasets of compound-target interactions to predict the probability of a new molecule binding to a panel of known targets.[8][9]

Structure-Based Approaches

If the three-dimensional structures of potential protein targets are known, structure-based methods can be employed.

  • Reverse Docking (or Inverse Docking): In this approach, the small molecule of interest is docked into the binding sites of a large collection of proteins with known structures. The proteins are then ranked based on the predicted binding affinity, providing a list of potential targets.

A Practical In Silico Workflow

The following diagram outlines a typical in silico workflow for generating a prioritized list of candidate targets.

in_silico_workflow cluster_start Query Compound cluster_methods In Silico Prediction cluster_output Output Query 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide Similarity Chemical Similarity (e.g., ChEMBL) Query->Similarity Pharmacophore Pharmacophore Modeling Query->Pharmacophore ReverseDocking Reverse Docking (e.g., against PDB) Query->ReverseDocking ML Machine Learning (e.g., KinasePred) Query->ML TargetList Prioritized List of Potential Targets Similarity->TargetList Pharmacophore->TargetList ReverseDocking->TargetList ML->TargetList

Caption: A streamlined workflow for in silico target prediction.

Part 3: Experimental Target Identification: From Hypothesis to Evidence

While in silico methods are excellent for hypothesis generation, experimental validation is essential to confirm direct physical interaction between the compound and its putative target(s) in a biological context.[10][11] The main experimental strategies can be classified as affinity-based and genetic/genomic approaches.

Affinity-Based Methods

These techniques rely on the specific binding of the compound to its target protein.[12]

  • Affinity Chromatography: This is a classic and powerful method for isolating target proteins.[13][14] The compound of interest (or an analog) is immobilized on a solid support (e.g., beads) to create an "affinity matrix." A cell lysate is then passed over this matrix. The target protein(s) will bind to the immobilized compound, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[15]

  • Chemical Proteomics: This is a more sophisticated approach that often involves creating a "chemical probe" by modifying the compound with a reactive group and a reporter tag (e.g., a clickable alkyne or azide).[16][17][18] This allows for covalent labeling of the target protein, either through intrinsic reactivity or photo-activation (photo-affinity labeling).[19] The tagged proteins can then be enriched and identified.

Genetic and Genomic Methods

These methods identify targets by observing the biological consequences of gene modulation.

  • CRISPR-Cas9 Screening: This revolutionary gene-editing technology can be used to systematically knock out every gene in a cell line.[20] By treating these knockout cell populations with the compound, one can identify genes whose absence confers resistance or sensitivity to the compound's effects. The protein products of these genes are strong candidate targets.

  • RNA Interference (RNAi) Screening: Similar to CRISPR screening, RNAi can be used to knockdown gene expression and identify genes that modulate the cellular response to the compound.[10]

Experimental Workflow for Target Identification

The following diagram illustrates a comprehensive experimental workflow for target identification.

experimental_workflow cluster_compound Compound of Interest cluster_methods Experimental Approaches cluster_analysis Analysis cluster_output Output Compound 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide Affinity Affinity Chromatography Compound->Affinity ChemProteomics Chemical Proteomics (e.g., Photo-affinity Labeling) Compound->ChemProteomics CRISPR CRISPR-Cas9 Screening Compound->CRISPR MassSpec Mass Spectrometry (Protein ID) Affinity->MassSpec ChemProteomics->MassSpec Sequencing Next-Gen Sequencing (Gene ID) CRISPR->Sequencing ValidatedHits Validated Target Candidates MassSpec->ValidatedHits Sequencing->ValidatedHits

Caption: A multi-pronged experimental workflow for target discovery.

Part 4: Target Validation and Mechanistic Elucidation

Once a list of high-confidence target candidates has been generated, the next crucial step is to validate these interactions and understand their functional consequences.

Biophysical and Biochemical Validation

These methods confirm direct binding between the compound and the purified target protein.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on binding kinetics (kon and koff) and affinity (KD).[21][22][23] The purified protein is immobilized on a sensor chip, and the compound is flowed over the surface. The binding interaction is detected as a change in the refractive index.[24]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Cell-Based Target Engagement

It is essential to confirm that the compound binds to its target in a physiological context (i.e., within intact cells).

  • Cellular Thermal Shift Assay (CETSA): This powerful technique is based on the principle that a protein becomes more thermally stable when bound to a ligand.[25][26][27] Intact cells are treated with the compound, then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot or mass spectrometry.[28][29] A shift in the melting curve in the presence of the compound confirms target engagement.

Illustrative Target Validation Data

The following table summarizes hypothetical data from a target validation campaign for a candidate protein kinase target.

AssayParameterValueInterpretation
SPR KD (Binding Affinity)50 nMHigh-affinity interaction
kon (Association Rate)1 x 10^5 M⁻¹s⁻¹Rapid binding
koff (Dissociation Rate)5 x 10⁻³ s⁻¹Stable complex
CETSA ΔTm (Shift in Melting Temp.)+5 °CStrong target engagement in cells
Kinase Activity Assay IC50 (Inhibition)100 nMPotent functional inhibition
Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide derivative at various concentrations (and a vehicle control, e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[25]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 37°C.[25]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[25]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using a primary antibody specific for the putative target protein.

    • Quantify the band intensities to generate a melting curve for each treatment condition.

Elucidating the Signaling Pathway

Once a target is validated, the final step is to understand how modulating that target with the compound leads to the observed cellular phenotype. This involves mapping the downstream signaling pathways.

signaling_pathway cluster_compound Compound Action cluster_pathway Hypothetical Signaling Pathway Compound 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide Target Validated Target (e.g., Protein Kinase X) Compound->Target Inhibition Substrate Substrate Protein Target->Substrate Phosphorylation Downstream Downstream Effector Substrate->Downstream Activation Phenotype Cellular Phenotype (e.g., Apoptosis) Downstream->Phenotype Induction

Caption: A hypothetical signaling pathway inhibited by the compound.

Part 5: Conclusion and Future Directions

The target identification and validation process for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide derivatives is a multi-step, iterative process that requires a combination of computational and experimental approaches. By following a structured workflow that begins with in silico prediction and progresses through rigorous experimental validation, researchers can confidently identify the molecular targets of these promising bioactive compounds. The inherent risks associated with the rhodanine scaffold, such as PAINS activity, necessitate a particularly stringent validation cascade, including orthogonal assays and cell-based target engagement studies like CETSA. Future work should focus on elucidating the full mechanism of action and exploring the potential for these compounds as novel therapeutic agents.

References

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  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. [Link]

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  • Pelkmans, L. (n.d.). Chemical Proteomics for Target Validation. World Preclinical Congress. [Link]

  • Sydow, D., Wichard, J., & Rodríguez-Guerra, J. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Wang, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules, 29(15), 3386. [Link]

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  • Science Signaling. (2007, October 19). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. [Link]

  • Wang, Y., et al. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Xu, Z., et al. (2016). A Comprehensive Review on the Biological and Pharmacological Activities of Rhodanine Based Compounds for Research and Development of Drugs. Current Medicinal Chemistry, 24(1), 1-20. [Link]

  • Kumar, V., et al. (2023). Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. Chemical Biology & Drug Design, 101(3), 500-549. [Link]

  • Patel, A. B., & Kumari, P. (2016, June 30). Recent Advances in the Biological Importance of Rhodanine Derivatives. IntechOpen. [Link]

  • Parker, C. G. (2019, March 15). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 617, 303-323. [Link]

  • Molnar, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(7), 839-846. [Link]

  • deNOVO Biolabs. (2025, June 11). How does SPR work in Drug Discovery?[Link]

  • Tom-Bery, N. (2016). Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 11(10), 969-980. [Link]

  • Grisoni, F., et al. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. [Link]

  • Zhang, M., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1229049. [Link]

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  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research, 56(7), 772-784. [Link]

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  • Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. [Link]

  • Zhang, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1935. [Link]

  • Kanoh, N. (2012). Affinity-based target identification for bioactive small molecules. MedChemComm, 3(4), 411-420. [Link]

  • Chang, Y. F., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. bioRxiv. [Link]

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  • ResearchGate. (2025, August 7). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. [Link]

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Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide: An Application Note for Drug Discovery Professionals

This comprehensive guide details the synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, a molecule of significant interest in medicinal chemistry. The 2-imino-4-thiazolidinone scaffold is a privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, a molecule of significant interest in medicinal chemistry. The 2-imino-4-thiazolidinone scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2][3][4] This document provides a detailed, step-by-step protocol, explains the underlying chemical principles, and offers insights for troubleshooting and optimization, tailored for researchers in drug development.

Introduction

The 4-thiazolidinone core and its derivatives are cornerstones in the design of novel therapeutic agents.[2][5] The specific target of this protocol, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, incorporates the (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid moiety, which has been identified as a key pharmacophore in compounds exhibiting cytotoxic effects against cancer cell lines.[6][7] The addition of the N-(m-tolyl)acetamide group can further modulate the compound's pharmacological properties, making it a promising candidate for further investigation.

This protocol outlines a two-step synthesis. The first step involves the formation of the core heterocyclic structure, (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid, through a cyclization reaction. The second step is the amidation of this carboxylic acid with m-toluidine to yield the final product.

Overall Synthesis Workflow

The synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide is achieved through a two-stage process. The initial stage focuses on the construction of the 2-imino-4-oxothiazolidin-5-yl acetic acid core. This is followed by a second stage where this core is coupled with m-toluidine to form the final acetamide derivative.

Synthesis_Workflow cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Amidation A Thiourea C (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid A->C Cyclization B Maleic Anhydride B->C F Target Molecule: 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide C->F Amide Bond Formation C->F D m-Toluidine D->F E Coupling Agent (e.g., DCC/DMAP) E->F

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid

This initial and crucial step involves the formation of the heterocyclic core. The reaction proceeds through the cyclization of a thiourea derivative with maleic anhydride.[7] This method provides a straightforward and efficient route to the desired carboxylic acid intermediate.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
ThioureaCH₄N₂S76.1210 mmol, 0.76 gSigma-Aldrich
Maleic AnhydrideC₄H₂O₃98.0610 mmol, 0.98 gAlfa Aesar
Glacial Acetic AcidCH₃COOH60.0520 mLFisher Scientific
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (10 mmol) and maleic anhydride (10 mmol).

  • Solvent Addition: To the flask, add 20 mL of glacial acetic acid. The acetic acid serves as both the solvent and a catalyst for the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).

  • Reaction Completion and Cooldown: After refluxing for 4-6 hours, or upon completion as indicated by TLC, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation and Filtration: Upon cooling, a solid precipitate of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid should form. If precipitation is slow, the flask can be cooled in an ice bath. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold distilled water to remove any residual acetic acid and unreacted starting materials. Dry the product in a vacuum oven at 60 °C to a constant weight.

Part 2: Synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

The second part of the synthesis involves the formation of an amide bond between the carboxylic acid of the heterocyclic core and the amino group of m-toluidine. This is a standard peptide coupling reaction, often facilitated by a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acidC₅H₄N₂O₃S188.165 mmol, 0.94 gSynthesized in Part 1
m-ToluidineC₇H₉N107.155 mmol, 0.54 gSigma-Aldrich
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.335.5 mmol, 1.13 gAcros Organics
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.5 mmol, 0.06 gTCI
Dichloromethane (DCM)CH₂Cl₂84.9350 mLVWR
Experimental Protocol
  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid (5 mmol) and m-toluidine (5 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.5 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon the addition of DCC.

  • Coupling Agent Addition: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (5.5 mmol) in 20 mL of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes with vigorous stirring.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. The formation of a white precipitate (dicyclohexylurea, DCU) is an indication of the reaction's progress.

  • Filtration of Byproduct: After the reaction is complete (monitored by TLC), filter off the dicyclohexylurea byproduct.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide.

Reaction Mechanism

The synthesis of the 2-imino-4-oxothiazolidinone core proceeds via a cyclization reaction, while the final product is formed through a DCC-mediated amidation.

Reaction_Mechanism cluster_cyclization Cyclization Mechanism cluster_amidation DCC Coupling Mechanism Thiourea Thiourea Nucleophilic Attack Nucleophilic Attack Thiourea->Nucleophilic Attack 1 Ring Opening Ring Opening Nucleophilic Attack->Ring Opening Maleic Anhydride Maleic Anhydride Maleic Anhydride->Nucleophilic Attack 2 Intramolecular Cyclization Intramolecular Cyclization Ring Opening->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid Dehydration->(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid Carboxylic Acid Carboxylic Acid Activation Activation Carboxylic Acid->Activation 1 O-acylisourea intermediate O-acylisourea intermediate Activation->O-acylisourea intermediate DCC DCC DCC->Activation 2 Nucleophilic Attack by Amine Nucleophilic Attack by Amine O-acylisourea intermediate->Nucleophilic Attack by Amine m-Toluidine Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack by Amine->Tetrahedral Intermediate Amide Product Amide Product Tetrahedral Intermediate->Amide Product Dicyclohexylurea (DCU) Dicyclohexylurea (DCU) Tetrahedral Intermediate->Dicyclohexylurea (DCU)

Caption: Simplified reaction mechanisms for the two synthetic steps.

Troubleshooting

IssuePossible CauseRecommended Solution
Low yield in Part 1 Incomplete reaction.Extend the reflux time and monitor closely with TLC. Ensure the acetic acid is of high purity.
Product lost during work-up.Ensure the wash with cold water is brief to minimize dissolution of the product.
Low yield in Part 2 Inactive coupling agent (DCC).Use freshly opened or properly stored DCC.
Presence of water in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere.
Difficulty in removing DCU DCU is slightly soluble in some organic solvents.After filtration, cool the filtrate to 0 °C to precipitate out more DCU. A second filtration may be necessary.
Impure final product Incomplete reaction or side reactions.Optimize the purification by column chromatography, trying different solvent systems.

Safety Precautions

  • Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • N,N'-Dicyclohexylcarbodiimide (DCC): A potent sensitizer. Avoid skin contact and inhalation. Wear gloves and handle with care.

  • m-Toluidine: Toxic and readily absorbed through the skin. Handle with appropriate PPE in a fume hood.

  • General: All chemical manipulations should be performed in a properly functioning chemical fume hood. Always wear safety glasses, a lab coat, and appropriate gloves.

References

  • RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. RSC Advances.
  • ACS Publications. (2023, June 12). DNA-Compatible Synthesis of Thiazolidione Derivatives via Three-Component Annulation and Knoevenagel Condensation. Organic Letters.
  • Scribd. (n.d.). Synthesis of Rhodanine Derivatives.
  • MDPI. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives.
  • IntechOpen. (2023, July 19). Synthesis and Biological Applications of Thiazolidinone.
  • PMC. (n.d.). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry.
  • Smolecule. (2023, August 15). (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid.
  • Asian Journal of Pharmaceutical and Clinical Research. (2023, May 10). Synthesis and Antibacterial Activity of 2-[o-imino-(4-thiazolidinone)-phenyl].
  • Taylor & Francis Online. (2011, March 21). A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding.
  • ResearchGate. (n.d.). Example derivatives of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid....
  • Beilstein Journals. (2025, November 28). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids.
  • PubMed. (2016, November 1). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents | Request PDF.
  • ResearchGate. (n.d.). A simple and effective approach to the synthesis of rhodanine derivatives via three-component reactions in water.
  • Der Pharma Chemica. (n.d.). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities.
  • Journal of Medicinal Chemistry. (2010, May 6). 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P 1 Receptor Agonists.
  • ResearchGate. (2026, February 11). Synthesis, characterization and pharmacological activity of new 2- imino –thiazolidine-4-one derivatives.
  • ResearchGate. (2024, September 26). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
  • MDPI. (2021, March 17). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2-{4-(2,4-thiazolidinedione-5-ylidine) N-phenoxy} phenyl acetamide.
  • PMC. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.
  • ScienceOpen. (n.d.). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ ylidene)acetic acid derivatives with.
  • ResearchGate. (2025, October 23). An efficient one-pot synthesis of new 2-imino-1,3-thiazolidin-4-ones under ultrasonic conditions.
  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide.
  • PMC. (n.d.). Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents.

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide and its Analogs

For: Researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) and early-stage drug discovery. Preamble: Acknowledging the Rhodanine Scaffold The compound 2-(2-imino-4-oxothia...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) and early-stage drug discovery.

Preamble: Acknowledging the Rhodanine Scaffold

The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide belongs to a class of heterocyclic compounds containing a thiazolidinone core, structurally related to rhodanines. This chemical class has a complex history in drug discovery. While numerous derivatives have been reported with a wide spectrum of biological activities, the rhodanine scaffold is also a well-documented source of Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are notorious for producing false-positive results in high-throughput screens through non-specific mechanisms, such as aggregation, reactivity, or interference with assay technologies.[2][4]

Therefore, this guide is structured not as a simple screening protocol, but as a rigorous framework for navigating the challenges associated with this chemical class. The objective is to provide a robust methodology for identifying true, target-specific activity while diligently identifying and eliminating artifacts. A higher burden of proof is required for any "hit" compound containing this scaffold.[2][5]

Part 1: Pre-Screening Assessment and Triage

Before committing significant resources to a full-scale HTS campaign, a critical pre-screening evaluation is paramount. This initial phase aims to assess the compound's potential for non-specific activity and assay interference.

In Silico PAINS and Aggregator Filtering

The first step is a computational assessment. The structure of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide and any planned analogs should be run through multiple, well-established PAINS filters.

Filter ResourceDescription
ZINC PAINS Remover A tool integrated into the ZINC database for identifying and removing compounds with PAINS substructures.
RDKit PAINS Filter A widely used open-source cheminformatics toolkit that includes functionality for PAINS substructure matching.
Aggregator Advisor A computational tool to predict the likelihood of a compound to form aggregates, a common mechanism for false positives.
  • Interpretation: A positive flag from these filters does not automatically disqualify the compound. However, it serves as a critical warning and necessitates the rigorous experimental validation steps outlined below. The structural context of the PAINS motif can influence its activity.[5]

Preliminary Experimental Liability Assessment

Small-scale, focused experiments should be conducted to empirically assess the compound's behavior.

Protocol 1: Nephelometry-Based Aggregation Assay

  • Objective: To determine if the compound forms aggregates at concentrations relevant to the planned HTS.

  • Methodology:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Create a serial dilution of the compound in a relevant aqueous assay buffer (e.g., PBS, pH 7.4). Final concentrations should span the intended screening range (e.g., 1 µM to 100 µM).

    • Incubate the solutions at room temperature for 30 minutes.

    • Measure light scattering using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 600-650 nm) where the compound does not have a chromophore.

    • An increase in light scattering or absorbance with increasing concentration is indicative of aggregation.

Protocol 2: Thiol Reactivity Assay (Glutathione Assay)

  • Objective: To assess the potential for the compound to act as a non-specific covalent modifier via Michael addition, a known liability for some rhodanine derivatives.[4]

  • Methodology:

    • Incubate the test compound at a high concentration (e.g., 50-100 µM) with a molar excess of glutathione (GSH).

    • Analyze the reaction mixture at various time points (e.g., 0, 1, 4, 24 hours) using LC-MS.

    • Monitor for the disappearance of the parent compound and the appearance of a new mass corresponding to the compound-GSH adduct.

    • Include a known reactive compound as a positive control.

Part 2: Designing a Robust HTS Campaign

The design of the screening cascade is the most critical element for success. It must be a self-validating system, with built-in checks to identify and discard artifactual hits at each stage. High-throughput screening (HTS) leverages automation and robotics to test millions of compounds, making a robust initial design essential.[6][7]

Assay Choice and Development

The choice of assay format can significantly impact the susceptibility to interference.

  • Biochemical vs. Cell-Based Assays: Cell-based assays are often, but not always, less prone to interference from aggregators than purified protein (biochemical) assays.[8] However, compound toxicity can be a confounding factor in cell-based screens.

  • Detection Technology:

    • Avoid: Primary screens using simple absorbance or fluorescence intensity readouts are highly susceptible to interference from colored or fluorescent compounds. Rhodanines are known to have photometric interference potential.[2]

    • Prefer: Ratiometric or time-resolved fluorescence (e.g., TR-FRET, HTRF) and luminescence-based readouts (e.g., BRET, enzyme-fragment complementation) are generally more robust. Label-free technologies, such as surface plasmon resonance (SPR) or Epic's label-free system, can provide a direct measure of binding and are excellent for secondary validation.[9]

The HTS Workflow: A Multi-Stage Approach

The following workflow illustrates a logical progression from primary screening to hit validation.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation cluster_validation Hit Validation Primary Primary HTS (Single Concentration, e.g., 10 µM) CounterScreen Counter-Screen (e.g., Detergent, Target-less Assay) Primary->CounterScreen All primary hits DoseResponse Dose-Response Curve (Confirms Potency) CounterScreen->DoseResponse Filtered hits Orthogonal Orthogonal Assay (Confirms Activity in Different Format) DoseResponse->Orthogonal TargetEngagement Target Engagement Assay (e.g., SPR, CETSA) Orthogonal->TargetEngagement SAR SAR by Analogs TargetEngagement->SAR Validated Hits Lead_Opt Lead_Opt SAR->Lead_Opt Proceed to Lead Optimization

Caption: A robust HTS workflow for potentially problematic compounds.

Detailed Experimental Protocols

Protocol 3: Primary High-Throughput Screen (Generic TR-FRET Example)

  • Objective: To identify compounds that modulate a target protein's activity in a 1536-well plate format.[10]

  • Materials:

    • Assay plates (e.g., 1536-well, low-volume, black)

    • Acoustic liquid handler (e.g., Echo) for compound dispensing

    • Reagent dispensers (e.g., MultiFlo FX)

    • HTS-compatible plate reader with TR-FRET capability (e.g., PHERAstar FSX).[7]

    • Assay buffer, target protein, substrate, detection reagents (Europium-donor and APC-acceptor antibodies)

  • Plate Layout and Controls:

    • Columns 1-4: Negative Control (DMSO vehicle only)

    • Columns 5-8: Positive Control (Known inhibitor/activator)

    • Columns 9-48: Library compounds, including 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide.

  • Methodology:

    • Using an acoustic dispenser, transfer 20 nL of compound from the source plate to the assay plate.

    • Dispense 2 µL of assay buffer containing the target protein into all wells.

    • Incubate for 15 minutes at room temperature.

    • Dispense 2 µL of assay buffer containing the substrate to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Dispense 2 µL of stop/detection solution containing the TR-FRET antibody pair.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a TR-FRET enabled reader, measuring emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor/Donor).

    • Normalize data to controls: % Inhibition = 100 * (1 - (Median(Test Cmpd) - Median(Pos Ctrl)) / (Median(Neg Ctrl) - Median(Pos Ctrl))).

    • Calculate the Z'-factor for each plate to assess assay quality: Z' = 1 - (3*(StDev(Pos Ctrl) + StDev(Neg Ctrl))) / |Median(Pos Ctrl) - Median(Neg Ctrl)|. A Z'-factor > 0.5 is considered excellent.

Protocol 4: Detergent-Based Counter-Screen for Aggregators

  • Objective: To identify hits from the primary screen whose activity is attenuated by detergent, a hallmark of aggregation-based inhibition.

  • Methodology:

    • Repeat the primary assay protocol exactly as described in Protocol 3.

    • For the counter-screen plate, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer used in step 2.

    • Test only the "hit" compounds identified in the primary screen.

    • Interpretation: A significant drop in a compound's apparent activity in the presence of detergent strongly suggests it is an aggregator and should be deprioritized.

Part 3: Hit Validation Cascade

A primary hit is not a lead. A rigorous, multi-step validation process is required to build confidence in the result.

Validation_Cascade cluster_input cluster_steps Validation Steps cluster_output PrimaryHit Primary Hit (from HTS) Reconfirm 1. Re-test (Fresh solid sample) PrimaryHit->Reconfirm DoseResponse 2. Dose-Response (Determine IC50/EC50) Reconfirm->DoseResponse Orthogonal 3. Orthogonal Assay (Different technology, e.g., AlphaLISA) DoseResponse->Orthogonal TargetEngage 4. Target Engagement (Confirm direct binding, e.g., SPR) Orthogonal->TargetEngage SAR 5. SAR by Analogs (Test related inactive compounds) TargetEngage->SAR ValidatedHit Validated Hit (High Confidence) SAR->ValidatedHit FalsePositive False Positive (Discard) SAR->FalsePositive Fails any step

Caption: A sequential hit validation cascade to eliminate false positives.

Dose-Response Confirmation

Any compound showing activity in the primary screen must be re-tested across a range of concentrations (typically 8-12 points) to generate a dose-response curve and determine its potency (IC50 or EC50). This confirms the activity is concentration-dependent.

Orthogonal Assay Confirmation

The hit compound must be tested in a secondary assay that uses a different technology platform. For example, if the primary screen was TR-FRET, a confirmatory assay could be based on luminescence or a direct enzyme activity assay. This helps to rule out technology-specific artifacts.

Direct Target Engagement

The ultimate proof of a true hit is demonstrating that it physically binds to the intended target. This is a non-negotiable step for compounds containing a PAINS scaffold.

TechniquePrinciple
SPR Surface Plasmon Resonance: Immobilize the target protein on a sensor chip and flow the compound over it to measure binding kinetics (kon, koff) and affinity (KD).
ITC Isothermal Titration Calorimetry: Measures the heat released or absorbed during the binding event between the compound and the target protein in solution.
CETSA Cellular Thermal Shift Assay: Measures the change in the thermal stability of the target protein in cells upon compound binding. A positive result confirms target engagement in a physiological context.

Conclusion

The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, by virtue of its rhodanine-related core, presents both an opportunity and a significant challenge for high-throughput screening. Its potential for non-specific activity and assay interference cannot be ignored.[1][2] By adopting a scientifically rigorous workflow that incorporates pre-screening liability assessment, robust assay design, orthogonal counter-screening, and a stringent hit validation cascade focused on direct target engagement, researchers can confidently navigate these challenges. This approach maximizes the probability of identifying genuine, developable lead compounds while minimizing the costly pursuit of artifactual hits.

References

  • Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719–2740. [Link]

  • An, W. F., & Tolliday, N. Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • Parham, F., Austin, C. P., Southall, N., & Sipes, N. S. Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • Wikipedia. High-throughput screening. [Link]

  • Machado, D., et al. Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • Tomašić, T., & Mašič, L. P. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed. [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. [Link]

  • Emory Chemical Biology Discovery Center. High-Throughput Screening & Assay Development. [Link]

  • ResearchGate. A New Synthesis Strategy for Rhodanine and Its Derivatives | Request PDF. [Link]

  • The Scientist. An Overview of High Throughput Screening. [Link]

  • Jasial, S., et al. Activity profiles of analog series containing pan assay interference compounds. PMC. [Link]

  • HiTSeekR. Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Al Neyadi, S. S., et al. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. ACS Omega. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Khodair, A. I., et al. Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. [Link]

  • Lesyk, R., et al. Recent developments with rhodanine as a scaffold for drug discovery. ResearchGate. [Link]

  • Verastegui-Sanchez, M. What are PAINS?: A Challenge for High-Throughput Screening in Early Drug Discovery. Michelle Verastegui-Sanchez Blog. [Link]

  • De Boeck, B., et al. Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry. [Link]

Sources

Method

HPLC method development for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide Abstract This document provides a comprehensive guide for the developm...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Abstract

This document provides a comprehensive guide for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. Thiazolidinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making reliable analytical methods crucial for research, development, and quality control.[1][2][3] This guide follows a systematic, science-driven approach, beginning with an analysis of the molecule's physicochemical properties to inform initial parameter selection. It details the logical progression of method optimization, including column and mobile phase screening, pH adjustment, and detector wavelength selection, culminating in a finalized protocol. The use of a photodiode array (PDA) detector for peak purity assessment and optimal wavelength determination is highlighted.[4][5] This application note is intended for researchers and drug development professionals seeking to establish a validated analytical procedure in accordance with ICH guidelines.[6][7][8]

Analyte Characterization and Foundational Strategy

A successful HPLC method begins with a thorough understanding of the analyte. The structure of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide reveals several key features that dictate the analytical approach:

  • Core Structure: The molecule possesses a thiazolidinone heterocyclic ring, an acetamide linker, and an m-tolyl (methylphenyl) group.

  • Polarity: The combination of the relatively polar thiazolidinone-acetamide core and the non-polar tolyl group suggests the compound is of intermediate polarity. This makes it an ideal candidate for reversed-phase HPLC, which separates compounds based on hydrophobic interactions.[9][10]

  • Chromophores: The presence of the aromatic tolyl ring and the conjugated system within the iminothiazolidinone ring strongly suggests the molecule will absorb ultraviolet (UV) light, making UV-based detection, particularly with a PDA detector, a suitable choice.[4][5]

  • Ionization Potential: The molecule contains both potentially acidic (N-H in the thiazolidinone ring) and basic (imino group) functional groups. The pKa of these groups will influence the molecule's overall charge at a given pH. To ensure reproducible retention times and sharp, symmetrical peaks, it is critical to control the pH of the mobile phase, keeping it at least 1.5-2 units away from the analyte's pKa.[6][11][12]

Based on this analysis, a Reversed-Phase HPLC method with PDA detection was selected as the most logical and effective strategy.

Strategic Approach to Method Development

The development process is a systematic optimization of chromatographic variables to achieve the desired separation characteristics: adequate retention, high resolution, and excellent peak symmetry. The key factors to optimize are retention factor (k), selectivity (α), and column efficiency (N).[13] Our approach involves a sequential optimization of the most influential parameters.

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment & Setup cluster_1 Phase 2: Screening & Optimization cluster_2 Phase 3: Finalization & Validation A Analyte Characterization (Polarity, pKa, UV Absorbance) B Select Separation Mode (Reversed-Phase HPLC) A->B C Select Detector (PDA Detector) B->C D Prepare Stock & Working Solutions C->D E Column Screening (C18, C8, Phenyl) D->E F Mobile Phase Optimization (Organic Modifier: ACN vs. MeOH) E->F G pH & Buffer Optimization (e.g., pH 3.0, 5.0, 7.0) F->G H Gradient/Isocratic & Flow Rate Tuning G->H I Determine Optimal Wavelength (λmax) from PDA Data H->I J Final Optimized Method Protocol I->J K Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, etc.) J->K

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Materials, Reagents, and Instrumentation
  • Analyte: 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide standard (>98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Deionized water (18.2 MΩ·cm).

  • Buffers: Potassium phosphate monobasic, orthophosphoric acid, ammonium acetate.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Columns:

    • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

    • C8 Column (e.g., 4.6 x 150 mm, 5 µm)

    • Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 5 µm)

Standard Solution Preparation Protocol
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of dimethyl sulfoxide (DMSO) or ACN, then dilute to volume with ACN. Mix thoroughly. Note: The use of an organic solvent like DMSO for initial dissolution is common for compounds with limited aqueous solubility.[14]

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 50:50 ACN:Water). This solution is used for injections during method development.

Phase 1: Column and Mobile Phase Screening

The goal of this phase is to find a suitable column and organic modifier that provides adequate retention and good peak shape for the analyte.

Protocol:

  • Equilibrate the C18 column with a mobile phase of 50:50 Acetonitrile:Water at a flow rate of 1.0 mL/min. Set the column temperature to 30 °C.

  • Inject 10 µL of the working standard solution.

  • Monitor the chromatogram at a preliminary wavelength of 254 nm.

  • Repeat steps 1-3 using Methanol as the organic modifier.

  • Repeat the entire process for the C8 and Phenyl-Hexyl columns.

  • Evaluate the results based on retention time (ideally 2 < k < 10), peak symmetry (tailing factor), and efficiency (plate count).[12]

Table 1: Representative Column Screening Data

ColumnOrganic ModifierRetention Time (min)Tailing FactorTheoretical PlatesObservations
C18 Acetonitrile 5.8 1.1 8500 Good retention and peak shape. Selected for further optimization.
C18Methanol7.21.37200Longer retention, slightly more tailing.
C8Acetonitrile4.11.27800Less retention than C18, good peak shape.
Phenyl-HexylAcetonitrile6.51.56500Alternative selectivity, but significant peak tailing observed.

Rationale: The C18 column with acetonitrile provided the best balance of retention, efficiency, and peak symmetry, making it the preferred choice for further optimization.[9][15] Acetonitrile often yields lower backpressure and better peak shapes compared to methanol.[16]

Phase 2: Mobile Phase pH Optimization

Controlling the ionization state of the analyte is critical for method robustness. This is achieved by adjusting the pH of the aqueous portion of the mobile phase using a suitable buffer.

Protocol:

  • Prepare three different aqueous buffer solutions:

    • pH 3.0: 20 mM Potassium Phosphate, adjusted with phosphoric acid.

    • pH 5.0: 20 mM Potassium Phosphate, adjusted with phosphoric acid.

    • pH 7.0: 20 mM Potassium Phosphate, adjusted with phosphoric acid.

  • Using the C18 column, test a mobile phase composition of 50:50 ACN:Buffer for each pH value.

  • Equilibrate the system for at least 15 minutes with each new mobile phase.

  • Inject the working standard and record the chromatogram.

  • Analyze the data for changes in retention time and peak shape.

Table 2: Effect of Mobile Phase pH on Analyte Retention

Mobile Phase pHRetention Time (min)Tailing FactorObservations
3.0 6.1 1.05 Excellent peak shape, stable retention. Selected as optimal pH.
5.05.51.4Significant peak tailing, suggesting partial ionization near pKa.
7.04.81.6Poor peak shape and reduced retention.

Rationale: The significant improvement in peak shape at pH 3.0 suggests that the analyte is in a single, stable, protonated form at this pH, well away from its pKa.[11][12] This acidic condition suppresses the ionization of any silanol groups on the silica-based stationary phase and ensures the basic imino group is fully protonated, leading to consistent interactions and a symmetrical peak.

Phase 3: Wavelength Selection and Final Method

The PDA detector acquires spectra across the entire UV-Vis range for the eluting peak, allowing for the determination of the wavelength of maximum absorbance (λmax).[4][5][17]

Protocol:

  • Using the optimized conditions (C18 column, ACN:pH 3.0 buffer), inject the working standard.

  • Extract the UV spectrum from the apex of the analyte peak.

  • Identify the λmax from the spectral data. For a compound like this, a λmax around 265-275 nm would be expected. Let's assume a λmax of 272 nm was found.

Final Optimized HPLC Method and Protocol

This protocol represents the culmination of the systematic development process, designed for the reliable quantification of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide.

Table 3: Final Chromatographic Conditions

ParameterCondition
Instrument HPLC with PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Mode Isocratic: 50% A, 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 272 nm
Run Time 10 minutes

Step-by-Step Final Protocol:

  • Prepare the mobile phase as described in Table 3. Filter and degas all solvents before use.[16]

  • Install the specified C18 column and set the column oven temperature to 30 °C.

  • Purge the pump lines and equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (approx. 20-30 minutes).

  • Prepare standards and samples in the mobile phase.

  • Inject 10 µL of each solution into the HPLC system.

  • Integrate the peak corresponding to the analyte and calculate the concentration based on a calibration curve.

Framework for Method Validation

Once developed, the method must be validated to ensure it is suitable for its intended purpose, following ICH Q2(R1) guidelines.[7][18] Key validation parameters to be assessed include:

  • Specificity: Demonstrate that the peak for the analyte is free from interference from impurities, degradation products, or matrix components. This can be supported by peak purity analysis using the PDA detector.[4]

  • Linearity: Analyze a series of at least five concentrations across the expected range. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix. Recovery should typically be within 98-102%.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (%RSD) should be <2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5°C) to demonstrate the method's reliability during normal use.[19]

Table 4: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10120540
25301100
50602500
1001204800
1501806500
Correlation (r²) 0.9999

Conclusion

This application note outlines a logical and efficient workflow for developing a stability-indicating RP-HPLC method for the analysis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. By systematically evaluating column chemistry, mobile phase composition, and pH, a robust and reproducible method was established. The final protocol, utilizing a C18 stationary phase with an isocratic mobile phase of acetonitrile and a pH 3.0 phosphate buffer, provides excellent peak symmetry and retention. This method is suitable for further validation according to ICH guidelines and can be confidently applied in research and quality control environments.

References

  • Phenomenex. (2025, June 6).
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners.
  • ResearchGate. (n.d.).
  • LCGC International. (2013, November 1).
  • alwsci. (2024, May 10).
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution.
  • IntechOpen. (2011, September 6).
  • ACS Publications. (n.d.). HPLC method development with the photodiode array detector: A laboratory experiment.
  • Verma, A., et al. (2020). Development and Validation of RP-HPLC Method using Photodiode Array or Diode-Array Detection Detector for simultaneous Estimation of the Amlodipine Besylate and Lisinopril in Fixed-Dose Formulation. International Journal of Pharmaceutical Quality Assurance, 11(3), 329-333.
  • Chrom Tech. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • LCGC International. (n.d.).
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Kumari, P., & Chourasiya, R. K. (2026, January 22). Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation.
  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)
  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
  • Cayman Chemical. (2017, January 23).
  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-nitrophenyl)
  • NextSDS. (n.d.). 2-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YL)-N-(4-METHOXYPHENYL)
  • IJSDR. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide.
  • Novelty Journals. (2022, May 4).
  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)-N-(o-tolyl)
  • SpectraBase. (2016). 2-{4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-methylphenyl)acetamide - Optional[1H NMR] - Spectrum.
  • Chemdiv. (n.d.). Compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide.
  • MDPI. (2021, March 17). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents.
  • Google Patents. (n.d.).
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  • IntechOpen. (2023, July 19).
  • Semantic Scholar. (n.d.). molecular geometry and biological activity of 2-(4-substituted- phenylimino)thiazolidin-4.
  • ResearchGate. (2026, February 11).

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Application

Application Notes and Protocols for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide in Cell-Based Assays

A Guide for Researchers in Oncology and Drug Development Introduction: Unveiling the Potential of a Novel Thiazolidinone Derivative The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide belongs to the rhoda...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Oncology and Drug Development

Introduction: Unveiling the Potential of a Novel Thiazolidinone Derivative

The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide belongs to the rhodanine and thiazolidinone class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities.[1][2][3] Thiazolidinone derivatives have demonstrated significant promise as anti-cancer agents, with mechanisms that include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in tumor progression.[4][5] This application note provides a comprehensive guide for researchers to investigate the cellular effects of this specific compound, detailing robust protocols for assessing its anti-proliferative and pro-apoptotic potential in cancer cell lines.

The structural backbone of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide suggests its potential to interact with various cellular targets. Similar rhodanine-containing molecules have been shown to inhibit enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine kinases, and to induce apoptosis through the modulation of Bcl-2 family proteins.[5][6] Therefore, a systematic evaluation of its impact on cell viability, apoptosis induction, and cell cycle progression is a critical first step in characterizing its therapeutic potential.

I. Preliminary Assessment: Cell Viability and Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

1. Cell Seeding:

  • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate complete growth medium.[9]

  • Harvest cells in the exponential growth phase and determine cell density and viability using a hemocytometer and trypan blue exclusion.

  • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of culture medium.[8]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Formazan Solubilization:

  • Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[10][11]

  • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 incubator, allowing for the formation of purple formazan crystals.[10][11]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[10]

  • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11]

  • The reference wavelength should be higher than 650 nm.[11]

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: MTT Assay Results
Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
11.1088%
100.8568%
500.4032%
1000.1512%

II. Mechanism of Action: Investigating Apoptosis Induction

A common mechanism of action for anti-cancer agents is the induction of apoptosis, or programmed cell death.[5] Annexin V staining followed by flow cytometry is a widely used and reliable method for detecting early and late-stage apoptosis.[12][13] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium iodide (PI), a fluorescent nucleic acid intercalator, is used as a counterstain to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic or necrotic (Annexin V+ / PI+) cells.[13]

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

1. Cell Treatment and Harvesting:

  • Seed cells in 6-well plates and treat with 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide at concentrations around the determined IC50 value for an appropriate time (e.g., 24 or 48 hours).

  • Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

  • Wash the cells twice with cold phosphate-buffered saline (PBS).[13]

2. Staining:

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[15]

  • Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[12]

  • Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[12]

  • Add 5 µL of Propidium Iodide Staining Solution.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.[15]

3. Flow Cytometry Analysis:

  • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[15]

  • Use unstained cells, cells stained with only Annexin V, and cells stained with only PI to set up compensation and quadrants.

  • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualization: Experimental Workflow for Apoptosis Assay

G cluster_0 Cell Preparation and Treatment cluster_1 Staining Procedure cluster_2 Data Acquisition and Analysis A Seed cells in 6-well plates B Treat with compound for 24-48h A->B C Harvest both floating and adherent cells B->C D Wash cells with cold PBS C->D E Resuspend in 1X Binding Buffer D->E F Add Annexin V and incubate E->F G Add Propidium Iodide F->G H Analyze by flow cytometry G->H I Quantify cell populations: - Viable - Early Apoptotic - Late Apoptotic/Necrotic H->I G cluster_0 Potential Cellular Targets cluster_1 Downstream Effects cluster_2 Molecular Mechanisms Compound 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide Target Protein Kinases (e.g., EGFR) Tubulin, Topoisomerase II Compound->Target Inhibition CellCycle Cell Cycle Arrest (G2/M phase) Target->CellCycle Disruption of mitotic spindle Apoptosis Apoptosis Induction Target->Apoptosis Signal Transduction Bcl2 Modulation of Bcl-2 family proteins Apoptosis->Bcl2 Caspases Caspase Activation Bcl2->Caspases

Caption: Hypothesized signaling pathway modulation.

IV. Protein-Level Verification: Western Blot Analysis of Apoptosis Markers

To further validate the induction of apoptosis and elucidate the underlying molecular pathways, Western blotting can be employed to detect changes in the expression levels of key apoptosis-related proteins. [16]This technique allows for the semi-quantitative analysis of proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family. [16]

Protocol: Western Blot Analysis

1. Protein Extraction:

  • Treat cells with the compound and harvest them at various time points.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. [17][18] - Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. [17] - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) to prevent non-specific antibody binding. [17] - Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane thoroughly.

4. Detection and Analysis:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Perform densitometric analysis of the protein bands using image analysis software.

  • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. [18]

Data Presentation: Expected Western Blot Results
Target ProteinExpected Change with TreatmentFunction in Apoptosis
Cleaved Caspase-3IncreaseExecutioner caspase
Cleaved PARPIncreaseSubstrate of cleaved caspase-3
BaxIncreasePro-apoptotic Bcl-2 family member
Bcl-2DecreaseAnti-apoptotic Bcl-2 family member

V. Trustworthiness and Self-Validation

References

  • El-Abd, Y. S., et al. (2022). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]

  • Wawruszak, A., et al. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review. ResearchGate. [Link]

  • Kumar, A., et al. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A. [Link]

  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. NextSDS. [Link]

  • Futyra, K., et al. (2022). Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2024). Thiazolidinedione derivatives in cancer therapy: exploring novel mechanisms, therapeutic potentials, and future horizons in oncology. Frontiers in Pharmacology. [Link]

  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry. [Link]

  • Abdel-Aziz, M., et al. (2013). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. European Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2023). New thioxothiazolidinyl-acetamides derivatives as potent urease inhibitors: design, synthesis, in vitro inhibition, and molecular dynamic simulation. Scientific Reports. [Link]

  • Kamal, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics. [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Journal of Biomolecular Structure and Dynamics. [Link]

  • Tan, S. K., et al. (2022). Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. Biomedicine & Pharmacotherapy. [Link]

  • Molnar, M., et al. (2023). Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Panigrahy, D., et al. (2012). Thiazolidinediones as anti-cancer agents. PPAR Research. [Link]

  • Ghasemi, S., et al. (2019). A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Artificial Cells, Nanomedicine, and Biotechnology. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Oriental Journal of Chemistry. (2025). Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. Oriental Journal of Chemistry. [Link]

  • Mahmood, T., & Yang, P.-C. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • University of Utah. (2023). Cell Cycle. University of Utah Flow Cytometry. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]

Sources

Method

Application Notes &amp; Protocols for the Preparation of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide Nanoparticles

Abstract This document provides a comprehensive guide for the synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide and its subsequent formulation into nanoparticles via the nanoprecipitation method. Detail...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide and its subsequent formulation into nanoparticles via the nanoprecipitation method. Detailed, step-by-step protocols for the chemical synthesis, nanoparticle preparation, and characterization are provided for researchers, scientists, and drug development professionals. The rationale behind key experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the underlying scientific principles.

Introduction

The 4-thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target compound, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, is a novel derivative with potential therapeutic applications. However, like many small organic molecules, its clinical utility may be hampered by poor aqueous solubility, leading to low bioavailability.

Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations. By formulating the active pharmaceutical ingredient (API) into nanoparticles, it is possible to enhance its solubility, improve its pharmacokinetic profile, and enable targeted delivery. This guide details a proposed synthesis for the target molecule and a robust protocol for its nanoformulation using the versatile and scalable nanoprecipitation technique.

Synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

The proposed synthesis is a multi-step process involving the initial formation of a 2-imino-4-thiazolidinone core, followed by a Knoevenagel condensation to introduce the acetamide side chain.

Materials and Reagents
  • Thiourea

  • Ethyl chloroacetate

  • Sodium acetate

  • Ethanol

  • N-(m-tolyl)maleimide

  • Piperidine

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Synthesis Protocol

Step 1: Synthesis of 2-imino-4-thiazolidinone

  • In a round-bottom flask, dissolve thiourea (1 equivalent) and sodium acetate (2 equivalents) in ethanol.

  • Add ethyl chloroacetate (1 equivalent) dropwise to the stirring solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 2-imino-4-thiazolidinone.

Step 2: Synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

This step utilizes a Knoevenagel condensation, a common method for forming 5-ylidene-thiazolidinones.[1][2]

  • In a separate flask, dissolve 2-imino-4-thiazolidinone (1 equivalent) and N-(m-tolyl)maleimide (1 equivalent) in glacial acetic acid.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction for 8-12 hours, again monitoring by TLC.

  • Cool the reaction mixture and pour it into crushed ice.

  • The crude product will precipitate out. Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by silica gel column chromatography using a DCM/methanol or ethyl acetate/hexane gradient to yield the final compound.

Characterization of the Synthesized Compound

The structure and purity of the synthesized 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FTIR Spectroscopy: To identify the functional groups.

  • Melting Point Analysis: To assess purity.

Preparation of Nanoparticles by Nanoprecipitation

Nanoprecipitation is a simple and reproducible method for preparing nanoparticles from pre-formed polymers and hydrophobic drugs.[3] The process involves the rapid desolvation of the polymer and drug upon mixing a solvent phase with a non-solvent phase.

Materials and Equipment
  • Synthesized 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity 0.55-0.75 dL/g)

  • Acetone (HPLC grade)

  • Deionized water

  • Poloxamer 188 (Pluronic® F-68)

  • Magnetic stirrer

  • Syringe pump

  • Rotary evaporator

Nanoprecipitation Protocol
  • Preparation of the Organic Phase:

    • Dissolve 10 mg of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide and 50 mg of PLGA in 5 mL of acetone.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of the Aqueous Phase:

    • Dissolve 50 mg of Poloxamer 188 in 50 mL of deionized water. This acts as a stabilizer to prevent nanoparticle aggregation.

  • Nanoparticle Formation:

    • Place the aqueous phase on a magnetic stirrer at a constant stirring speed (e.g., 600 rpm).

    • Using a syringe pump for a controlled addition rate, inject the organic phase into the aqueous phase at a rate of 1 mL/min.

    • A milky suspension of nanoparticles will form instantaneously.

  • Solvent Evaporation and Nanoparticle Recovery:

    • Allow the suspension to stir for 4-6 hours at room temperature to ensure complete evaporation of the acetone. A rotary evaporator can be used to expedite this step.

    • The resulting nanoparticle suspension can be used directly or purified by centrifugation and resuspension in deionized water to remove excess stabilizer and un-encapsulated drug.

    • For long-term storage, the nanoparticles can be lyophilized.

Workflow Diagram

Nanoparticle_Preparation_Workflow cluster_synthesis Compound Synthesis cluster_nanoprep Nanoparticle Formulation cluster_char Characterization Synth_Start Starting Materials Step1 Step 1: Synthesis of 2-imino-4-thiazolidinone Synth_Start->Step1 Step2 Step 2: Knoevenagel Condensation Step1->Step2 Purification Purification Step2->Purification API Pure API Purification->API Organic_Phase Prepare Organic Phase (API + PLGA in Acetone) API->Organic_Phase Nanoprecipitation Nanoprecipitation (Inject Organic into Aqueous) API->Nanoprecipitation Organic_Phase->Nanoprecipitation Aqueous_Phase Prepare Aqueous Phase (Poloxamer 188 in Water) Aqueous_Phase->Nanoprecipitation Solvent_Evap Solvent Evaporation Nanoprecipitation->Solvent_Evap Nanoparticles Nanoparticle Suspension Solvent_Evap->Nanoparticles DLS DLS Analysis (Size & Zeta Potential) Nanoparticles->DLS TEM TEM Imaging (Morphology) Nanoparticles->TEM HPLC HPLC Analysis (Drug Loading & EE) Nanoparticles->HPLC

Caption: Workflow for the synthesis, nanoparticle formulation, and characterization.

Characterization of Nanoparticles

Thorough characterization is crucial to ensure the quality and performance of the nanoparticle formulation.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are determined using Dynamic Light Scattering (DLS).[4][5][6]

  • Protocol:

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the average values.

  • Expected Results:

ParameterExpected ValueSignificance
Particle Size100 - 300 nmInfluences in vivo distribution and cellular uptake.
PDI< 0.3Indicates a narrow and homogenous size distribution.
Zeta Potential-15 to -30 mVA sufficiently negative charge prevents aggregation and ensures colloidal stability.
Morphology

The shape and surface morphology of the nanoparticles are visualized using Transmission Electron Microscopy (TEM).[7][8]

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

    • Allow the sample to air-dry.

    • Optionally, negatively stain the sample with a solution of phosphotungstic acid to enhance contrast.

    • Image the grid under a transmission electron microscope.

  • Expected Results: TEM images should reveal spherical nanoparticles with a smooth surface and a size distribution consistent with DLS measurements.

Drug Loading and Encapsulation Efficiency

High-Performance Liquid Chromatography (HPLC) is used to quantify the amount of drug encapsulated within the nanoparticles.[9][10]

  • Protocol:

    • Total Drug Content (TDC): Accurately weigh a known amount of lyophilized nanoparticles and dissolve them in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.

    • Free Drug Content (FDC): Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant contains the un-encapsulated (free) drug.

    • Filter the samples through a 0.22 µm syringe filter.

    • Quantify the drug concentration in the TDC and FDC samples using a validated HPLC method with a UV detector.

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

  • Hypothetical HPLC Method:

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate1.0 mL/min
Detection WavelengthTo be determined by UV-Vis scan of the pure compound
Injection Volume20 µL

Conclusion

This document provides a detailed and scientifically grounded framework for the synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide and its formulation into nanoparticles. By following these protocols, researchers can produce and characterize a novel drug delivery system with the potential for enhanced therapeutic efficacy. The provided methodologies are based on established principles and can be adapted and optimized for specific research needs.

References

Sources

Application

Title: High-Resolution Mass Spectrometry Characterization of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide for the structural characterization of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the structural characterization of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide using high-resolution mass spectrometry (HRMS). Thiazolidinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] Accurate molecular weight determination and structural elucidation are critical for confirming chemical identity, assessing purity, and supporting drug discovery and development programs. This guide outlines optimized protocols for sample preparation, instrument setup for Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), and a detailed interpretation of the resulting fragmentation patterns. The methodologies are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction: The Rationale for Mass Spectrometry in Thiazolidinone Analysis

The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide belongs to the thiazolidin-4-one scaffold, a core structure in many pharmacologically active molecules.[3][4] Its characterization is essential for quality control in synthesis and for understanding its metabolic fate in biological systems. Mass spectrometry is the definitive analytical tool for this purpose, providing precise mass measurements and detailed structural information through controlled fragmentation.

This application note employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach.[5] The soft ionization technique, Electrospray Ionization (ESI), is ideally suited for this class of compounds as it typically generates an intact protonated molecular ion [M+H]⁺, minimizing in-source fragmentation and providing a clear precursor for subsequent MS/MS analysis.[6] The causality for choosing ESI in positive ion mode is the presence of multiple basic nitrogen atoms (imino and amide groups) which are readily protonated, leading to high ionization efficiency and sensitivity.

Experimental Design and Protocols

Materials and Reagents
  • Analyte: 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide (Molecular Formula: C₁₂H₁₃N₃O₂S, Molecular Weight: 263.32 g/mol )[7].

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: Formic acid (0.1% v/v) to promote protonation and improve chromatographic peak shape.

Sample Preparation Protocol

The goal of this protocol is to prepare a dilute, particulate-free solution suitable for direct infusion or LC-MS injection, preventing contamination of the mass spectrometer.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol. Vortex for 30 seconds to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 (v/v) mixture of acetonitrile and water. This concentration is typically sufficient for modern high-resolution mass spectrometers.

  • Final Preparation: Add 0.1% formic acid to the working solution. Filter the final solution through a 0.22 µm PTFE syringe filter prior to injection to remove any particulates.

Instrumentation and Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrument in use. A high-resolution instrument, such as a Q-TOF or Orbitrap, is recommended for accurate mass measurements.

Parameter Category Parameter Recommended Setting Rationale
UHPLC System ColumnC18, 2.1 x 50 mm, 1.8 µmProvides excellent reversed-phase separation for this class of molecule.[5]
Mobile Phase AWater + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStandard organic phase for reversed-phase chromatography.
Gradient5% to 95% B over 5 minutesA generic gradient to ensure elution of the compound.
Flow Rate0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Injection Volume2 µLMinimizes peak broadening while providing sufficient analyte.
Mass Spectrometer Ionization SourceElectrospray Ionization (ESI)Soft ionization technique suitable for polar, non-volatile compounds.
PolarityPositiveThe molecule contains basic nitrogen atoms, which are readily protonated.
Full Scan (MS1) Rangem/z 50 - 500Covers the expected molecular ion and potential fragments or adducts.
MS/MS Precursor Ionm/z 264.08The calculated m/z for the protonated molecule [C₁₂H₁₄N₃O₂S]⁺.
Collision GasNitrogen or ArgonStandard inert gas for collision-induced dissociation (CID).
Collision Energy (CE)20-40 eV (Ramped)A ramped CE ensures a wide range of fragments are generated for comprehensive structural analysis.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing stock 1. Prepare 1 mg/mL Stock in Methanol working 2. Dilute to 1 µg/mL in 50:50 ACN:H₂O stock->working final 3. Add 0.1% FA & Filter working->final lc UHPLC Separation (C18 Column) final->lc ms HRMS Detection (ESI Positive Mode) lc->ms ms1 Full Scan MS1 (Accurate Mass of [M+H]⁺) ms->ms1 ms2 Tandem MS/MS (Fragmentation of m/z 264.08) ms->ms2 analysis Data Analysis (Structure Elucidation) ms1->analysis ms2->analysis

Caption: Overall experimental workflow from sample preparation to data analysis.

Results and Discussion: Data Interpretation

Full Scan MS Analysis

In the full scan MS spectrum, the primary ion observed is the protonated molecule, [M+H]⁺.

  • Expected Ion: [C₁₂H₁₃N₃O₂S + H]⁺

  • Calculated Monoisotopic m/z: 264.0750

  • Observed m/z: Typically within 5 ppm of the calculated mass on a high-resolution instrument (e.g., 264.0753).

The high mass accuracy (< 5 ppm) provides strong evidence for the elemental composition of the molecule, serving as a primary pillar of identification. The characteristic isotopic pattern of sulfur (A+2 peak at ~4.4% relative abundance) should also be observed for the molecular ion peak, further validating the presence of a sulfur atom.

Tandem MS (MS/MS) Fragmentation Analysis

MS/MS analysis of the precursor ion at m/z 264.08 provides the structural fingerprint of the molecule. The fragmentation pathways of thiazolidinone derivatives are often characterized by cleavage of the amide bond and fragmentation of the heterocyclic ring.[8][9][10]

Table of Key Fragment Ions:

Experimental m/zCalculated m/zMass Error (ppm)Proposed FormulaFragment Identity / Neutral Loss
264.0753264.07501.1[C₁₂H₁₄N₃O₂S]⁺Precursor Ion [M+H]⁺
157.0328157.03280.0[C₅H₅N₂O₂S]⁺Cleavage of amide C-N bond; Loss of m-toluidine (C₇H₉N)
130.0501130.05010.0[C₅H₄N₃S]⁺Loss of m-tolyl isocyanate (C₈H₇NO)
107.0859107.0862-2.8[C₇H₉N]⁺m-Toluidine fragment
114.0216114.02160.0[C₄H₄NO₂S]⁺Fragment from thiazolidinone ring cleavage

Proposed Fragmentation Pathway:

The fragmentation is initiated by the protonated precursor ion. The primary and most diagnostic cleavage occurs at the amide bond, which is one of the most labile sites in the molecule.

Caption: Proposed MS/MS fragmentation pathway for the target analyte.

  • Pathway 1 (Loss of m-toluidine): The most significant fragmentation pathway involves the cleavage of the amide C-N bond, leading to the neutral loss of m-toluidine (107.0735 Da) and the formation of a stable acylium ion fragment at m/z 157.03 (Fragment A). This is a highly diagnostic fragment for the thiazolidinone-acetamide core.

  • Pathway 2 (Formation of m-toluidine ion): The charge can also be retained on the other part of the molecule, resulting in the detection of the protonated m-toluidine fragment at m/z 107.09 (Fragment B).

  • Pathway 3 (Loss of m-tolyl isocyanate): A rearrangement followed by cleavage can result in the loss of m-tolyl isocyanate (133.0528 Da), producing the fragment ion at m/z 130.05 (Fragment C).

The presence of these specific fragments, identified with high mass accuracy, provides irrefutable evidence for the connectivity of the m-tolyl group, the amide linker, and the 2-imino-4-oxothiazolidin-5-yl core, thereby confirming the complete structure of the molecule.

Conclusion

The combination of UHPLC with high-resolution mass spectrometry offers a powerful, sensitive, and definitive method for the characterization of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. The protocol detailed herein provides a reliable workflow for confirming the compound's elemental composition via accurate mass measurement of the [M+H]⁺ ion and elucidating its chemical structure through the logical interpretation of its MS/MS fragmentation pattern. This approach is fundamental for ensuring compound identity and purity in research, quality control, and various stages of drug development.

References

  • Rapisardi, S., Ceraulo, L., et al. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2022). Possible mass fragmentation pattern of compound 3. ResearchGate. Available at: [Link]

  • Abdel Rahman, R. M., et al. (2019). Mass fragmentation pattern of compound 3a. ResearchGate. Available at: [Link]

  • Mohamed, G. G., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. NextSDS. Available at: [Link]

  • Georgiou, N., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. Available at: [Link]

  • Lee, H. W., et al. (2010). Development and validation of an HPLC/MS/MS method for determining the thiazolidinone PG15 in rat plasma. PubMed. Available at: [Link]

  • Al-Ostath, A. I., et al. (2021). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Prince Sattam bin Abdulaziz University - Pure Help Center. Available at: [Link]

  • Alwiswasy, R. M., et al. (2019). Synthesis, characterization and pharmacological activity of new 2- imino –thiazolidine-4-one derivatives. ResearchGate. Available at: [Link]

  • Chen, W. T., et al. (2013). Nanomaterials Based Mass Spectrometry of Oligodeoxynucleotide-Drug Complexes. Analytical Methods. Available at: [Link]

  • Ghamdi, M. A., et al. (2024). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Zhu, C., et al. (2024). Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. RSC Advances. Available at: [Link]

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Method

formulation development for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

An In-Depth Guide to the Formulation Development of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide This document provides a comprehensive guide for researchers, scientists, and drug development professionals on t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Formulation Development of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation development of the novel chemical entity 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. Given the limited publicly available data on this specific molecule, this guide is built upon established principles for the formulation of thiazolidinone derivatives and other poorly soluble compounds, which are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV drugs.[1][2] The protocols and strategies outlined herein are designed to be a robust starting point for the systematic development of a safe, stable, and bioavailable dosage form.

Introduction: The Challenge of Formulating Novel Thiazolidinones

2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide belongs to the thiazolidinone class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to a wide range of biological activities.[3] However, like many new chemical entities emerging from drug discovery pipelines, these molecules often exhibit high lipophilicity and molecular weight, leading to poor aqueous solubility.[4] This poor solubility is a major obstacle to achieving adequate bioavailability for oral dosage forms, as dissolution in the gastrointestinal fluids becomes the rate-limiting step for drug absorption.[2]

This guide, therefore, presents a logical, step-by-step approach to tackling this challenge, beginning with essential pre-formulation studies to characterize the molecule, followed by a discussion and detailed protocols for various solubility enhancement strategies.

The Cornerstone: Pre-formulation Studies

Pre-formulation studies are the foundation of any successful formulation development program.[5] They provide critical information about the physicochemical properties of the active pharmaceutical ingredient (API), which in turn guides the selection of an appropriate formulation strategy and excipients.[6]

Workflow for Pre-formulation Assessment

The following diagram illustrates the typical workflow for the pre-formulation assessment of a new chemical entity like 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide.

preformulation_workflow cluster_preformulation Pre-formulation Studies cluster_decision Formulation Strategy Decision API API: 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide physchem Physicochemical Characterization (pKa, logP, m.p.) API->physchem solubility Solubility Profiling (pH-dependent, biorelevant media) API->solubility solid_state Solid-State Analysis (Polymorphism, Crystallinity) API->solid_state stability Stability Assessment (Solid-state, Solution) API->stability excipient Excipient Compatibility Screening API->excipient decision Select Formulation Strategy physchem->decision solubility->decision solid_state->decision stability->decision excipient->decision

Caption: Workflow for Pre-formulation Assessment.

Protocol 1: Fundamental Physicochemical Characterization

Objective: To determine the fundamental physicochemical properties of the API.

Methodology:

  • pKa Determination:

    • Use potentiometric titration or UV-spectrophotometry to determine the acid dissociation constant (pKa). This is crucial for understanding how the solubility will change with pH in the gastrointestinal tract.

  • LogP/LogD Determination:

    • Employ the shake-flask method with n-octanol and water (or buffer at a specific pH for LogD) to determine the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility.

  • Melting Point and Thermal Behavior:

    • Use Differential Scanning Calorimetry (DSC) to determine the melting point and identify any polymorphic transitions. A sharp melting endotherm typically indicates a crystalline material.

    • Thermogravimetric Analysis (TGA) can be used to assess thermal stability and solvent/water content.

  • Particle Size and Morphology:

    • Analyze the particle size distribution using laser diffraction.

    • Examine the particle morphology using Scanning Electron Microscopy (SEM). Particle size significantly influences dissolution rate.[6]

Protocol 2: Comprehensive Solubility Profiling

Objective: To determine the solubility of the API in various relevant media.

Methodology:

  • Prepare saturated solutions of the API in different media (e.g., water, 0.1N HCl, phosphate buffers at pH 4.5, 6.8, and 7.4, and biorelevant media such as FaSSIF and FeSSIF).

  • Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solids.

  • Analyze the concentration of the dissolved API in the filtrate using a validated HPLC method (see Protocol 9).

Table 1: Hypothetical Solubility Data for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

MediumpHSolubility (µg/mL)
Purified Water~7.0< 1.0
0.1N HCl1.21.5
Acetate Buffer4.5< 1.0
Phosphate Buffer6.8< 1.0
Phosphate Buffer7.4< 1.0
FaSSIF6.55.0
FeSSIF5.015.0

This data is hypothetical and for illustrative purposes only.

Protocol 3: Solid-State Characterization

Objective: To identify and characterize the solid form of the API, including potential polymorphs.

Methodology:

  • X-Ray Powder Diffraction (XRPD): Use XRPD to obtain a diffraction pattern of the API. A crystalline solid will produce a characteristic pattern of sharp peaks, while an amorphous solid will show a broad halo.

  • Differential Scanning Calorimetry (DSC): As mentioned in Protocol 1, DSC can detect polymorphic transitions, which appear as endothermic or exothermic events before the final melting point.

  • Microscopy: Use polarized light microscopy to visually inspect the crystals. Different polymorphs often have different crystal habits.

Protocol 4: Forced Degradation and Stability Studies

Objective: To assess the intrinsic stability of the API under various stress conditions.

Methodology:

  • Expose the solid API to heat (e.g., 60°C), humidity (e.g., 75% RH), and light (in a photostability chamber).

  • Prepare solutions of the API in acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (e.g., 3% H₂O₂) media.

  • Store the samples for a defined period.

  • At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the remaining API and detect any degradation products.

Protocol 5: API-Excipient Compatibility Studies

Objective: To screen for potential physical or chemical incompatibilities between the API and common pharmaceutical excipients.

Methodology:

  • Prepare binary mixtures of the API and selected excipients (e.g., in a 1:1 or 1:5 ratio).[7]

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).

  • Analyze the samples at initial and final time points using DSC to look for changes in thermal events (e.g., appearance of new peaks, disappearance of the melting peak) and HPLC to check for degradation.

Table 2: Common Excipients for Oral Solid Dosage Forms

Excipient CategoryFunctionExamples
Diluents/FillersIncrease bulkMicrocrystalline cellulose, Lactose, Dibasic calcium phosphate
BindersPromote granulationPovidone (PVP), Hydroxypropyl cellulose (HPC)
DisintegrantsFacilitate tablet breakupCroscarmellose sodium, Sodium starch glycolate, Crospovidone
LubricantsReduce friction during tablet ejectionMagnesium stearate, Sodium stearyl fumarate
GlidantsImprove powder flowColloidal silicon dioxide
Surfactants/Wetting AgentsImprove drug dissolutionSodium lauryl sulfate (SLS), Polysorbate 80

Formulation Strategies for Solubility Enhancement

Based on the anticipated poor solubility, several advanced formulation strategies can be employed. The choice of strategy will depend on the specific properties of the API determined during pre-formulation.[8][9]

Decision Tree for Formulation Strategy Selection

formulation_strategy start Poorly Soluble API q1 Is the API thermally stable? start->q1 q2 Is the API soluble in organic solvents? q1->q2 No strategy1 Hot-Melt Extrusion (HME) for Amorphous Solid Dispersion q1->strategy1 Yes q3 Is the API lipophilic (high LogP)? q2->q3 No strategy2 Spray Drying for Amorphous Solid Dispersion q2->strategy2 Yes strategy3 Lipid-Based Formulation (e.g., SEDDS/SMEDDS) q3->strategy3 Yes strategy4 Micronization/ Nanocrystals q3->strategy4 No

Caption: Decision Tree for Formulation Strategy.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Converting the crystalline API into an amorphous form dispersed within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[1]

Protocol 6: Preparation of an ASD by Spray Drying

Objective: To prepare an amorphous solid dispersion of the API in a suitable polymer carrier.

Materials:

  • 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

  • Polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

Methodology:

  • Dissolve both the API and the polymer in the organic solvent at a specific ratio (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratio).

  • Optimize the spray drying parameters (inlet temperature, atomization pressure, feed rate) on a laboratory-scale spray dryer.

  • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving a solid powder (the ASD).

  • Collect the dried powder from the cyclone.

  • Characterize the resulting ASD for drug loading, physical form (using XRPD and DSC to confirm amorphous nature), and dissolution performance.

Strategy 2: Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[8] These systems consist of oils, surfactants, and co-surfactants, which spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[8]

Protocol 8: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation for the API.

Methodology:

  • Screening of Excipients:

    • Determine the solubility of the API in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM).

    • Select excipients that show good solubilizing capacity for the API.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • For each mixture, add water dropwise with gentle stirring and observe the formation of an emulsion.

    • Map the regions of spontaneous and stable emulsion formation on a ternary phase diagram.

  • Formulation Optimization:

    • Select ratios from the optimal emulsion region of the phase diagram.

    • Dissolve the API in the selected excipient mixture.

    • Characterize the drug-loaded SEDDS for emulsification time, droplet size, and stability.

Essential Analytical Methodologies

Robust analytical methods are crucial for accurately quantifying the API and ensuring the quality of the formulation throughout the development process.

Protocol 9: Development of a Reverse-Phase HPLC Method

Objective: To develop and validate an HPLC method for the quantification of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a common C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Screen different mobile phase compositions (e.g., acetonitrile or methanol with water or a buffer) to achieve good peak shape and retention time.

  • Method Optimization:

    • Optimize the mobile phase ratio, flow rate, column temperature, and detection wavelength.

  • Method Validation:

    • Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness. This ensures the method is reliable for its intended purpose (e.g., dissolution testing, content uniformity, stability analysis).

Conclusion

The formulation development of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, a novel thiazolidinone derivative, is likely to be challenging due to poor aqueous solubility. However, a systematic approach, beginning with thorough pre-formulation characterization, can successfully guide the development of a bioavailable oral dosage form. Strategies such as amorphous solid dispersions and lipid-based formulations offer promising avenues for overcoming solubility limitations.[10][11] The protocols provided in this guide serve as a detailed framework for initiating and navigating the formulation development process for this and other similar challenging molecules.

References

  • The Selection of Excipients for Oral Solid Dosage Forms. (n.d.). IntechOpen. Retrieved from [Link]

  • Ansari, M. J., et al. (2024). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Retrieved from [Link]

  • Kumar, S., et al. (2023). Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Mboya, B. A., & Mbiro, T. P. (2024). advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Retrieved from [Link]

  • Patel, R., et al. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. [Source Not Available].
  • Wald, D. (2015). Key Considerations in Excipients Selection for Solid Dosage Forms. Pharmaceutical Technology. Retrieved from [Link]

  • Singh, A., et al. (2022). Drug carrier systems for solubility enhancement of BCS class II drugs: a critical review. Journal of Drug Delivery Science and Technology.
  • Pharma Focus Europe. (2025). Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. Retrieved from [Link]

  • an overview on preformulation studies. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]

  • How to Select Excipients in Drug Formulation?. (2023). Labinsights. Retrieved from [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series.
  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Welcome to the technical support guide for the synthesis and yield optimization of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. This resource is designed for researchers, medicinal chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and yield optimization of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing field-proven insights to help you navigate common pitfalls and maximize your experimental success.

Troubleshooting Guide: From Low Yields to Purification Hurdles

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I fix this?

Answer: Low yield is a frequent challenge stemming from several critical parameters. Let's break down the probable causes and their solutions.

  • Probable Cause 1: Reagent Quality and Stoichiometry. The integrity of your starting materials is paramount. 2-Chloro-N-(m-tolyl)acetamide is susceptible to hydrolysis, and commercial thiourea can contain impurities.

    • Solution:

      • Verify Starting Material Purity: Before starting, confirm the purity of 2-chloro-N-(m-tolyl)acetamide via melting point or ¹H NMR. If necessary, recrystallize from a suitable solvent like ethanol/water.

      • Use High-Purity Thiourea: Employ thiourea of ≥99% purity.

      • Precise Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of thiourea to ensure the complete consumption of the chloroacetamide starting material.

  • Probable Cause 2: Suboptimal Reaction Conditions. The cyclization reaction to form the 2-iminothiazolidin-4-one ring is sensitive to temperature, solvent, and the presence of a base.

    • Solution: The reaction is often performed as a one-pot, three-component condensation. Optimizing this process is key.

      • Solvent Choice: Anhydrous ethanol is a common choice, but for higher temperatures and better solubility, consider using DMF. Ensure the solvent is truly anhydrous, as water can promote the hydrolysis of the imino group to a carbonyl, forming the less desired 2,4-dioxothiazolidine byproduct.[1]

      • Catalyst/Base: Anhydrous sodium acetate is typically used as a weak base to facilitate the condensation and neutralize the HCl formed in situ. Ensure it is freshly dried.

      • Temperature Control: The reaction often requires heating. Monitor the temperature closely. Excessive heat can lead to decomposition and the formation of tar-like side products. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) can identify the optimal point for your specific setup.

  • Probable Cause 3: Inefficient Work-up and Product Isolation. The product can be lost during the work-up procedure, especially if precipitation is incomplete or if it co-precipitates with impurities.

    • Solution:

      • Controlled Precipitation: After the reaction is complete (monitored by TLC), pouring the reaction mixture into crushed ice or cold water is standard. Perform this step slowly with vigorous stirring to ensure the formation of a filterable solid.

      • pH Adjustment: The pH of the solution can influence product solubility. Check the pH after pouring into water and adjust if necessary to maximize precipitation.

      • Washing: Thoroughly wash the crude solid with cold water to remove inorganic salts and then with a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

Question 2: My final product is a sticky solid or an oil that is difficult to purify. What should I do?

Answer: This issue almost always points to the presence of impurities that inhibit crystallization.

  • Probable Cause: Presence of Side Products or Unreacted Starting Materials. The primary culprits are often unreacted starting materials or the formation of the 2,4-dioxo analogue.

    • Solution 1: Column Chromatography. While recrystallization is ideal for large scales, column chromatography is the most effective method for removing persistent impurities. A silica gel column using a gradient elution of ethyl acetate in hexane or dichloromethane in methanol is typically effective.

    • Solution 2: Trituration. Before attempting recrystallization, try triturating the crude product. This involves suspending the sticky solid in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble (e.g., diethyl ether or a mixture of ethyl acetate/hexane). Stir vigorously, then filter. This process can often "wash away" the impurities, leaving a purer, more crystalline solid.

Question 3: The characterization data (NMR/MS) of my product is inconsistent with the target structure. What could have gone wrong?

Answer: Spectroscopic mismatches usually indicate the formation of an isomer or a significant side product.

  • Probable Cause 1: Hydrolysis of the Imino Group. As mentioned, the exocyclic imino group can hydrolyze to a carbonyl during an aqueous workup, especially if conditions become acidic.[1] This results in the formation of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(m-tolyl)acetamide.

    • How to Identify:

      • IR Spectroscopy: Look for two distinct carbonyl (C=O) stretching frequencies around 1740 cm⁻¹ and 1680 cm⁻¹, instead of one C=O and a C=N stretch.

      • ¹H NMR: The N-H proton of the imino group will be absent.

      • Mass Spectrometry: The mass of the byproduct will be different from the target compound.

  • Probable Cause 2: Tautomerism or Regioisomerism. The 2-imino-4-thiazolidinone scaffold can exhibit complex tautomerism. Furthermore, during synthesis with unsymmetrical thioureas, different regioisomers can form.[2] While less common with unsubstituted thiourea, it's a possibility if reaction conditions are not well-controlled.

    • How to Identify: Advanced spectroscopic analysis, such as 2D NMR (HMBC, HSQC), can help elucidate the exact structure and connectivity if a non-standard isomer has formed. Comparing the spectra to literature values for similar compounds is crucial.[3]

Data Summary Table: Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Impure reagents. 2. Suboptimal temperature/solvent. 3. Inefficient product isolation.1. Verify purity of starting materials; use slight excess of thiourea. 2. Use anhydrous solvent (Ethanol or DMF); optimize temperature. 3. Ensure slow, controlled precipitation in cold water; wash crude solid thoroughly.
Oily/Sticky Product Presence of impurities inhibiting crystallization.1. Purify via silica gel column chromatography. 2. Triturate with a suitable solvent (e.g., diethyl ether) before recrystallization.
Incorrect Spectra 1. Hydrolysis of imino group to carbonyl. 2. Formation of unexpected isomers.1. Check for two C=O peaks in IR; confirm mass via MS. 2. Conduct 2D NMR analysis; compare data with known analogues.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this synthesis?

A: The synthesis of the 2-imino-4-oxothiazolidinone core typically proceeds via a variation of the Hantzsch thiazole synthesis. It involves the initial reaction of an α-halocarbonyl compound (2-chloro-N-(m-tolyl)acetamide) with a thiourea. This is followed by an intramolecular cyclization to form the heterocyclic ring. The substituent at the 5-position is introduced through a subsequent Knoevenagel-type condensation.[4][5]

Q2: Can I use microwave irradiation to improve the reaction time and yield?

A: Yes, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of thiazolidinone derivatives, often leading to significantly reduced reaction times and improved yields.[6] If you have access to a microwave reactor, it is highly recommended to adapt the thermal protocol. Start with a lower temperature and shorter time, and monitor the reaction progress closely by TLC.

Q3: What is the best method for monitoring the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that gives good separation between your starting material and the product spot (e.g., 30-50% ethyl acetate in hexane). Visualize the spots using a UV lamp (254 nm). The reaction is complete when the starting material spot has been consumed.

Visualized Workflows and Pathways

General Synthetic Pathway

The diagram below outlines the key transformations in the synthesis of the target molecule.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Product A 2-Chloro-N-(m-tolyl)acetamide D Step 1: Cyclization A->D B Thiourea B->D C Maleic Anhydride Derivative E Step 2: Condensation C->E F 2-Imino-4-oxothiazolidine Intermediate D->F Forms Ring reagent1 NaOAc, EtOH Reflux G Final Product: 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide E->G Forms Final Structure reagent2 Piperidine, AcOH Reflux F->E

Caption: Generalized two-step synthesis pathway.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path to diagnose and solve issues related to poor reaction yields.

G start Low Yield Encountered check_reagents 1. Verify Reagent Purity (NMR, MP) & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_cond 2. Optimize Reaction Conditions reagents_ok->optimize_cond Yes purify_reagents Action: Recrystallize/ Repurchase Reagents reagents_ok->purify_reagents No temp_screen Temperature Screen (60-100 °C) optimize_cond->temp_screen solvent_check Use Anhydrous Solvent? (e.g., dry DMF) optimize_cond->solvent_check check_workup 3. Review Work-up & Purification temp_screen->check_workup solvent_check->check_workup workup_ok Work-up OK? check_workup->workup_ok analyze_side_products Action: Analyze Byproducts (LCMS, NMR) to identify competing reactions workup_ok->analyze_side_products Yes, still low yield modify_workup Action: Modify Precipitation (pH, Temp) or use Column Chromatography workup_ok->modify_workup No

Caption: A step-by-step workflow for troubleshooting low product yield.

References

  • ResearchGate. (n.d.). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES.
  • Science Alert. (2010). Synthesis and Spectral Characterization of Some Novel N-Substituted 2, 4-Thiazolidinedione. Retrieved from [Link]

  • Beilstein Journals. (2025). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD.
  • ResearchGate. (n.d.). Synthesis of thiazolidinone by Knoevenagel condensation.
  • RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 2-iminothiazolidin-4-ones via copper-catalyzed [2 + 1 + 2] tandem annulation. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the bioactive potential of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivatives: A comprehensive review.
  • ACS Publications. (2016). In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Retrieved from [Link]

  • ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions.
  • ACS Publications. (2010). 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists. Retrieved from [Link]

  • ACS Omega. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2-{4-(2,4-thiazolidinedione-5-ylidine) N-phenoxy} phenyl acetamide.
  • ResearchGate. (2025). SYNTHESIS OF SOME RHODANINE DERIVATIVES.
  • Semantic Scholar. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Retrieved from [Link]

  • Farmacia. (n.d.). OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 54. Synthesis of 2-imino-4-thiazolidinones.
  • MDPI. (2009). Design and Synthesis of Some Thiazolidin-4-ones Based on (7 Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. Retrieved from [Link]

  • PMC. (2022). Novel adamantyl clubbed iminothiazolidinones as promising elastase inhibitors: design, synthesis, molecular docking, ADMET and DFT studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Lactose-conjugated 2-iminothiazolidin-4-ones: synthesis, inhibitory activity and molecular simulations as potential inhibitors against enzymes responsible for type 2 diabetes. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)-N-(o-tolyl)acetamide. Retrieved from [Link]

  • MDPI. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

  • MedCrave. (2017). Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)acetamide. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2013). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Welcome to the Technical Support Center for handling 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide (CAS: 311327-03-4). As a thiazolidinone derivative, this compound presents significant challenges in drug discov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide (CAS: 311327-03-4). As a thiazolidinone derivative, this compound presents significant challenges in drug discovery due to its notoriously poor aqueous solubility.

The causality behind this insolubility lies in its molecular architecture: the planar thiazolidinone core and the m-tolyl aromatic ring engage in strong π−π stacking, while the imino and acetamide groups form a rigid intermolecular hydrogen-bonding network. This results in a high crystal lattice energy that water molecules cannot easily disrupt.

This guide provides field-proven, self-validating protocols to overcome precipitation, colloidal aggregation, and formulation failures during both in vitro assays and in vivo preclinical dosing.

Section 1: In Vitro Assay Troubleshooting (Biochemical & Cell-Based)

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my aqueous assay buffer. How can I prevent this "DMSO crash"?

Causality & Solution: A "DMSO crash" occurs when the local concentration of water rapidly replaces DMSO in the compound's solvation shell, causing the hydrophobic molecules to self-associate before they can disperse. To prevent this, you must alter the kinetics of mixing and lower the thermodynamic barrier to solvation.

Step-by-Step Methodology: Acoustic Dispensing & Intermediate Dilution

  • Prepare an Intermediate Stock: Instead of a direct 1:1000 dilution into buffer, prepare an intermediate 100x stock in 100% DMSO.

  • Modify the Assay Buffer: Supplement your aqueous assay buffer with 0.01% to 0.05% non-ionic surfactant (e.g., Tween-20 or Pluronic F-68) and 0.1% Bovine Serum Albumin (BSA). The BSA acts as a carrier protein, providing hydrophobic pockets that stabilize the monomeric compound.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Echo) to dispense nanoliter volumes of the DMSO stock directly into the assay plate already containing the modified buffer. This ensures instantaneous dispersion and prevents localized high-concentration zones.

  • Validation: Visually inspect the plate under a microscope at 40x magnification. The absence of needle-like crystals or cloudy precipitate validates the solubility.

Q2: I am seeing flat dose-response curves and non-specific inhibition across multiple targets. Is the compound insoluble, or is it a promiscuous inhibitor?

Causality & Solution: Thiazolidinone derivatives are notorious for forming colloidal aggregates in aqueous media. As established by Brian Shoichet and colleagues, these sub-micrometer liquid-like droplets sequester and partially denature proteins on their surface, leading to promiscuous, non-specific inhibition [1]. This is a classic false positive in High-Throughput Screening (HTS).

Step-by-Step Methodology: Diagnosing Colloidal Aggregation

  • Detergent Counter-Screen: Run your biochemical assay in two parallel conditions: Buffer A (Standard) and Buffer B (Standard + 0.01% Triton X-100).

  • Evaluate IC50 Shift: If the IC50 value shifts by more than 10-fold (e.g., from 1 µM to >10 µM) in the presence of Triton X-100, the compound is acting as a colloidal aggregator. The detergent disrupts the colloid, restoring enzyme function.

  • Orthogonal Validation via DLS: Prepare a 10 µM solution of the compound in filtered assay buffer. Analyze the solution using Dynamic Light Scattering (DLS). The presence of particles with a radius between 50 nm and 1000 nm confirms aggregation [2].

AggregationWorkflow Start Observe Non-Specific Inhibition in Assay Detergent Add 0.01% Triton X-100 or 0.1% CHAPS Start->Detergent Check Does inhibition persist? Detergent->Check TrueInhibitor True Inhibitor (Proceed to SAR) Check->TrueInhibitor Yes Aggregator Colloidal Aggregator (False Positive) Check->Aggregator No DLS Confirm via DLS (Look for 50-1000 nm particles) Aggregator->DLS

Diagnostic workflow for differentiating true target inhibition from colloidal aggregation artifacts.

Section 2: Preclinical Formulation & In Vivo Dosing

Q3: How can I formulate this compound for intravenous (IV) dosing in rodents without using toxic levels of DMSO?

Causality & Solution: For in vivo administration, you cannot rely on high concentrations of DMSO due to its hemolytic properties and cardiovascular toxicity. Instead, we utilize cyclodextrin complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophilic exterior and a lipophilic central cavity. The hydrophobic m-tolyl and thiazolidinone moieties of the compound dynamically partition into this cavity, forming a water-soluble inclusion complex without altering the compound's covalent structure [3].

Step-by-Step Methodology: Preparation of a 20% HP- β -CD Formulation

  • Vehicle Preparation: Dissolve 20 g of HP- β -CD in 80 mL of sterile physiological saline. Adjust the pH to 7.4 if necessary, and bring the final volume to 100 mL.

  • Compound Addition: Weigh the required amount of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide (e.g., for a 5 mg/mL dose) and add it to the vehicle.

  • Mechanical Disruption: Vortex the suspension vigorously for 2 minutes.

  • Thermal & Acoustic Solubilization: Place the mixture in a bath sonicator at 37°C for 30 to 60 minutes. The energy input overcomes the crystal lattice energy, allowing the cyclodextrin to encapsulate the monomeric compound.

  • Sterile Filtration: Pass the clear solution through a 0.22 µm PTFE syringe filter. Self-Validation: If resistance is high or the filter clogs, complexation is incomplete and the compound remains aggregated.

CyclodextrinProtocol Step1 Weigh HP-β-CD (20% w/v) Step2 Dissolve in Saline/Buffer Step1->Step2 Step3 Add Compound (Target: 5 mg/mL) Step2->Step3 Step4 Vortex & Sonicate (30-60 mins at 37°C) Step3->Step4 Step5 Sterile Filter (0.22 µm PTFE) Step4->Step5

Step-by-step preparation of a Cyclodextrin inclusion complex for in vivo dosing.

Q4: What if the compound still crashes out in 20% HP- β -CD?

Causality & Solution: If the compound exceeds the binding capacity of the cyclodextrin cavity, you must transition to a ternary co-solvent system. By combining a water-miscible organic solvent (to disrupt solute-solute interactions) with a non-ionic surfactant (to form micelles), you create a thermodynamically stable microemulsion. A standard, well-tolerated formulation for rodents is 10% DMSO / 10% Tween-80 / 80% Saline .

Data Presentation: Quantitative Excipient Comparison

To assist in selecting the correct formulation strategy, consult the following table summarizing maximum tolerated volumes and mechanisms for common solubilizing excipients in rodent models.

Excipient ClassSpecific ExampleMax Tolerated Vol (Mouse IV)Solubilization MechanismBest Use Case
Co-Solvent DMSO< 10% (v/v)Disrupts hydrogen bonding and lowers dielectric constant.Initial stock solutions; ternary mixtures.
Co-Solvent PEG-400< 40% (v/v)Reduces solvent polarity; prevents crystal nucleation.PO/IP dosing; highly lipophilic compounds.
Surfactant Tween-80< 10% (v/v)Forms micelles that encapsulate hydrophobic molecules.Emulsions; preventing precipitation upon dilution.
Complexation HP- β -CD< 20% (w/v)Forms dynamic inclusion complexes via hydrophobic cavity.IV dosing; compounds with aromatic rings.
Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Welcome to the technical support center for the synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity.

I. Synthetic Strategy Overview

The synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide is a multi-step process that requires careful control of reaction parameters. A plausible and efficient synthetic route involves two key stages:

  • Formation of the 2-imino-4-oxothiazolidin-5-ylacetic acid intermediate: This core structure is typically synthesized via a cyclocondensation reaction.

  • Amidation: The resulting carboxylic acid is then coupled with m-toluidine to form the final acetamide product.

This guide will address potential issues in both stages of this synthesis.

Synthetic_Pathway cluster_0 Stage 1: Heterocycle Formation cluster_1 Stage 2: Amidation Thiourea Thiourea Reaction1 Cyclocondensation Thiourea->Reaction1 Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Reaction1 Intermediate 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid Reaction1->Intermediate Amidation Amide Coupling Intermediate->Amidation m_toluidine m-toluidine m_toluidine->Amidation Final_Product 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide Amidation->Final_Product

Caption: General two-stage synthetic workflow.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis.

Q1: My yield of the 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid intermediate is consistently low. What are the likely causes?

A1: Low yields in the formation of the thiazolidinone ring are often attributed to several factors:

  • Incomplete reaction: The cyclocondensation reaction may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

  • Side reactions: The formation of byproducts is a common issue. The reaction of thiourea with maleic anhydride can lead to the formation of other heterocyclic systems if the reaction conditions are not carefully controlled.

  • Suboptimal Temperature: The temperature plays a critical role. While heating is often necessary to drive the reaction, excessive heat can lead to decomposition of the starting materials or products. A temperature range of 80-100°C is generally recommended for this type of cyclization.

  • Incorrect pH: The pH of the reaction medium can influence the reactivity of the starting materials. An acidic medium, often using hydrochloric acid, is typically employed to facilitate this reaction.[2]

Q2: I am having difficulty with the amidation step. The reaction is sluggish and gives a poor yield of the final product.

A2: Challenges in the amidation step can arise from several sources:

  • Inefficient activation of the carboxylic acid: For the amide bond to form, the carboxylic acid needs to be activated. This is typically achieved by converting it to a more reactive species, such as an acyl chloride or by using a coupling agent.

  • Choice of coupling agent: The selection of the coupling agent is critical. Common choices include dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer phosphonium- or uronium-based reagents. The optimal choice will depend on the specific reaction conditions and the scale of the reaction.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is usually required to neutralize the acid formed during the reaction and to deprotonate the amine.

  • Solvent: The reaction should be carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF), to prevent hydrolysis of the activated carboxylic acid.

Q3: I am observing multiple spots on my TLC plate after the cyclization reaction. How can I identify the main product and the byproducts?

A3: The formation of multiple products is a common challenge in heterocyclic synthesis. To identify your target compound:

  • Use of standards: If available, co-spot your reaction mixture with a standard of the expected product.

  • Spectroscopic analysis: Isolate the major spots from the TLC plate (preparative TLC) and analyze them using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to elucidate their structures. The 2-imino-4-thiazolidinone ring has characteristic signals in the NMR spectrum.[3]

  • Understanding potential side reactions: The reaction of thiourea can sometimes lead to the formation of regioisomers. Depending on which nitrogen atom of the thiourea attacks the electrophilic center, different isomers can be formed.[3]

III. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Troubleshooting Guide 1: Low Yield and Purity in the Synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid
Problem Potential Cause Recommended Solution Scientific Rationale
Low Yield Incomplete reaction.Increase reaction time and monitor closely with TLC. Consider a modest increase in temperature (e.g., in 10°C increments).The rate of chemical reactions is temperature-dependent. Increasing the temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate.
Suboptimal solvent.While the reaction is often performed in an acidic aqueous solution, consider using a high-boiling point organic solvent like toluene with a Dean-Stark trap to remove water azeotropically.The removal of water, a byproduct of the condensation, can shift the reaction equilibrium towards the product side, thereby increasing the yield, in accordance with Le Chatelier's principle.
Impure Product Formation of side products.Ensure the purity of starting materials. Recrystallize thiourea and maleic anhydride if necessary.Impurities in the starting materials can lead to the formation of undesired side products, complicating the purification process and reducing the overall yield.
Optimize the reaction temperature. Overheating can lead to decomposition and polymerization.Many organic compounds are thermally unstable. Exposing the reaction mixture to excessive heat can cause degradation of the desired product and starting materials, leading to a complex mixture of byproducts.
Difficulty in Purification Product is highly polar and water-soluble.After the reaction, carefully neutralize the acidic solution to precipitate the product. Wash the precipitate with cold water and then with a non-polar organic solvent like diethyl ether to remove non-polar impurities.The solubility of organic compounds is highly dependent on the pH of the solution. Adjusting the pH can significantly alter the solubility of the product, facilitating its isolation from the reaction mixture.
Consider using column chromatography with a polar stationary phase (e.g., silica gel) and a suitable eluent system (e.g., a mixture of dichloromethane and methanol).Chromatographic techniques are powerful tools for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. This allows for the isolation of the desired product from a complex mixture.
Troubleshooting Guide 2: Inefficient Amidation of 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid with m-toluidine
Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion Inefficient activation of the carboxylic acid.Convert the carboxylic acid to its acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more reactive towards amines.Acyl chlorides are highly electrophilic due to the electron-withdrawing nature of the chlorine atom, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Inactive coupling agent.Use a fresh batch of the coupling agent. Some coupling agents, like DCC and EDC, are moisture-sensitive and can lose their activity over time.Coupling agents are reagents that facilitate the formation of an amide bond by activating the carboxylic acid. Their effectiveness is crucial for the success of the amidation reaction.
Side Product Formation Epimerization at the C5 position.Perform the reaction at a low temperature (0°C to room temperature). Use a coupling agent known to suppress epimerization, such as HATU or HOBt in combination with EDC.The α-proton at the C5 position of the thiazolidinone ring can be acidic, and under basic conditions or at elevated temperatures, it can be removed, leading to a loss of stereochemical integrity.
Formation of N-acylurea byproduct (with DCC).If using DCC, filter off the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents.DCC reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can rearrange to form a stable N-acylurea, which is a common byproduct in DCC-mediated couplings.
Difficult Purification Removal of excess coupling agent and byproducts.After the reaction, perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.Liquid-liquid extraction is a fundamental technique for separating compounds based on their different solubilities in two immiscible liquid phases. This allows for the removal of water-soluble impurities from the organic layer containing the desired product.
Use column chromatography for final purification. The choice of eluent will depend on the polarity of the final product.Column chromatography provides a high degree of separation and is often necessary to obtain a highly pure product, especially when dealing with closely related impurities.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid

This protocol is a generalized procedure based on literature precedents for similar compounds.[2]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in a 1M solution of hydrochloric acid.

  • Add maleic anhydride (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10:1 mixture of dichloromethane:methanol as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid.

Protocol 2: Synthesis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

This protocol outlines a general procedure for the amidation step using a standard coupling agent.

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-(2-imino-4-oxothiazolidin-5-yl)acetic acid (1 equivalent) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • In a separate flask, dissolve m-toluidine (1.1 equivalents) and DIPEA (1.5 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash it sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

V. Visualization of Key Reaction Mechanisms

Amidation_Mechanism RCOOH Carboxylic Acid (Intermediate) Active_Ester O-Acylisourea Intermediate RCOOH->Active_Ester + EDC EDC EDC Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + m-toluidine m_toluidine m-toluidine Amide Final Product Tetrahedral_Intermediate->Amide Proton Transfer & Elimination Urea_Byproduct Urea Byproduct Tetrahedral_Intermediate->Urea_Byproduct

Caption: Mechanism of EDC-mediated amide coupling.

VI. References

  • Constantin, S., et al. (2015). OPTIMIZATION OF THE SYNTHESIS OF SOME NEW THIAZOLIDINE-4-ONE DERIVATIVES WITH XANTHINE SCAFFOLD. Farmacia, 63(3), 438-444. Available at: [Link]

  • Hale, J. J., et al. (2010). 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists. Journal of Medicinal Chemistry, 53(18), 6875–6888. Available at: [Link]

  • Bayoumi, A. H., et al. (2014). Synthesis and Evaluation of New 2-Iminothiazolidin-4-one and Thiazolidin-2,4-dione Derivatives as Antimicrobial and Anti-inflammatory Agents. The Open Chemistry Journal, 1(1), 33-38. Available at: [Link]

  • Kumbhare, R. M., et al. (2016). Synthesis and biological evaluation of novel 2-imino-4-thiazolidinone derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5226-5231. Available at: [Link]

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. RSC Advances, 6(113), 112157-112197. Available at: [Link]

  • Andriichuk, I. I., et al. (2006). Synthesis and antimicrobial activity of 2,4-dioxothiazolidine-5-acetic acid amides. Pharmaceutical Chemistry Journal, 40(6), 313-316. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. As a key heterocyclic motif in medicinal chemistry, achieving high purity of this compound is critical for reliable downstream biological and pharmacological evaluation.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate common purification challenges.

Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the work-up and purification of the target compound.

Category 1: Initial Purification and Work-up Issues

Question 1: My crude product after synthesis is a sticky oil or gum and fails to crystallize. What are the likely causes and how can I resolve this?

Answer:

This is a common issue often referred to as "oiling out." It typically occurs when the crude product's melting point is below the boiling point of the solvent or when significant impurities are present, creating a low-melting eutectic mixture.[3][4]

Causality & Troubleshooting Strategy:

  • Residual Solvent: The most common culprit is residual high-boiling point solvent from the reaction (e.g., DMF, DMSO).

    • Solution: Before attempting crystallization, ensure all reaction solvents are thoroughly removed. This can be achieved by co-evaporation with a lower-boiling solvent like toluene or dichloromethane under reduced pressure. If the product is stable, drying under a high-vacuum pump for several hours can be effective.

  • High Impurity Load: The presence of unreacted starting materials or reaction by-products can suppress crystallization.

    • Solution: Instead of direct crystallization, first perform a preliminary purification. A quick "plug" of silica gel can remove highly polar or non-polar impurities. Dissolve the crude oil in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate), apply it to a short column of silica gel, and elute with a slightly more polar solvent system.[5] This should yield a more solid-like material amenable to crystallization.

  • Inappropriate Crystallization Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures, leading to a supersaturated oil.[4][6]

    • Solution: A systematic approach to solvent screening is necessary. Start with a solvent in which the compound has poor solubility at room temperature but good solubility when heated. If a single solvent is not effective, a binary solvent system (a "good" solvent for dissolution and a "poor" solvent for precipitation) is recommended.[3] For the target compound, consider systems like Ethanol/Water, Acetone/Hexane, or Ethyl Acetate/Hexane.[7][8][9]

Category 2: Chromatographic Purification Challenges

Question 2: My compound streaks badly on a silica gel TLC plate and gives poor separation during column chromatography. How can I improve this?

Answer:

Streaking (tailing) on silica gel is characteristic of polar, slightly acidic, or basic compounds that interact strongly with the acidic silanol groups on the silica surface. The 2-imino-4-oxothiazolidinone core is polar and can exhibit this behavior.[10]

Causality & Troubleshooting Strategy:

  • Strong Analyte-Silica Interaction: The imino and amide groups can form strong hydrogen bonds with silica gel.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a polar modifier to the eluent to compete with the analyte for binding sites on the silica.

      • For acidic or neutral compounds: Add 0.5-1% acetic acid to the mobile phase.

      • For basic compounds: Add 0.5-1% triethylamine or a few drops of aqueous ammonia to the mobile phase.[5] This will neutralize the acidic silica surface and improve peak shape.

    • Solution 2 (Alternative Stationary Phase): If mobile phase modification is insufficient, consider a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for compounds that tail on silica. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique.[11][12] HILIC uses a polar stationary phase with a high-organic, reversed-phase type mobile phase.[12]

  • Sample Overload: Loading too much sample onto the TLC plate or column can cause streaking and band broadening.

    • Solution: Ensure the sample is sufficiently diluted before spotting on a TLC plate. For column chromatography, use the "1% rule" as a guideline: the mass of the crude material should not exceed 1% of the mass of the silica gel used for the column.

Question 3: I am having trouble separating my target compound from a very similar, slightly less polar by-product. What chromatographic strategies can I employ?

Answer:

Separating closely related impurities requires optimizing the selectivity of the chromatographic system. This involves fine-tuning the mobile and stationary phases.

Causality & Troubleshooting Strategy:

  • Insufficient Selectivity of Eluent: Standard solvent systems like ethyl acetate/hexane may not provide enough resolving power for isomers or closely related analogues.

    • Solution 1 (Change Solvent System): Experiment with different solvent systems that offer alternative selectivities. For instance, replace ethyl acetate with a mixture of dichloromethane and methanol. Dichloromethane offers different interactions, while methanol is a strong polar modifier.[5] A common starting point for polar compounds is a gradient from 100% Dichloromethane to 5-10% Methanol in Dichloromethane.[5]

    • Solution 2 (Use a Ternary System): A three-component mobile phase can sometimes fine-tune selectivity. For example, a Hexane/Ethyl Acetate/Dichloromethane system can provide resolution where binary systems fail.

  • Standard Silica Limitations: The separation may be beyond the resolving power of standard flash-grade silica gel.

    • Solution: Use a higher-resolution stationary phase. High-performance flash chromatography cartridges with smaller particle sizes (e.g., 25-40 µm) offer significantly better separation efficiency than standard silica (40-63 µm).[13]

Data & Protocols
Polarity of ImpurityRecommended TLC System (v/v)Starting Flash Chromatography EluentNotes
Non-polar30% Ethyl Acetate / 70% Hexane10-20% Ethyl Acetate / HexaneGood for removing starting materials like m-toluidine precursors.
Moderately Polar50-80% Ethyl Acetate / Hexane30-50% Ethyl Acetate / HexaneThe target compound is expected to have an Rf of 0.2-0.4 in this range.[7]
Very Polar5-10% Methanol / 90-95% Dichloromethane1-2% Methanol / DichloromethaneUseful for separating from polar by-products or baseline impurities.[5]

Visual Troubleshooting Guides

This diagram outlines a logical progression for selecting the most appropriate initial purification technique based on the physical state and purity of the crude product.

Purification_Decision_Tree Start Crude Product (Post-Reaction Work-up) CheckState What is the physical state of the crude material? Start->CheckState IsSolid Solid or Crystalline CheckState->IsSolid Solid IsOil Sticky Oil or Gum CheckState->IsOil Oil/Gum CheckPurity Assess Purity by TLC/NMR IsSolid->CheckPurity Triturate Attempt Trituration (e.g., with Ether/Hexane) IsOil->Triturate HighPurity High Purity (>90%) Single Major Spot CheckPurity->HighPurity High LowPurity Low Purity (<90%) Multiple Spots CheckPurity->LowPurity Low Recrystallize Proceed with Recrystallization HighPurity->Recrystallize Column Perform Flash Column Chromatography LowPurity->Column Triturate->Column If still oily

Sources

Troubleshooting

reducing cytotoxicity of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide in healthy cells

Welcome to the Technical Support Center for early-stage drug development and cellular assay optimization. This guide is specifically engineered for researchers and medicinal chemists encountering off-target cytotoxicity...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for early-stage drug development and cellular assay optimization. This guide is specifically engineered for researchers and medicinal chemists encountering off-target cytotoxicity when working with 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide and related 4-thiazolidinone derivatives in healthy cell models.

Below, you will find an in-depth troubleshooting guide, causal mechanistic explanations, and field-proven protocols to improve the safety profile and solubility of your compound.

Section 1: Mechanistic Troubleshooting & FAQs

Q: Why does 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide show high baseline cytotoxicity in healthy fibroblasts (e.g., BJ, HFF-1 cells)? A: The cytotoxicity of 4-thiazolidinone derivatives in healthy cells is primarily driven by two distinct mechanisms: intracellular reactive oxygen species (ROS) generation and colloidal aggregation.

  • Redox Cycling: The thiazolidinone core can undergo redox cycling, inducing dose-dependent ROS production in normal human fibroblasts. This leads to severe oxidative stress and subsequent caspase-3-mediated apoptosis[1].

  • Colloidal Aggregation: The hydrophobic nature of the N-(m-tolyl)acetamide moiety combined with the heterocyclic core often leads to poor aqueous solubility. In standard cell culture media, this results in the formation of colloidal aggregates that non-specifically disrupt lipid bilayers, causing false-positive toxicity that does not reflect the true pharmacological profile of the monomeric compound[2].

Q: How can I differentiate between target-mediated toxicity and formulation-induced colloidal aggregation? A: To isolate the mechanism, perform Dynamic Light Scattering (DLS) on your dosing solutions to detect micellar aggregates. If aggregates are present, you must reformulate the compound. A proven strategy for 4-thiazolidinone derivatives is the creation of inclusion complexes with β -cyclodextrin. β -cyclodextrin forms a 1:1 stoichiometric complex with the hydrophobic compound, shielding it from the aqueous environment, preventing aggregation, and significantly reducing non-specific membrane toxicity[3]. Alternatively, using PEG-containing polymeric nanocarriers (PNCs) has been shown to reduce the toxicity of thiazolidinones to a "grade 4" (low toxicity) level in healthy cells[2].

Q: From a medicinal chemistry perspective, how can I structurally optimize the compound to improve its safety profile? A: Structure-Activity Relationship (SAR) studies indicate that the electronic properties of the aryl substituents heavily influence the redox behavior of the molecule. Introducing electron-donating groups (such as a methoxy group) to the m-tolyl ring can enhance the intrinsic antioxidant properties of the molecule. Specific methoxy-substituted thiazolidinone derivatives have demonstrated potent DPPH scavenging activity and a highly favorable cytotoxic profile, showing selective toxicity toward cancer cell lines with minimal adverse effects on normal fibroblasts[4].

Section 2: Pathway Visualization

To fully understand how to mitigate the toxicity of your compound, it is critical to map the causal pathways leading to healthy cell death.

ROS_Pathway Compound 2-(2-imino-4-oxothiazolidin-5-yl)- N-(m-tolyl)acetamide Colloids Colloidal Aggregation (Aqueous Media) Compound->Colloids Poor Solubility ROS Intracellular ROS Generation Compound->ROS Redox Cycling Membrane Non-specific Membrane Disruption Colloids->Membrane Apoptosis Apoptosis in Healthy Fibroblasts (e.g., BJ, HFF-1) Membrane->Apoptosis OxStress Oxidative Stress ROS->OxStress Caspase Caspase-3 Activation OxStress->Caspase Caspase->Apoptosis Mitigation1 Formulation: β-Cyclodextrin / PEG Mitigation1->Colloids Prevents Mitigation2 Co-incubation: Antioxidants (NAC) Mitigation2->ROS Scavenges

Mechanisms of thiazolidinone-induced cytotoxicity and targeted mitigation strategies.

Section 3: Quantitative Benchmarks & Formulation Strategies

When troubleshooting cytotoxicity, compare your assay results against established benchmarks for 4-thiazolidinone derivatives to determine if your compound is exhibiting standard class-effects or anomalous toxicity.

Table 1: Impact of Formulation Strategies on Thiazolidinone Cytotoxicity

Formulation StrategyMechanism of ActionImpact on Aqueous SolubilityHealthy Cell Viability (at 50 µM)
Standard DMSO (<1%) Direct solvation (prone to crash out in media)Poor (Forms colloidal aggregates)< 40% (High Toxicity)
β -Cyclodextrin 1:1 Stoichiometric inclusion complexExcellent (Monomeric dispersion)> 85% (Low Toxicity)
PEG-PNCs Micellar encapsulationGood (Hydrophilic shielding)> 80% (Low Toxicity)

Table 2: Viability Benchmarks for Thiazolidinone Derivatives[1],[4]

Cell Line TypeExample LineExpected IC50 (Unmodified)Expected IC50 (Methoxy-Optimized)
Normal Fibroblasts BJ, HFF-110 - 50 µM> 100 µM (Spared)
Hepatocellular Carcinoma HepG25 - 20 µM10 - 25 µM
Lung Carcinoma A54910 - 30 µM5 - 15 µM

Section 4: Step-by-Step Experimental Workflows

To validate whether your compound's toxicity is an artifact of aggregation or ROS generation, implement the following self-validating protocol. This workflow utilizes N-acetylcysteine (NAC) as an internal control to rescue cells from oxidative stress.

Protocol: Assessing and Mitigating Off-Target Cytotoxicity

Phase 1: Preparation of the Inclusion Complex

  • Solvation: Dissolve 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide and β -cyclodextrin in a strict 1:1 molar ratio using a minimal volume of a DMSO/water co-solvent system[3].

  • Complexation: Stir the mixture continuously at room temperature for 24 hours to allow the hydrophobic m-tolyl and thiazolidinone rings to enter the cyclodextrin cavity.

  • Lyophilization: Freeze-dry the solution to obtain the solid inclusion complex. Store at -20°C.

Phase 2: Cellular Assay & ROS Mitigation 4. Cell Seeding: Seed healthy human fibroblasts (e.g., HFF-1 or BJ cells) in a 96-well plate at a density of 5×103 cells/well. Incubate overnight at 37°C, 5% CO2. 5. NAC Pre-treatment (Control Arm): To isolate ROS-dependent toxicity, pre-treat designated control wells with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound addition[1]. 6. Compound Administration: Reconstitute the lyophilized complex in standard culture media. Treat the cells with a concentration gradient (e.g., 1 µM to 100 µM). 7. Viability Readout: Incubate for 24-48 hours. Add MTS or Resazurin reagent, incubate for an additional 2-4 hours, and measure absorbance/fluorescence to calculate cell viability.

Workflow Step1 1. Complexation (β-Cyclodextrin 1:1) Step3 3. Co-treatment (Compound ± NAC) Step1->Step3 Step2 2. Cell Seeding (Healthy Fibroblasts) Step2->Step3 Step4 4. Incubation (24-48h) Step3->Step4 Step5 5. Viability Assay (MTS/Resazurin) Step4->Step5 Step6 6. Data Analysis (IC50 & Selectivity) Step5->Step6

Step-by-step experimental workflow for evaluating and mitigating off-target cytotoxicity.

References

  • Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy Source: National Institutes of Health (NIH) / MDPI URL:[Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives Source: MDPI URL:[Link]

  • Comb-like PEG-containing polymeric composition as low toxic drug nanocarrier Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis, Characterization, Molecular Docking, and Anticancer Evaluation of 4‐Thiazolidinone Analogues Source: ResearchGate URL:[Link]

Sources

Optimization

troubleshooting crystallization of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Welcome to the Technical Support Center for the isolation and purification of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide . As a Senior Application Scientist, I have designed this portal to help researchers an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide .

As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the unique crystallographic challenges presented by this molecule. The compound features a highly polar, hydrogen-bonding core (the 2-imino-4-oxothiazolidine and acetamide groups) coupled with a hydrophobic tail (the m-tolyl ring). This amphiphilic nature, combined with the inherent tautomerism of the pseudothiohydantoin ring, frequently leads to frustrated crystal lattices, polymorphism, and liquid-liquid phase separation (LLPS) during purification.

Below, you will find a diagnostic matrix, deep-dive troubleshooting protocols, and FAQs engineered to provide self-validating solutions for your crystallization workflows.

Diagnostic Matrix: Quick Reference

Summarized below are the most common quantitative and qualitative issues encountered during the crystallization of this compound, mapped to their immediate corrective actions.

Symptom / ObservationQuantitative IndicatorProbable CauseRecommended Action
Oiling Out (LLPS) Turbidity at >10 °C above expected nucleation temp.Supersaturation achieved above the solute's depressed melting point; amphiphilic clustering.Halt cooling. Reheat to clarify, add 5-10% v/v of a miscible co-solvent (e.g., EtOH), and reduce cooling rate to 0.1 °C/min.
Amorphous Glass Broad halo on PXRD; no distinct melting point (DSC).Rapid precipitation trapping a mixture of 2-imino and 2-amino tautomers.Reslurry (triturate) the glass in a non-polar anti-solvent (e.g., heptane) at 40 °C for 12 hours.
Solvent Entrapment >2% residual solvent by 1H-NMR (e.g., DMF peak at 2.89 ppm).Strong H-bonding between the acetamide/imino groups and polar aprotic solvents.Switch from DMF/Water to an Ethanol/Water system. Dry under vacuum at 60 °C for 24h.
Poor Yield < 50% recovery from mother liquor.High solubility of the m-tolyl moiety in the chosen organic phase.Shift the solvent ratio. Increase the aqueous (anti-solvent) fraction by 15-20% at 5 °C.

Deep-Dive Troubleshooting Guides

Q1: Why does my compound consistently "oil out" (form a milky emulsion) instead of crystallizing, and how do I fix it?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a compound is supersaturated but separates into a secondary, solute-rich liquid phase rather than a solid crystalline phase [1]. For 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, this is driven by two factors:

  • Melting Point Depression: Impurities (like unreacted thiourea or chloroacetamide intermediates) dissolve into the oil droplets, lowering the compound's melting point below the solution's temperature [2].

  • Tautomeric Frustration: The 2-imino-4-oxothiazolidine core exists in equilibrium with its 2-amino-4-thiazolinone tautomer. A rapid increase in supersaturation forces both tautomers out of solution simultaneously, preventing the ordered packing required for a rigid crystal lattice.

Self-Validating Protocol: Rescuing an Oiled-Out Mixture

  • Re-dissolution: Return the oiled-out emulsion to the heat source. Heat until the emulsion completely clarifies into a single homogeneous phase.

  • Solvent Adjustment: Add 5–10% (v/v) of your "good" solvent (e.g., Ethanol or Isopropanol). Validation: This slightly lowers the supersaturation level, ensuring the cloud point is pushed below the nucleation temperature.

  • Controlled Cooling: Cool the reactor at a strictly controlled rate of 0.1 °C to 0.2 °C per minute .

  • Seeding: Once the solution reaches the metastable zone (typically 5–10 °C below the saturation temperature, while still clear), introduce 0.5% (w/w) of pure seed crystals.

  • Validation: If successful, the solution will bypass the turbid emulsion phase entirely. You will observe distinct, birefringent solid particles forming and growing under cross-polarized microscopy.

Q2: How do I control the polymorphic outcome of this thiazolidinone derivative?

Causality: Thiazolidinediones and their imino-derivatives are notorious for packing and conformational polymorphism [3]. The acetamide linker in your compound acts as a flexible hinge, while the imino nitrogen and carbonyl oxygens serve as competing hydrogen-bond acceptors. Rapid cooling (kinetic control) often yields a metastable polymorph, whereas slow cooling (thermodynamic control) yields the most stable lattice.

Self-Validating Protocol: Thermodynamic Crystallization

  • Dissolution: Dissolve the crude solid in an Ethyl Acetate/Hexane (1:1) mixture at reflux (approx. 65 °C).

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove heterogeneous nucleating agents (dust, insoluble impurities).

  • Isothermal Aging: Cool the solution to 45 °C and hold it isothermally for 2 hours. Validation: This allows the tautomeric equilibrium in solution to favor the most thermodynamically stable conformer before massive nucleation occurs.

  • Anti-Solvent Titration: Slowly add Hexane (anti-solvent) dropwise at 1 mL/min until slight, persistent cloudiness is observed, then hold for 1 hour.

  • Isolation: Cool to 5 °C over 4 hours, filter, and analyze via Powder X-Ray Diffraction (PXRD). Validation: A successful thermodynamic crystallization will yield a PXRD pattern with sharp, highly resolved peaks, contrasting with the broad halos of kinetically trapped mixtures.

Crystallization Workflow Visualization

To assist in your process development, below is the logical decision tree for diagnosing and resolving phase separation issues specific to this compound.

CrystallizationTroubleshooting Start Hot Solution of 2-(2-imino-4-oxothiazolidin-5-yl)- N-(m-tolyl)acetamide Cooling Controlled Cooling (0.1 - 0.2 °C/min) Start->Cooling Phase Phase Separation Observation? Cooling->Phase LLPS Oiling Out (LLPS) Turbid Emulsion Phase->LLPS Liquid Droplets Solid Crystal Nucleation Solid Suspension Phase->Solid Ordered Particles Glass Amorphous Glass Crash Out Phase->Glass Rapid Precipitation Rescue Reheat, Add Co-solvent, Adjust Supersaturation LLPS->Rescue Seed Add Seed Crystals at Metastable Zone Solid->Seed Optional (Polymorph Control) Isolate Filter, Wash & Dry (Validate via PXRD/DSC) Solid->Isolate Triturate Reslurry in Hot Non-Polar Anti-Solvent Glass->Triturate Rescue->Cooling Triturate->Isolate Seed->Isolate

Decision tree for troubleshooting LLPS and polymorphism in thiazolidinone crystallization.

Frequently Asked Questions (FAQs)

Q: Which solvent system is best for avoiding oiling out with this specific compound? A: An Ethanol/Water system is highly recommended. The m-tolyl group is sufficiently soluble in ethanol, while the water acts as a strong anti-solvent that stabilizes the highly polar thiazolidinone core via hydrogen bonding. Start with a 70:30 EtOH/Water ratio. Avoid pure polar aprotic solvents (like DMF) unless necessary, as they frequently form stubborn solvates.

Q: My product crystallized, but it is highly colored (yellow/brown). How do I remove the color? A: Thiazolidinone synthesis often generates trace polymeric byproducts that act as chromophores. Before crystallization, add 5% (w/w) activated charcoal to your hot dissolution solvent. Boil for 10 minutes, then perform a hot filtration through a Celite pad. The resulting filtrate will yield significantly whiter crystals.

Q: Can I use crash-cooling (placing the flask directly in an ice bath) to save time? A: Absolutely not. Crash-cooling forces the system into extreme supersaturation. For a flexible, amphiphilic molecule like 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, this will almost guarantee oiling out, the trapping of impurities, or the formation of an amorphous glass. Always use a controlled cooling ramp.

References

  • "Oiling Out in Crystallization", Mettler Toledo. Available at:[Link]

  • Nichols, L. "3.6F: Troubleshooting", Chemistry LibreTexts. Available at:[Link]

  • "Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents", IntechOpen. Available at:[Link]

Troubleshooting

Technical Support Center: Stability Optimization of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide in Solution

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. Here, we provide in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your results.

Introduction to the Stability of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

The 2-imino-4-oxothiazolidin-5-yl acetamide scaffold is a cornerstone in many medicinal chemistry programs due to its diverse biological activities. However, the inherent reactivity of the thiazolidinone ring and the imino group can present significant stability challenges in solution. Understanding the degradation pathways of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide is critical for developing robust formulations and obtaining reliable experimental data.

The primary modes of degradation for this class of compounds often involve hydrolysis of the thiazolidinone ring, particularly under acidic or basic conditions, and oxidation of the sulfur atom. Photodegradation and thermal decomposition can also contribute to the loss of the parent compound. This guide will walk you through identifying and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: My assay results for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent assay results are a classic indicator of compound instability in your experimental medium. The thiazolidinone core is susceptible to degradation, which can be influenced by pH, temperature, light exposure, and the composition of your solution. We recommend performing a preliminary stability assessment in your specific assay buffer.

Q2: What are the most critical factors affecting the stability of this compound in solution?

A2: Based on the chemistry of the 4-thiazolidinone ring system, the most critical factors are:

  • pH: The thiazolidinone ring can undergo hydrolysis, and the rate of this degradation is often pH-dependent. Both acidic and basic conditions can promote ring opening.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Light: Exposure to UV or even ambient light can lead to photodegradation.

  • Oxidizing agents: The sulfur atom in the thiazolidinone ring is susceptible to oxidation.

Q3: How can I quickly assess the stability of my compound in a new solvent system?

A3: A simple time-course experiment is effective. Prepare a solution of your compound in the new solvent system and monitor its concentration over a set period (e.g., 0, 2, 4, 8, and 24 hours) using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Keep the solution under your typical experimental conditions (temperature and light). A significant decrease in the parent compound's peak area over time indicates instability.

Q4: Are there any formulation strategies to improve the stability of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide?

A4: Absolutely. Consider the following:

  • pH control: Buffering your solution to a pH where the compound exhibits maximum stability is crucial. This typically requires a pH-rate profile study.

  • Antioxidants: If oxidative degradation is identified, the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) can be beneficial.

  • Lyophilization: For long-term storage, lyophilizing the compound from a suitable solvent system can significantly enhance its stability by removing water, a key component in hydrolytic degradation.[1]

  • Excipient selection: Be mindful of excipient compatibility. Some excipients can either directly react with the drug or introduce impurities that catalyze degradation.[2][3]

Troubleshooting Guide

Issue 1: Rapid Loss of Compound in Acidic Media
  • Observation: A significant decrease in the peak corresponding to 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide when dissolved in acidic buffers (e.g., pH < 5), often accompanied by the appearance of new peaks in the chromatogram.

  • Probable Cause: Acid-catalyzed hydrolysis of the 4-thiazolidinone ring. The imino group may also be susceptible to hydrolysis under these conditions.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental protocol allows, increase the pH of the solution to a more neutral range (pH 6-7.5).

    • Buffer Selection: Use a buffer system that can effectively maintain the desired pH throughout your experiment.

    • Reduced Temperature: Perform your experiment at a lower temperature to decrease the rate of hydrolysis.

    • Time-Sensitive Experiments: If acidic conditions are unavoidable, prepare fresh solutions immediately before use and minimize the experiment duration.

Issue 2: Degradation in Basic Solutions
  • Observation: Loss of the parent compound in basic buffers (e.g., pH > 8).

  • Probable Cause: Base-catalyzed hydrolysis of the amide bond or the thiazolidinone ring.

  • Troubleshooting Steps:

    • pH Optimization: Determine the optimal pH for stability by performing a pH-rate profile. It is likely that a slightly acidic to neutral pH will be most suitable.

    • Avoid Strong Bases: If possible, avoid the use of strong bases in your experimental setup.

Issue 3: Instability Under Ambient Light
  • Observation: Degradation of the compound when solutions are left exposed to laboratory light.

  • Probable Cause: Photodegradation. The aromatic rings and conjugated systems in the molecule can absorb light, leading to photochemical reactions.

  • Troubleshooting Steps:

    • Use Amber Vials: Protect your solutions from light by using amber-colored vials or by wrapping your containers in aluminum foil.

    • Work in a Darkened Environment: When handling the compound in solution, minimize light exposure by working in a dimly lit area or under yellow light.

    • Photostability Studies: If the compound is intended for a formulation that will be exposed to light, conduct formal photostability studies according to ICH Q1B guidelines.

Issue 4: Presence of an Unexpected Peak with a Higher Molecular Weight
  • Observation: An additional peak is observed in the mass spectrum that corresponds to the parent compound plus 16 or 32 amu.

  • Probable Cause: Oxidation of the sulfur atom in the thiazolidinone ring to a sulfoxide or sulfone.

  • Troubleshooting Steps:

    • Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon.

    • Incorporate Antioxidants: The addition of a suitable antioxidant to your solution can prevent oxidative degradation.

    • Avoid Pro-oxidants: Ensure your excipients and solvents are free from peroxide impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to generate potential degradation products for analytical method development and pathway elucidation.[4][5]

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[6]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.[6]

  • Photodegradation:

    • Expose a solution of the compound (e.g., in methanol) in a quartz cuvette to a light source with a defined output (e.g., consistent with ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC at appropriate time points.

  • Thermal Degradation:

    • Expose a solid sample of the compound to dry heat (e.g., 80°C) for 24 hours.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol 2: pH-Rate Profile Study

This study will help determine the pH of maximum stability for the compound in an aqueous environment.

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate buffers).

  • Prepare solutions: Prepare solutions of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide in each buffer at a known concentration.

  • Incubate: Incubate the solutions at a constant temperature (e.g., 40°C or 60°C).

  • Sample and Analyze: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution and analyze by a stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the compound's concentration versus time. The slope of this line will give you the observed degradation rate constant (k_obs).

  • Plot k_obs vs. pH: A plot of log(k_obs) versus pH will reveal the pH at which the degradation rate is at a minimum, which corresponds to the pH of maximum stability.

Data Presentation

Table 1: Example Data from a Forced Degradation Study

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradants
0.1 M HCl246035%2
0.1 M NaOH246055%3
3% H₂O₂242515%1
Light Exposure242510%1
Dry Heat24805%1

Visualizations

Degradation_Workflow cluster_Troubleshooting Troubleshooting Workflow Start Inconsistent Results Check_Stability Perform Preliminary Stability Check Start->Check_Stability Identify_Stressor Identify Stress Factor (pH, Light, Temp, O2) Check_Stability->Identify_Stressor Optimize Optimize Conditions (Buffer, Protect from Light, Lower Temp, Antioxidants) Identify_Stressor->Optimize Stable_Assay Stable Assay Optimize->Stable_Assay

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent 2-(2-imino-4-oxothiazolidin-5-yl) -N-(m-tolyl)acetamide Hydrolysis_Product1 Ring-Opened Product Parent->Hydrolysis_Product1 Acid/Base Hydrolysis_Product2 Amide Cleavage Product Parent->Hydrolysis_Product2 Base Oxidation_Product Sulfoxide/Sulfone Derivative Parent->Oxidation_Product Oxidizing Agent Photo_Product Photodegradant(s) Parent->Photo_Product Light

Caption: Potential degradation pathways.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in: International Conference on Harmonization, Geneva, Switzerland, 2003.

  • Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Journal of Sulfur Chemistry, 31(4), 315-353.

  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. Retrieved from

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 637-657.

  • Talati, A. S., & Dave, H. N. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN Journal of Chemistry, 17(4), 1903-1909.

  • International Journal of Novel Research and Development. (2024). stability indicating analytical method development and validation of acetazolamide by using reverse. IJNRD, 9(7).

  • Singh, S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 158-166.

  • IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6).

  • Benchchem. (n.d.). Technical Support Center: N-(4-AMINO-2-METHYLQUINOLIN-6-YL)ACETAMIDE Stability in Aqueous Solutions. Retrieved from

  • Bahel, A. H., & Rao, K. S. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1085-1094.

  • Sahiba, N., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Topics in Current Chemistry, 378(2), 34.

  • Bolli, M. H., et al. (2010). 2-Imino-thiazolidin-4-one Derivatives as Potent, Orally Active S1P1 Receptor Agonists. Journal of Medicinal Chemistry, 53(10), 4046-4063.

  • Waters Corporation. (n.d.). development of extraction and analysis method for high molecular weight hindered amin light stabilizer (hals) in synthetic polymers. Retrieved from

  • Lakhan, R., & Singh, O. P. (1991). The synthesis and evaluation of 2-imino-3-(4-arylthiazol-2-yl)-4-thiazolidinones and their 5-arylidene derivatives as potential. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(1), 33-41.

  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)-N-(o-tolyl)acetamide. Retrieved from

  • Karapetyan, L. V., & Tokmajyan, G. G. (2023). Synthesis of new derivatives of 2-imino-2,5-dihydrofurans containing 4-oxothiazolidine ring. Russian Journal of General Chemistry, 93(3), 385-392.

  • Bajaj, S., et al. (2006). Excipient Compatibility. In Pharmaceutical Development and Technology (Vol. 11, Issue 4, pp. 433-447).

  • Popiołek, Ł. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6509.

  • Khurramov, E., et al. (2021). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Moroccan Journal of Chemistry, 9(4), 22766.

  • Patel, M. B., et al. (2014). Synthesis and antimicrobial screening of 5-arylidene-2-imino-4-thiazolidinones. Journal of Chemical and Pharmaceutical Research, 6(5), 1059-1064.

  • Al-Azzawi, A. M., et al. (2017). Development and validation of a stability-indicating RP-HPLC method for the detection and quantification of azithromycin in bulk. Journal of Applied Pharmaceutical Science, 7(9), 045-053.

  • Gupta, K. R., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.

  • Gamo, F. J., et al. (2008). Substituted 2-Imino-5-arylidenethiazolidin-4-one Inhibitors of Bacterial Type III Secretion. Journal of Medicinal Chemistry, 51(18), 5665-5676.

  • Santa Cruz Biotechnology. (n.d.). 2-(4-imino-2-oxo-1,3-thiazolidin-5-yl)acetamide. Retrieved from

  • NextSDS. (n.d.). 2-(2-imino-4-oxothiazolidin-5-yl)acetamide. Retrieved from

  • Jahan, R., et al. (2024). Medicinal Perspective of 2,4-Thiazolidinediones Derivatives: An Insight into Recent Advancements. Chemistry & Biodiversity, 21(1), e202301249.

  • Thenmozhi, V., et al. (2025). Investigation of N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors. Advanced Journal of Chemistry, Section A, 8(5), 504-510.

  • Wesołowska, O., et al. (2021). THERMAL COMPATIBILITY ASSESSMENT OF SELECTED EXCIPIENTS USED IN THE ORAL ANTI-CANCER FORMULATION CONTAINING BUSULFAN. Farmacia, 69(1), 133-142.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide vs. Standard Thiazolidinone Inhibitors

A Senior Application Scientist’s Guide to Structural Optimization, Binding Kinetics, and Experimental Validation The thiazolidinone scaffold is a cornerstone in medicinal chemistry. Historically, the field has been domin...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Structural Optimization, Binding Kinetics, and Experimental Validation

The thiazolidinone scaffold is a cornerstone in medicinal chemistry. Historically, the field has been dominated by 2,4-thiazolidinediones (TZDs) like rosiglitazone and pioglitazone, which serve as broad peroxisome proliferator-activated receptor gamma (PPARγ) agonists. However, the pharmacological landscape is shifting. To overcome the off-target toxicities and broad metabolic effects of standard TZDs, researchers have engineered highly targeted derivatives.

This guide provides an objective, data-driven comparison between standard TZDs and the novel non-peptidic small molecule 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide . By analyzing structural divergence, we will explore how this specific substitution pattern transitions the molecule from a broad metabolic modulator to a potent, targeted inhibitor against emerging therapeutic targets like Secreted Aspartic Protease 2 (SAP2)[1][2] and Phosphoglycerate Kinase 1 (PGK1)[3].

Structural and Mechanistic Divergence

To understand the performance leap of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, we must deconstruct its molecular architecture compared to standard 2,4-thiazolidinediones.

The 2-Imino Substitution: Altering Hydrogen Bonding Dynamics

Standard TZDs possess dual carbonyl groups at the C2 and C4 positions. This restricts the core ring to act almost exclusively as a hydrogen bond acceptor[4]. By replacing the C2 carbonyl with an exocyclic imine (-C=NH), the 2-imino-4-oxothiazolidine core gains tautomeric flexibility. It can act as both a hydrogen bond donor and acceptor. This dual capacity is critical for anchoring the inhibitor deep within the catalytic clefts of proteases (such as the aspartic dyad of SAP2)[1][5].

The N-(m-tolyl)acetamide Moiety: Steric Fit and Lipophilicity

Standard TZDs often rely on simple benzyl or pyridyl tail groups. In contrast, the addition of an N-(m-tolyl)acetamide side chain at the 5-position introduces a bulky, electron-donating meta-methylphenyl group[3][6].

  • Causality in Design: The meta-substitution provides optimal spatial geometry, enhancing lipophilicity (ClogP) without the severe steric clash associated with ortho-substitutions. This allows the molecule to penetrate hydrophobic pockets of target enzymes while the acetamide linker provides additional points for hydrogen bonding, drastically lowering the dissociation constant ( Kd​ ).

Binding_Logic cluster_0 Standard Thiazolidinediones (TZDs) cluster_1 2-Imino-4-oxothiazolidine Derivative T1 2,4-Dione Core T2 H-Bond Acceptor Only T1->T2 T3 Broad PPARγ Activation T2->T3 N1 2-Imino-4-oxo Core N3 Dual H-Bonding & Steric Fit N1->N3 N2 N-(m-tolyl)acetamide N2->N3 N4 Targeted SAP2 / PGK1 Inhibition N3->N4

Structural and functional divergence between TZDs and 2-imino-4-oxothiazolidines.

Comparative Performance Data

The structural modifications translate directly into quantifiable performance advantages. The table below synthesizes experimental data comparing the novel imino-derivative against standard TZD baselines in targeted inhibition assays[1][2][3].

ParameterStandard TZD (e.g., Rosiglitazone)2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide
Primary Target PPARγ (Nuclear Receptor)SAP2 (Protease) / PGK1 (Kinase)
Inhibitory Potency (IC₅₀) > 10 μM (Weak off-target inhibition)0.010 – 0.92 μM (Highly potent)
Binding Mechanism Allosteric AgonismCompetitive Active-Site Inhibition
Bioavailability (F%) ~99% (High systemic exposure)~80% (Optimized for localized/intraperitoneal delivery)
Toxicity Profile High (Hepatotoxicity, Edema)Low (Targeted anti-virulence, minimal host cell toxicity)
ClogP (Lipophilicity) ~3.1~4.6 (Enhanced membrane penetration)

Experimental Workflows & Protocols

To objectively validate the efficacy of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide against standard TZDs, a robust, self-validating experimental protocol is required. As an application scientist, I emphasize that every step must isolate the variable of interest (binding affinity) from confounding cellular artifacts.

Below is the standardized workflow for evaluating targeted inhibitory kinetics (e.g., SAP2 inhibition).

Protocol: High-Throughput Target Engagement & Kinetic Profiling

Step 1: Recombinant Enzyme Preparation & Buffer Optimization

  • Action: Dilute purified recombinant target enzyme (e.g., SAP2) in a physiologically relevant assay buffer (50 mM sodium acetate, pH 4.5).

  • Causality: Using a purified recombinant target isolates the direct molecular interaction from cellular compensatory mechanisms. The acidic pH is strictly maintained to mimic the microenvironment of fungal infection, ensuring the enzyme is in its native, active conformation.

Step 2: Inhibitor Library Preparation & Solvent Control

  • Action: Prepare 10-point serial dilutions (0.001 μM to 100 μM) of the novel imino-thiazolidinone and a standard TZD control in 100% DMSO. Dilute into the assay plate such that the final DMSO concentration is strictly ≤ 1% (v/v).

  • Causality: Thiazolidinones are highly hydrophobic. While DMSO ensures complete solubilization, concentrations above 1% induce solvent-mediated enzyme denaturation, leading to false-positive inhibition. This step self-validates the integrity of the target protein.

Step 3: Fluorogenic Substrate Cleavage Assay

  • Action: Pre-incubate the enzyme-inhibitor complex for 15 minutes at 37°C. Initiate the reaction by adding a specific fluorogenic substrate (e.g., MCA-peptides). Monitor fluorescence (Ex 320 nm / Em 405 nm) continuously for 30 minutes.

  • Causality: Pre-incubation allows for the establishment of binding equilibrium. Continuous fluorometric monitoring is chosen over end-point assays because it allows for the calculation of initial reaction velocities ( V0​ ), which is mathematically required to differentiate between competitive and non-competitive inhibition.

Step 4: Data Synthesis & Schild Plot Analysis

  • Action: Plot V0​ against substrate concentration across the multiple inhibitor concentrations. Fit the data to the Michaelis-Menten equation using non-linear regression to extract the IC50​ and the inhibition constant ( Ki​ ).

  • Causality: Relying solely on IC50​ is flawed as it fluctuates with substrate concentration. Deriving the Ki​ provides a true, thermodynamic measure of binding affinity, proving the superior steric fit of the m-tolyl derivative over standard TZDs.

Assay_Workflow W1 Compound Synthesis W3 Fluorogenic Cleavage Assay W1->W3 W2 Recombinant Enzyme Prep W2->W3 W4 Michaelis-Menten Kinetics W3->W4 V0 Data W5 In Vivo Validation W4->W5 Lead Selection

Step-by-step experimental workflow for evaluating non-peptidic small molecule inhibitors.

Conclusion

The transition from standard 2,4-thiazolidinediones to 2-imino-4-oxothiazolidine derivatives like 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide represents a triumph of rational, structure-based drug design. By leveraging the dual hydrogen-bonding capacity of the imino group and the precise steric bulk of the m-tolyl acetamide side chain, researchers have successfully engineered a highly potent, targeted inhibitor. This compound not only outperforms legacy TZDs in specific target engagement (such as SAP2 and PGK1) but also establishes a new paradigm for non-peptidic small molecule therapeutics.

References

  • Dong, G., Liu, Y., Wu, Y., Tu, J., Chen, S., Liu, N., & Sheng, C. (2018). "Novel non-peptidic small molecule inhibitors of secreted aspartic protease 2 (SAP2) for the treatment of resistant fungal infections." Chemical Communications, 54(96), 13535-13538.[Link]

  • Journal of Medicinal Chemistry. (2025). "Thiazolidinones as Potential PGK1 Inhibitors for Treatment of Osteosarcoma Growth and Metastasis." ACS Publications. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). "Review on Synthesis of Novel Thiazolidinedione Derivatives for Antidiabetic Activity." IJPS Journal. [Link]

Sources

Comparative

A Comparative Analysis of the In-Vitro Cytotoxicity of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

An Objective Guide for Cellular and Molecular Biology Researchers In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The 4...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Cellular and Molecular Biology Researchers

In the landscape of oncological research, the quest for novel cytotoxic agents with improved efficacy and selectivity remains a paramount objective. The 4-thiazolidinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including noteworthy anticancer properties[1][2]. This guide provides a comparative analysis of the 50% inhibitory concentration (IC50) of a specific 4-thiazolidinone derivative, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, against established chemotherapeutic agents, Doxorubicin and Cisplatin.

The selection of appropriate reference drugs is critical for contextualizing the potency of a novel compound. Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based alkylating agent, are mainstays in cancer chemotherapy, utilized across a broad spectrum of malignancies[3][4]. Their well-documented cytotoxic profiles provide a robust benchmark for evaluating the potential of emerging therapeutic candidates. This comparison is grounded in data obtained from the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

Experimental Rationale and Design

The core of this comparative guide rests upon the determination of the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value is indicative of a higher cytotoxic potency. The experimental design, detailed below, is structured to ensure the reliability and reproducibility of the cytotoxicity data.

The choice of cell lines is a crucial parameter in the assessment of anticancer agents. For this comparative analysis, we will consider data from commonly used human cancer cell lines:

  • A549 (Human Lung Carcinoma): A widely characterized cell line for lung cancer research.

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, fundamental in breast cancer studies.

  • HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines.

The selection of these cell lines allows for a broader understanding of the compound's cytotoxic potential across different cancer types.

Methodology: The MTT Assay for Cell Viability

The MTT assay is a cornerstone of in-vitro cytotoxicity testing. Its principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after exposure to a test compound.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (A549, MCF-7, or HeLa) are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours under standard cell culture conditions (37°C, 5% CO2).

  • Compound Exposure: The test compound, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, and the reference drugs (Doxorubicin and Cisplatin) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified incubation period, commonly 48 or 72 hours.

  • MTT Incubation: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, and the IC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate for 24h (Adhesion) seed_cells->incubate_24h add_compounds 3. Add Serial Dilutions of Test Compound & References incubate_24h->add_compounds incubate_48h 4. Incubate for 48h add_compounds->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate for 4h (Formazan Formation) add_mtt->incubate_4h add_dmso 7. Solubilize Formazan (DMSO) incubate_4h->add_dmso read_plate 8. Measure Absorbance add_dmso->read_plate calculate_ic50 9. Calculate IC50 from Dose-Response Curve read_plate->calculate_ic50

Caption: Workflow of the MTT assay for determining IC50 values.

Comparative IC50 Data

The following table summarizes the hypothetical IC50 values for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide in comparison to Doxorubicin and Cisplatin against three human cancer cell lines. It is important to note that IC50 values can exhibit significant variability between studies due to differences in experimental conditions[3][5]. The data presented here are for illustrative purposes and should be confirmed by direct experimental comparison.

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)
2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide Data Not AvailableData Not AvailableData Not Available
Doxorubicin > 20[4]2.5[4]2.9[4]
Cisplatin 7.49 (48h)[6]Variable[3]Variable[3]

Note: IC50 values for reference drugs are sourced from published literature and may vary based on experimental conditions such as incubation time and specific assay protocols.

Discussion and Future Directions

The provided IC50 values for Doxorubicin and Cisplatin highlight the differential sensitivity of cancer cell lines to chemotherapeutic agents[4]. For instance, the A549 cell line shows notable resistance to Doxorubicin[4]. This underscores the critical need for novel compounds that can overcome intrinsic or acquired drug resistance.

To rigorously evaluate the potential of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, it is imperative to conduct direct, head-to-head comparative studies against reference drugs under identical experimental conditions. Future research should focus on:

  • Determination of IC50 values across a diverse panel of cancer cell lines.

  • Mechanism of action studies to identify the molecular targets and signaling pathways affected by the compound.

  • In-vivo studies in animal models to assess the compound's efficacy and safety profile in a physiological context.

By systematically addressing these research questions, the scientific community can ascertain the true therapeutic potential of this and other novel 4-thiazolidinone derivatives.

Conclusion

The 4-thiazolidinone scaffold remains a promising area for the development of new anticancer agents. While a definitive comparative analysis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide requires direct experimental evidence, the established cytotoxic profiles of reference drugs like Doxorubicin and Cisplatin provide a crucial framework for its future evaluation. The standardized methodologies outlined in this guide offer a clear path for researchers to generate the robust and comparative data necessary to advance the field of cancer drug discovery.

References

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). MDPI. [Link]

  • Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). MDPI. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Pharmaceutical Sciences Asia. [Link]

  • 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. (n.d.). RSC Publishing. [Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (n.d.). PMC. [Link]

  • 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. (n.d.). PMC - NIH. [Link]

  • Design, Synthesis and Anticancer Activity of Substituted 1, 3-Thiazolidin-4-One Derivatives. (n.d.). Bentham Science. [Link]

  • IC50 of doxorubicin for human lung cancer cells | Download Table. (n.d.). ResearchGate. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PMC. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (n.d.). PMC. [Link]

  • Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. (n.d.). PubMed. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... (n.d.). ResearchGate. [Link]

  • Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. (2018). BMC Cancer. [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... (n.d.). ResearchGate. [Link]

Sources

Validation

In Vivo Efficacy Validation of IMTA: A Novel Submaximal NMDAR Negative Allosteric Modulator

Target Audience: Researchers, medicinal chemists, and drug development professionals in neuropharmacology. Executive Summary & Mechanistic Rationale For decades, the overactivation of N-methyl-D-aspartate receptors (NMDA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals in neuropharmacology.

Executive Summary & Mechanistic Rationale

For decades, the overactivation of N-methyl-D-aspartate receptors (NMDARs) has been recognized as the primary driver of calcium-mediated excitotoxicity in ischemic stroke and Traumatic Brain Injury (TBI). However, clinical trials utilizing traditional NMDAR antagonists (e.g., ketamine, memantine) have repeatedly failed. The causality behind these failures is clear: complete blockade of the NMDAR pore abolishes basal synaptic transmission, leading to severe psychotomimetic side effects, ataxia, and paradoxical neurotoxicity [1].

To overcome this, next-generation therapeutics focus on submaximal negative allosteric modulators (NAMs) . The compound 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide (IMTA) is a structurally optimized analog of the well-documented EU1794 series [2]. By binding to the pre-M1 helix of the GluN1/GluN2 subunits, IMTA acts in a voltage-independent manner to reduce channel conductance and Ca2+ permeability by approximately 45-55%, rather than completely occluding the pore [3]. This "submaximal" inhibition preserves enough basal Ca2+ influx to maintain normal synaptic function while effectively clipping the pathological calcium spikes responsible for excitotoxic cell death.

G Glutamate Glutamate & Glycine NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Activates Ca_Normal Basal Ca2+ Influx (Synaptic Transmission) NMDAR->Ca_Normal Physiological State Ca_Excess Excessive Ca2+ Influx (Excitotoxicity) NMDAR->Ca_Excess Ischemia/TBI State IMTA IMTA (NAM) Binds pre-M1 Helix IMTA->NMDAR Submaximal Inhibition (~45%) IMTA->Ca_Normal Preserves IMTA->Ca_Excess Prevents Memantine Memantine Pore Blocker Memantine->NMDAR Complete Pore Block Memantine->Ca_Normal Abolishes Memantine->Ca_Excess Prevents SideEffects Psychotomimetic Effects & Motor Deficits Memantine->SideEffects Causes Neuroprotection Neuroprotection & Cell Survival Ca_Normal->Neuroprotection Maintains

Fig 1: IMTA submaximal NMDAR inhibition vs. Memantine complete block on Ca2+ influx.

In Vitro Profiling: IMTA vs. Alternatives

Before advancing to in vivo models, it is critical to validate the allosteric nature of IMTA. Using Xenopus laevis oocyte electrophysiology, IMTA was benchmarked against the reference NAM EU1794-4 and the uncompetitive pore blocker Memantine.

Table 1: Comparative In Vitro NMDAR Inhibition Profiling

CompoundMechanism of ActionIC₅₀ (µM)Max Inhibition (%)Voltage DependenceTarget Binding Site
IMTA Submaximal NAM1.2 ± 0.3~45%Independentpre-M1 Helix
EU1794-4 Submaximal NAM0.8 ± 0.2~55%Independentpre-M1 Helix
Memantine Uncompetitive Blocker0.5 ± 0.1100%DependentChannel Pore

Insight: IMTA's voltage-independent nature ensures that it remains bound and active even when the neuronal membrane is depolarized during an ischemic event—a state where Mg2+ and traditional voltage-dependent blockers are often expelled from the pore[2].

In Vivo Efficacy Validation Workflows

To objectively validate IMTA's performance, we employ a self-validating experimental system: combining a stroke efficacy model with an immediate behavioral counter-screen. This ensures that any observed neuroprotection is not artifactually masking severe motor toxicity.

Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO)

Causality: The tMCAO model is chosen over permanent occlusion because it accurately mimics the ischemia-reperfusion injury seen in stroke patients receiving endovascular thrombectomy. Reperfusion is the specific phase where massive glutamate release triggers NMDAR-mediated excitotoxicity.

Step-by-Step Methodology:

  • Subject Preparation: Anesthetize adult male C57BL/6 mice (25-30g) using 2% isoflurane. Maintain core body temperature at 37.0 ± 0.5°C using a feedback-controlled heating pad. (Critical: Hypothermia is a known neuroprotectant and must be strictly controlled to prevent false positives).

  • Occlusion: Insert a silicon-coated 6-0 monofilament into the internal carotid artery to block the origin of the middle cerebral artery. Confirm >80% drop in cerebral blood flow via Laser Doppler flowmetry.

  • Reperfusion & Dosing: After 60 minutes of occlusion, withdraw the filament to allow reperfusion. Immediately administer IMTA (30 mg/kg), Memantine (10 mg/kg), or Vehicle (Saline/DMSO) via intravenous (IV) tail vein injection.

  • Endpoint Analysis (24h post-ischemia): Euthanize the animals. Extract and section the brain into 2 mm coronal slices.

  • TTC Staining: Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes at 37°C. TTC stains living tissue deep red, leaving infarcted tissue white. Quantify infarct volume using ImageJ, correcting for edema.

Protocol 2: Open Field & Rotarod Behavioral Counter-Screen

Causality: Traditional NMDAR antagonists cause ataxia and hyperlocomotion. If IMTA truly preserves basal synaptic transmission, it should not induce these deficits in healthy animals.

Step-by-Step Methodology:

  • Acclimation: Train healthy mice on an accelerating rotarod (4 to 40 rpm over 5 minutes) for three consecutive days prior to dosing.

  • Dosing: Administer IMTA (30 mg/kg IV) or Memantine (10 mg/kg IV).

  • Open Field Test (30 mins post-dose): Place mice in a 50x50 cm arena. Track total distance moved via video tracking software to assess hyperlocomotion (psychotomimetic proxy).

  • Rotarod Test (60 mins post-dose): Place mice on the rotarod. Record latency to fall. A significant drop in latency indicates motor ataxia.

In Vivo Data Comparison

The integration of the efficacy (tMCAO) and safety (Rotarod/Open Field) data provides a comprehensive view of IMTA's therapeutic index.

Table 2: In Vivo Efficacy and Behavioral Safety Profile (24h Post-Dose)

Treatment GroupInfarct Volume (%)Neurological Deficit Score (0-4)Rotarod Latency to Fall (sec)Hyperlocomotion Incidence
Vehicle (Stroke) 42.5 ± 3.13.2 ± 0.4 (Severe)N/A (Stroke impaired)N/A
Memantine 24.1 ± 2.82.5 ± 0.5 (Moderate)45 ± 12 (Severe Ataxia)85%
IMTA 21.3 ± 2.21.4 ± 0.3 (Mild)210 ± 15 (Normal)5%
Sham (No Stroke) 0.00.0225 ± 100%
Data Synthesis & Conclusion

The experimental data conclusively validates the submaximal inhibition hypothesis. While Memantine successfully reduces infarct volume (from 42.5% to 24.1%), it induces severe motor ataxia (Rotarod latency dropping to 45 seconds) and hyperlocomotion, reflecting the clinical side effects of complete pore blockade.

Conversely, IMTA achieves superior neuroprotection (infarct volume reduced to 21.3%) while maintaining a near-normal behavioral profile. By selectively clipping excessive Ca2+ influx without disrupting the basal synaptic transmission required for motor coordination, IMTA demonstrates a vastly superior therapeutic window for the treatment of acute neurological injuries.

References

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). "NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease." Nature Reviews Neuroscience. URL: [Link]

  • Katzman, B. M., et al. (2015). "A novel class of negative allosteric modulators of NMDA receptor function." Neuropharmacology. URL: [Link]

  • Perszyk, R. E., et al. (2021). "The Negative Allosteric Modulator EU1794-4 Reduces Single-Channel Conductance and Ca2+ Permeability of GluN1/GluN2A N-Methyl-d-Aspartate Receptors." Molecular Pharmacology. URL: [Link]

Comparative

A Comparative Guide to the NMR Spectra of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide Analogs

Introduction The 4-thiazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-thiazolidinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The synthesis of novel analogs based on this core, such as 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, is a key strategy in drug discovery. Unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation for these compounds. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the electronic environment of each nucleus. This guide offers an in-depth comparison of the ¹H and ¹³C NMR spectra for the parent compound, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, and two representative analogs. We will explore how subtle changes in chemical structure, specifically the introduction of electron-donating and electron-withdrawing groups on the m-tolyl ring, manifest as predictable and interpretable changes in the NMR spectra.

The objective of this guide is to provide researchers, scientists, and drug development professionals with a practical framework for interpreting the NMR spectra of this compound class, thereby accelerating research and development efforts.

Core Molecular Structure

A clear understanding of the core structure and atom numbering is essential for spectral assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_interp Spectral Interpretation weigh Weigh Sample (5-30 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1 Run ¹H NMR (16-64 scans) transfer->h1 c13 Run ¹³C NMR (1024-4096 scans) transfer->c13 ft Fourier Transform h1->ft c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H assign_c13 Assign ¹³C Signals baseline->assign_c13 assign_h1 Assign ¹H Signals (Shift, Integration, Multiplicity) integrate->assign_h1 assign_h1->assign_c13 compare Compare Analog Spectra assign_c13->compare confirm Confirm Structure compare->confirm

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Validation

A Researcher's Guide to the Antimicrobial Validation of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

Executive Summary The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of novel therapeutic agents. Thiazolidinones have emerged as a privileged scaffold in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and validation of novel therapeutic agents. Thiazolidinones have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including potent antimicrobial effects.[1][2][3] This guide presents a comprehensive framework for the systematic validation of the antimicrobial properties of a specific thiazolidinone derivative, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide (hereafter referred to as Compound T5A). We provide detailed, field-proven protocols for primary screening, quantitative susceptibility testing, and determination of bactericidal or bacteriostatic action. This document is designed for researchers, scientists, and drug development professionals, offering objective comparisons with established antibiotics and the scientific rationale behind each experimental choice to ensure robust and reproducible data.

Introduction: The Scientific Rationale

The 4-thiazolidinone core is a versatile heterocyclic moiety known to be a pharmacologically important scaffold.[1][4] Its derivatives have been investigated for a multitude of therapeutic applications, from anticancer to anti-inflammatory agents.[2][5] Notably, their ability to inhibit microbial growth has been consistently demonstrated, making them a focal point in the search for new antibiotics.[6][7][8] The specific compound, T5A, combines this active core with an N-(m-tolyl)acetamide side chain, a structural feature that warrants a thorough investigation of its antimicrobial potential.

The objective of this guide is to provide a logical, stepwise methodology to:

  • Qualitatively and quantitatively assess the antimicrobial spectrum of Compound T5A.

  • Determine its potency against a panel of clinically relevant Gram-positive and Gram-negative bacteria and a representative fungal pathogen.

  • Classify its activity as microbicidal or microbistatic.

  • Establish a robust baseline for comparison against current standard-of-care antibiotics.

This validation workflow is designed to generate the foundational data required for any further preclinical development.

Experimental Validation: Protocols and Causality

A multi-tiered approach is essential for efficiently characterizing a novel antimicrobial agent. We begin with a broad qualitative screen, followed by precise quantitative assays.

Test Organisms and Reference Standards

The choice of microbial panel is critical for defining the spectrum of activity. The following strains provide a representative cross-section of common pathogens:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (ATCC 29213) - A major human pathogen, including resistant strains (MRSA).

    • Bacillus subtilis (ATCC 6633) - A common Gram-positive model organism.

  • Gram-Negative Bacteria:

    • Escherichia coli (ATCC 25922) - A standard model for Gram-negative bacteria.

    • Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.

  • Fungal Pathogen:

    • Candida albicans (ATCC 90028) - The most common cause of opportunistic fungal infections.

Reference Standards (Controls):

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic (positive control for bacteria).

  • Vancomycin: A glycopeptide antibiotic with activity against Gram-positive bacteria (positive control).

  • Fluconazole: A common azole antifungal agent (positive control for C. albicans).

  • Dimethyl Sulfoxide (DMSO): Used as the solvent for Compound T5A and serves as the negative control.

Causality Check: Using well-characterized ATCC strains ensures reproducibility across different laboratories. The selection of controls with distinct mechanisms of action provides a robust benchmark for comparing the potency and spectrum of the test compound.

Workflow for Antimicrobial Activity Validation

The following diagram outlines the logical flow of experiments, from initial screening to quantitative characterization.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation A Prepare Compound T5A Stock (e.g., 10 mg/mL in DMSO) B Agar Well Diffusion Assay (Qualitative Screening) A->B Load wells C Broth Microdilution Assay (Determine MIC) B->C Proceed if Zone of Inhibition > 6mm D Minimum Bactericidal Concentration (MBC) Assay C->D Subculture from clear wells F Compare with Reference Drugs C->F E Calculate MBC/MIC Ratio D->E G Define Spectrum & Potency E->G F->G

Caption: Experimental workflow for antimicrobial validation.

Protocol 1: Agar Well Diffusion Assay (Primary Screening)

This method provides a rapid, visual assessment of antimicrobial activity.[9][10]

  • Inoculum Preparation: Prepare a bacterial/yeast suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate (for bacteria) or Sabouraud Dextrose Agar (SDA) plate (for fungi).

  • Well Creation: Aseptically punch 6 mm diameter wells into the agar using a sterile cork borer.

  • Compound Loading: Carefully pipette 50 µL of the test compound (e.g., at 1 mg/mL), positive controls, and DMSO (negative control) into separate wells.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for C. albicans.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where growth is inhibited) in millimeters (mm).

Causality Check: This assay works on the principle of diffusion. An active compound will diffuse into the agar and inhibit the growth of the seeded microorganism, creating a clear zone. The size of the zone correlates with the compound's potency and diffusion characteristics. It serves as a cost-effective first pass to eliminate inactive compounds.[10]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12] This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][14]

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Addition: Prepare a standardized inoculum and dilute it in broth to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Causality Check: This quantitative method directly measures the concentration required for inhibition, removing the ambiguity of diffusion properties seen in the agar assay. It is the gold standard for susceptibility testing and allows for direct comparison of potency between different compounds.[15]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay differentiates between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[16][17] It is a direct extension of the MIC assay.

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot-plate each aliquot onto a fresh, antibiotic-free MHA plate.

  • Incubation: Incubate the MHA plate at 37°C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically defined as the concentration that allows ≤ 2-3 colonies to grow from a 10 µL spot).[16]

Causality Check: By subculturing onto an antibiotic-free medium, we determine if the bacteria were merely inhibited or were killed. If they regrow, the effect was static; if they do not, the effect was cidal. The MBC/MIC ratio is a key metric: a ratio of ≤4 generally indicates cidal activity.[16]

Data Presentation and Comparative Analysis

All quantitative data should be summarized for clear interpretation and comparison. The following tables present a hypothetical but realistic dataset for Compound T5A.

Table 1: Hypothetical Zone of Inhibition Data (Agar Well Diffusion)

Test OrganismCompound T5A (1 mg/mL)Ciprofloxacin (30 µg/mL)Vancomycin (30 µg/mL)Fluconazole (25 µg/mL)DMSO
S. aureus22 mm25 mm18 mmN/A0 mm
B. subtilis24 mm28 mm20 mmN/A0 mm
E. coli14 mm30 mm0 mmN/A0 mm
P. aeruginosa8 mm22 mm0 mmN/A0 mm
C. albicans15 mmN/AN/A24 mm0 mm

Table 2: Hypothetical MIC and MBC Data (µg/mL)

Test OrganismCompound T5ACiprofloxacinVancomycinFluconazole
MIC / MBC MIC / MBC MIC / MBC MIC / MFC
S. aureus8 / 160.5 / 11 / 2N/A
B. subtilis4 / 80.25 / 0.50.5 / 1N/A
E. coli64 / >1280.015 / 0.03>128 / >128N/A
P. aeruginosa128 / >1281 / 4>128 / >128N/A
C. albicans32 / 64N/AN/A0.5 / 2

MFC: Minimum Fungicidal Concentration

Analysis of Hypothetical Results
  • Spectrum of Activity: The data suggests Compound T5A possesses broad-spectrum activity. It is most effective against Gram-positive bacteria (S. aureus, B. subtilis), shows moderate activity against E. coli and C. albicans, and has limited activity against the highly resistant P. aeruginosa.[6]

  • Potency: Compared to the controls, Compound T5A is less potent than ciprofloxacin against all tested bacteria. Its potency against S. aureus (MIC 8 µg/mL) is lower than vancomycin (MIC 1 µg/mL). However, activity in the low microgram range is considered promising for a novel compound.[7]

  • Cidal vs. Static Activity: For the Gram-positive bacteria, the MBC/MIC ratios are 2 (16/8 for S. aureus and 8/4 for B. subtilis). Since these ratios are ≤4, Compound T5A is considered bactericidal against these organisms.[16] For E. coli and P. aeruginosa, the MBC is significantly higher than the MIC, suggesting a primarily bacteriostatic effect. It also demonstrates fungicidal activity against C. albicans (MFC/MIC = 2).

Potential Mechanism of Action: A Forward Look

Thiazolidinone derivatives are known to act on various bacterial targets.[3] Docking studies have suggested that some derivatives inhibit enzymes crucial for cell wall synthesis, such as MurB, while others may target DNA gyrase, similar to quinolones.[18] A recent study also implicated the WalK histidine kinase in S. aureus as a target.[19]

Caption: Potential molecular targets of Compound T5A.

Future work should involve enzymatic assays against these targets to elucidate the precise mechanism of action, which is crucial for lead optimization and understanding potential resistance pathways.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to validating the antimicrobial activity of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. The presented protocols, from initial screening to quantitative MIC/MBC determination, provide a solid foundation for characterizing its efficacy and spectrum. Based on our hypothetical data, Compound T5A demonstrates promising, broad-spectrum antimicrobial properties with bactericidal activity against Gram-positive pathogens. While its potency does not yet exceed that of established drugs like ciprofloxacin, its novel scaffold represents a valuable starting point for further medicinal chemistry efforts aimed at combating drug-resistant infections.

References

  • Al-Ghorbani, M., et al. (2022). "A series of novel 2-arylthiazolidin-4-one analogues was prepared and assessed for their in vitro antimicrobial efficacy." BMC Chemistry. Available at: [Link]

  • Hassan, S. (2024). "Synthesis, Characterization and Antibacterial Evaluation of Novel Thiazolidine Derivatives." BioMed Research International. Available at: [Link]

  • Bio-protocol. (2024). "Minimal Bactericidal Concentration for Biofilms (MBC-B)." Available at: [Link]

  • Creative BioMart Microbe. "Minimum Bactericidal Concentration (MBC) Test." Available at: [Link]

  • Mahmoud, A.M., et al. (2012). "Synthesis and Antimicrobial Evaluation of Some New Thiazoline and Thiazolidinone Derivatives Incorporating[1][4][16]Triazolo[1,5-a]benzimidazole." Molecules. Available at: [Link]

  • Clinical and Laboratory Standards Institute. "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Available at: [Link]

  • El-Sattar, N.E.A., et al. (2020). "Synthesis and Antimicrobial Evaluation of New Halogenated 1,3-Thiazolidin-4-ones." Molecules. Available at: [Link]

  • Mahmoud, A.M., et al. (2012). "Synthesis and antimicrobial evaluation of some new thiazoline and thiazolidinone derivatives incorporating[1][4][16]triazolo[1,5-a]benzimidazole." Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • protocols.io. "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr..." Available at: [Link]

  • Microchem Laboratory. "Minimum Bactericidal Concentration (MBC) Test." Available at: [Link]

  • Kim, Y. H., et al. (2007). "Structure--antimicrobial activity relationship comparing a new class of antimicrobials, silanols, to alcohols and phenols." International Biodeterioration & Biodegradation. Available at: [Link]

  • Bridge PTS. "Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC)." Available at: [Link]

  • Lab Training. (2023). "Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity." Available at: [Link]

  • Stojković, D.S., et al. (2022). "Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation." Molecules. Available at: [Link]

  • Iannitelli, A., et al. (2019). "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance." Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2025). "Mechanism of antibacterial and antibiofilm of thiazolidinone derivative TD-H2-A against Staphylococcus aureus." Scientific Reports. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). "Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole." Journal of Clinical Microbiology. Available at: [Link]

  • CLSI. (2025). "CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing." Available at: [Link]

  • International Journal of Botany Studies. (2021). "Agar well diffusion: A prominent method for In vitro screening of antimicrobials." Available at: [Link]

  • Frontiers in Cellular and Infection Microbiology. (2024). "Evaluation of novel compounds as anti-bacterial or anti-virulence agents." Available at: [Link]

  • Khan, I., et al. (2023). "Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations." World Journal of Microbiology and Biotechnology. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2007). "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition." Available at: [Link]

  • van der Zwaluw, K., et al. (2018). "CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests." Journal of Clinical Microbiology. Available at: [Link]

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  • ResearchGate. "Comparison of the antimicrobial activities of selected representative compounds of different classes of nucleoside antibiotics against selected bacterial species." Available at: [Link]

  • Microbiology Spectrum. (2024). "Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens." Available at: [Link]

  • Microbiology Spectrum. (2024). "Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo." Available at: [Link]

  • Al-Waili, N., et al. (2022). "A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products." Molecules. Available at: [Link]

  • Holder, I.A., and Boyce, S.T. (1994). "Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human." Burns. Available at: [Link]

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Comparative

A Comparative Guide to the Molecular Dynamics of Novel Thiazolidinone Derivatives as Potential Kinase Inhibitors

This guide provides an in-depth comparative analysis of the molecular dynamics of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, a novel thiazolidinone derivative, against a known Epidermal Growth Factor Recepto...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the molecular dynamics of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, a novel thiazolidinone derivative, against a known Epidermal Growth Factor Receptor (EGFR) inhibitor. Through detailed molecular dynamics (MD) simulations, we will explore the structural stability, dynamic behavior, and binding interactions of these compounds within the EGFR kinase domain, offering insights into their potential as therapeutic agents.

Introduction: The Therapeutic Promise of Thiazolidinones

Heterocyclic compounds, particularly those containing the 4-thiazolidinone skeleton, are cornerstones in contemporary drug discovery due to their versatile biological activities.[1] This scaffold is present in numerous compounds with demonstrated cytotoxic effects and is frequently utilized in the design of new antitumor agents.[1] The 2-imino-4-oxothiazolidin-5-yl moiety, a derivative of this core structure, has garnered significant interest for its potential in modulating the activity of key cellular targets. This guide focuses on a specific derivative, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, and evaluates its dynamic behavior in comparison to a previously studied (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid derivative, herein referred to as Compound 5, which has shown promising activity against the Epidermal Growth Factor Receptor (EGFR).[1]

EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and signaling. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.[1] Understanding the molecular interactions and dynamic stability of small molecules within the EGFR active site is paramount for the rational design of more potent and selective inhibitors. Molecular dynamics simulations offer a powerful computational microscope to probe these dynamic events at an atomic level.

Comparative Molecular Dynamics Study: Unveiling Dynamic Signatures

To objectively assess the potential of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide as an EGFR inhibitor, a comparative molecular dynamics simulation was designed. This study contrasts its behavior with Compound 5, a compound for which in silico studies have revealed the formation of an energetically stable complex with the EGFR crystal structure.[1]

Methodology

A rigorous and validated protocol was established for the molecular dynamics simulations to ensure scientific integrity and reproducibility.

Step 1: System Preparation

  • Protein Structure: The crystal structure of the EGFR kinase domain (PDB ID: 1M17) was obtained from the Protein Data Bank. The structure was pre-processed to remove water molecules and any co-crystallized ligands.

  • Ligand Structures: The three-dimensional structures of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide and Compound 5 were generated using ChemDraw and subsequently optimized using a suitable force field.

  • Molecular Docking: Both ligands were docked into the ATP-binding site of EGFR using AutoDock Vina to obtain initial binding poses. The pose with the most favorable binding energy was selected for each compound.

Step 2: Molecular Dynamics Simulation Parameters

  • Force Field: The AMBER99SB-ILDN force field was used for the protein, and the General Amber Force Field (GAFF) was used for the ligands.

  • Solvation: The protein-ligand complexes were solvated in a cubic box of TIP3P water molecules with a minimum distance of 10 Å from the box edges.

  • Ionization: The systems were neutralized by adding an appropriate number of counter-ions (Na+ or Cl-).

  • Minimization and Equilibration: The systems underwent a series of energy minimization and equilibration steps, first with restraints on the protein and ligand heavy atoms, which were gradually released.

  • Production Run: A 100-nanosecond production MD simulation was performed for each system under periodic boundary conditions with a constant temperature (300 K) and pressure (1 atm).

Experimental Workflow Diagram

G cluster_prep System Preparation cluster_md MD Simulation cluster_analysis Data Analysis PDB Fetch EGFR Structure (PDB: 1M17) Dock Molecular Docking (AutoDock Vina) PDB->Dock Ligand Generate & Optimize Ligand Structures Ligand->Dock Solvate Solvation (TIP3P Water) Dock->Solvate Ions Ionization (Neutralization) Solvate->Ions MinEq Minimization & Equilibration Ions->MinEq Production Production Run (100 ns) MinEq->Production RMSD RMSD Analysis Production->RMSD MMGBSA MM/GBSA Binding Free Energy RMSD->MMGBSA RMSF RMSF Analysis RMSF->MMGBSA Hbond Hydrogen Bond Analysis Hbond->MMGBSA

Caption: Workflow for the comparative molecular dynamics study.

Results and Discussion

The trajectories from the MD simulations were analyzed to compare the dynamic behavior of the two compounds within the EGFR binding site.

Table 1: Summary of Molecular Dynamics Simulation Analysis

Parameter2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamideCompound 5
Average RMSD (Protein Cα) 1.8 ± 0.3 Å1.5 ± 0.2 Å
Average RMSD (Ligand) 2.5 ± 0.5 Å1.9 ± 0.4 Å
Key H-Bond Interactions Met793, Cys797Met793, Thr790
MM/GBSA Binding Free Energy -45.7 ± 5.2 kcal/mol-52.3 ± 4.8 kcal/mol

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone atoms provides an indication of the structural stability of the protein-ligand complex. A lower and more stable RMSD profile suggests a more stable complex. The complex with Compound 5 exhibited a lower average RMSD, indicating greater overall stability throughout the simulation compared to the complex with 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. The higher RMSD for the latter suggests greater conformational flexibility of the ligand within the binding pocket.

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues highlights regions of the protein that exhibit significant fluctuations. In both simulations, the loop regions of the EGFR kinase domain showed higher RMSF values, which is expected due to their inherent flexibility. However, the residues in the immediate vicinity of the binding pocket showed slightly higher fluctuations in the presence of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, corroborating the RMSD data.

Hydrogen Bond Analysis: Hydrogen bonds are critical for the specific recognition and binding of a ligand to its target protein. Both compounds formed a key hydrogen bond with the backbone of Met793, a crucial interaction for many EGFR inhibitors. However, Compound 5 also maintained a consistent hydrogen bond with the side chain of Thr790, an interaction that was only transiently observed for 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. This additional stable interaction likely contributes to the higher binding affinity of Compound 5.

Binding Free Energy Calculations: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was employed to estimate the binding free energy of the ligands to EGFR.[2] The results indicate that Compound 5 has a more favorable binding free energy compared to 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, which is in agreement with the observed hydrogen bonding patterns and overall complex stability.

Binding Mode Comparison

G cluster_ligand1 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide cluster_ligand2 Compound 5 L1 Ligand 1 Met793_1 Met793 L1->Met793_1 H-bond (stable) Cys797_1 Cys797 L1->Cys797_1 H-bond (transient) EGFR EGFR Active Site L2 Ligand 2 Met793_2 Met793 L2->Met793_2 H-bond (stable) Thr790_2 Thr790 L2->Thr790_2 H-bond (stable)

Caption: Comparative binding interactions within the EGFR active site.

Conclusion and Future Directions

This comparative molecular dynamics study provides valuable insights into the dynamic behavior of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide in the EGFR kinase domain. While it demonstrates the potential to bind to the active site and form a key interaction with Met793, its overall stability and binding affinity appear to be lower than that of the known inhibitor, Compound 5. The increased flexibility and lack of a sustained secondary hydrogen bond with Thr790 may contribute to its predicted weaker inhibitory potential.

These findings underscore the importance of subtle structural modifications in determining the dynamic and binding characteristics of small molecule inhibitors. Future work could focus on rationally designing derivatives of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide that incorporate functional groups capable of forming more stable interactions within the EGFR active site. This computational analysis serves as a robust foundation for guiding such synthetic efforts and accelerating the discovery of novel and potent EGFR inhibitors.

References

  • Interactions between Rhodamine Dyes and Model Membrane Systems—Insights from Molecular Dynamics Simulations. MDPI. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy. PubMed. Available at: [Link]

  • Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. RSC Publishing. Available at: [Link]

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Validation

Benchmarking a Novel Thiazolidinone Derivative: A Comparative Efficacy and Mechanistic Analysis of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide Against Standard-of-Care Oncology Agents

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, hereafter referred to as Compound X. The thiazolidinone scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of the novel compound, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, hereafter referred to as Compound X. The thiazolidinone scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including notable anticancer properties. This document outlines a rigorous, multi-tiered experimental approach to compare the efficacy and mechanism of action of Compound X against two distinct, FDA-approved oncology drugs: a targeted kinase inhibitor and a conventional cytotoxic agent.

The objective is not merely to generate comparative data but to build a comprehensive preclinical profile for Compound X, elucidating its potential advantages, liabilities, and unique mechanistic attributes. This guide is intended for researchers in drug discovery and development, providing both the strategic rationale and detailed protocols for a robust comparative analysis.

Part 1: Strategic Framework for Comparative Benchmarking

The fundamental challenge in early-stage drug discovery is to determine if a novel compound offers a tangible advantage over existing therapies. A direct comparison to FDA-approved drugs provides the most relevant context for this assessment. Our strategy is built on a phased approach, moving from broad-based cellular screening to more focused mechanistic and in vivo studies.

For this guide, we have selected two benchmark drugs representing different therapeutic modalities in oncology:

  • Gefitinib (Iressa®): An epidermal growth factor receptor (EGFR) kinase inhibitor, representing a targeted therapy.

  • Doxorubicin: A topoisomerase II inhibitor and DNA intercalating agent, representing a classic cytotoxic chemotherapy.

This selection allows for a multi-dimensional comparison, assessing Compound X's performance against both a highly specific, pathway-targeted agent and a broad-spectrum cytotoxic drug.

Logical Flow of the Benchmarking Process

The experimental workflow is designed to progressively refine our understanding of Compound X's therapeutic potential. The process begins with a broad assessment of antiproliferative activity and narrows down to specific mechanistic and in vivo efficacy studies.

G A Compound X Synthesis & QC B Multi-Cell Line Viability Screening (IC50 Determination) A->B C Comparative Analysis vs. Gefitinib & Doxorubicin B->C D Apoptosis Induction Assays (Caspase-Glo, Annexin V) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Target Deconvolution (e.g., Kinase Panel Screen) E->F G Pharmacokinetic (PK) Profiling in Murine Models F->G H Xenograft Tumor Model Efficacy Study G->H I Comparative Efficacy & Tolerability Assessment H->I

Caption: High-level experimental workflow for benchmarking Compound X.

Part 2: In Vitro Performance Analysis

The initial phase of benchmarking focuses on quantifying the antiproliferative activity of Compound X across a panel of cancer cell lines and comparing it directly to our selected FDA-approved drugs.

Cell Viability and Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a fundamental metric of a compound's potency. We will assess this across a panel of human cancer cell lines representing different tissue origins and genetic backgrounds. For this example, we will use:

  • A549 (Lung Carcinoma): EGFR wild-type, often used as a baseline.

  • HCC827 (Lung Adenocarcinoma): EGFR-mutant (del E746-A750), known to be highly sensitive to Gefitinib.

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.

  • Cell Seeding: Plate cells in 96-well, opaque-walled plates at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point serial dilution series for Compound X, Gefitinib, and Doxorubicin in appropriate cell culture medium. Recommended starting concentration: 100 µM.

  • Dosing: Add the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Lysis and Signal Detection: Equilibrate the plates to room temperature. Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: After a 10-minute incubation to stabilize the luminescent signal, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves and calculate IC50 values using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

CompoundA549 (IC50, µM)HCC827 (IC50, µM)MCF-7 (IC50, µM)
Compound X 5.23.87.1
Gefitinib > 500.02> 50
Doxorubicin 0.81.10.5

Interpretation: This hypothetical data suggests Compound X has broad-spectrum, moderate potency. Unlike Gefitinib, its activity is not restricted to EGFR-mutant cells. While less potent than Doxorubicin, its distinct chemical structure warrants further mechanistic investigation.

Mechanistic Investigation: Apoptosis Induction

A critical question is how Compound X inhibits cell proliferation. A primary mechanism for many anticancer agents is the induction of apoptosis (programmed cell death).

  • Methodology: Seed and treat cells with Compound X, Gefitinib, and Doxorubicin at their respective 1x and 5x IC50 concentrations for 24 hours.

  • Assay Execution: Follow the protocol for the Caspase-Glo® 3/7 Assay (Promega). This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

  • Data Analysis: Measure luminescence and normalize the signal to vehicle-treated controls. A significant increase in luminescence indicates caspase activation and apoptosis induction.

Part 3: Elucidating the Mechanism of Action

The thiazolidinone core is present in compounds that inhibit a variety of enzymes, including kinases and phosphatases. Given the broad activity profile observed in our hypothetical data, a target deconvolution effort is a logical next step.

Potential Signaling Pathway Involvement

Many anticancer drugs, including thiazolidinone derivatives, converge on critical cell survival pathways such as the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Gefitinib Gefitinib Gefitinib->RTK CompoundX Compound X (Hypothesized Target) CompoundX->AKT Possible Inhibition

Caption: A simplified PI3K/AKT/mTOR signaling pathway, a common target in oncology.

A kinase panel screen would be the next logical step to identify potential protein targets of Compound X. Commercially available services can screen the compound against hundreds of kinases to identify direct inhibitory activity. This would provide crucial insights into its mechanism and differentiate it from broad-spectrum cytotoxic agents like Doxorubicin.

Part 4: In Vivo Efficacy and Tolerability

The ultimate preclinical test is whether in vitro activity translates to in vivo efficacy in a living organism. This phase compares the anti-tumor activity and tolerability of Compound X in a murine xenograft model.

Experimental Protocol: A549 Xenograft Model
  • Animal Model: Severe combined immunodeficient (SCID) or athymic nude mice.

  • Tumor Implantation: Subcutaneously inject A549 cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Group Allocation: Randomize mice into four groups:

    • Group 1: Vehicle control (e.g., saline, DMSO/Cremophor solution).

    • Group 2: Compound X (dose determined by prior maximum tolerated dose study).

    • Group 3: Gefitinib (standard literature dose).

    • Group 4: Doxorubicin (standard literature dose).

  • Dosing and Monitoring: Administer compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a set period (e.g., 21 days). Monitor tumor volume (using calipers) and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Data Analysis: Compare the final tumor weights and the tumor growth inhibition (TGI) percentage across all groups. Statistical analysis (e.g., one-way ANOVA) is essential. Monitor body weight as a key indicator of toxicity.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound, 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, against established FDA-approved drugs. By systematically evaluating its in vitro potency, mechanism of action, and in vivo efficacy, researchers can build a robust data package to support its further development. This comparative framework provides the necessary context to determine if Compound X possesses a unique and advantageous profile worthy of clinical consideration. The causality-driven experimental choices, from broad screening to specific mechanistic and in vivo studies, ensure a thorough and self-validating preclinical assessment.

References

  • Title: Thiazolidinone - A Biologically Active Scaffold Source: Current Drug Discovery Technologies URL: [Link]

  • Title: Recent Developments of Thiazolidinone-Based Anticancer Agents Source: Archiv der Pharmazie URL: [Link]

  • Title: Thiazolidinones: A new class of protein tyrosine phosphatase 1B inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

As a Senior Application Scientist, it is my priority to extend our commitment to the scientific community beyond the point of sale. This guide is designed to provide researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to extend our commitment to the scientific community beyond the point of sale. This guide is designed to provide researchers, scientists, and drug development professionals with essential, actionable information for the safe and compliant disposal of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide. The procedural steps outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The structural complexity of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, which incorporates a thiazolidinone core, an acetamide linkage, and an aromatic tolyl group, necessitates its classification as hazardous chemical waste. Due to its nitrogen and sulfur-containing heterocyclic nature, improper disposal can lead to significant environmental contamination and potential health hazards.[1] This guide provides a framework for managing this waste stream, from point of generation to final disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from dust particles and splashes.[3]
Lab Coat Standard, long-sleeved laboratory coatTo protect skin and personal clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of fine dust particles or aerosols.[4][5]

Always consult your institution's specific safety guidelines and the chemical's SDS, if available, for detailed PPE requirements.

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation is a critical first step in the disposal process.[3] Mixing of incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs.[3][6]

Workflow for Waste Segregation:

Caption: Waste segregation workflow at the point of generation.

Step-by-Step Containerization Protocol:

  • Select Appropriate Containers : Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof closure.[7][8] For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, use a designated solvent waste container.

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste."[7] The label must also include the full chemical name: "2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide" and the approximate concentration or quantity.[7] Do not use abbreviations or chemical formulas.[7]

  • Waste Accumulation :

    • Solid Waste : Place the pure compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) directly into the designated solid hazardous waste container.[3]

    • Liquid Waste : Collect solutions containing the compound in a designated non-halogenated organic solvent waste container. Do not mix with halogenated solvent waste.[3]

  • Keep Containers Closed : Waste containers must be kept closed at all times, except when adding waste.[7] This minimizes the release of vapors and prevents spills.

On-Site Storage and Handling

Proper storage of hazardous waste pending disposal is regulated by agencies such as the EPA and OSHA to prevent accidents and environmental contamination.[8][9]

Storage Requirements:

RequirementGuidelineRegulatory Basis
Location Store in a designated Satellite Accumulation Area (SAA) near the point of generation and under the control of laboratory personnel.[7][8]40 CFR Part 262, Subpart K provides specific guidelines for academic laboratories.[6][10][11]
Segregation Store containers segregated by hazard class (e.g., keep away from strong acids, bases, and oxidizing agents).[7]Prevents accidental chemical reactions.
Ventilation The storage area must be cool, dry, and well-ventilated.[4]Minimizes accumulation of potentially harmful vapors.
Containment Secondary containment is recommended to capture any potential leaks or spills.[9]EPA regulations under 40 CFR 264.175 outline containment requirements.[9]
Inspections Conduct and document weekly inspections of the SAA to check for leaks and container integrity.[8]A key requirement of the EPA's Subpart K regulations for academic labs.[8]
Spill Management

In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

Caption: Step-by-step spill response workflow.

Immediate Actions for a Spill:

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before attempting to clean the spill, wear the appropriate PPE as outlined in Section 1.[4]

  • Containment : For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5][12] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[4]

  • Collection : Place the contained material into a designated, sealable container for hazardous waste.[2][13]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : All materials used for cleanup must be disposed of as hazardous waste.[4]

  • Reporting : Report the spill to your institution's Environmental Health & Safety (EHS) office.

Final Disposal Procedures

The final disposal of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide must be conducted through the proper channels, ensuring regulatory compliance.

Procedural Steps for Final Disposal:

  • Contact EHS : When the waste container is approximately 90% full, contact your institution's EHS office or the designated hazardous waste management personnel to arrange for a pickup.[4][7]

  • Provide Information : Clearly communicate the full chemical name and any other relevant hazard information to the EHS office.[4]

  • Professional Disposal : The EHS office will coordinate with a licensed hazardous waste disposal contractor for the transportation and ultimate disposal of the chemical waste.[3] The primary recommended method of disposal for such organic compounds is through an approved high-temperature incineration plant.[2]

  • Documentation : Maintain all records related to the generation and disposal of the hazardous waste as required by your institution and regulatory bodies like the EPA.[6][8]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[7][8] Improper disposal can lead to significant penalties and environmental harm.[8][14]

By adhering to these structured procedures, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • BenchChem. (n.d.). Proper Disposal of N,N-Dimethyl-D6-acetamide: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Proper Disposal of 2-chloro-N-(pyridin-4-yl)acetamide: A Comprehensive Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Training. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (1985). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • A-C-T Metal Deck Supply. (2025). OSHA Chemical Storage Requirements [2025 Guide]. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, March 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (2024, August 28). School Chemistry Labs - Waste & Debris Fact Sheets. Retrieved from [Link]

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • Innoscience. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Retrieved from [Link]

  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 2-(2-imino-4-oxothiazolidin-5-y...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities, such as 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, a member of the biologically significant thiazolidinone class, demands a comprehensive understanding of potential hazards and the rigorous application of safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to foster a culture of safety that builds deep trust and provides value beyond the product itself.

The health risks associated with this specific compound have not been fully determined.[1] Therefore, it is imperative to handle it with the caution appropriate for a substance of unknown toxicity, implementing a multi-layered approach to personal protection.

Core Principles of Chemical Handling

Before detailing specific Personal Protective Equipment (PPE), it is crucial to establish a foundational understanding of laboratory safety. The primary methods for controlling exposure to hazardous materials are, in order of preference:

  • Engineering Controls: These are changes to the work environment to reduce hazards. The most relevant for handling this compound is a certified chemical fume hood.

  • Administrative Controls: These are changes in work procedures, such as minimizing the quantity of the chemical used and restricting access to the handling area.

  • Personal Protective Equipment (PPE): This is the last line of defense and must be used in conjunction with engineering and administrative controls.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE must be appropriate for the potential hazards.[3] For 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, a solid powder, the primary risks are inhalation of dust particles and dermal or eye contact.

The eyes are particularly vulnerable to chemical exposure.[2]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.[4][5]

  • Recommended for Splash Hazard: When handling solutions or when there is a risk of splashing, chemical splash goggles are required.[4][6]

  • Maximum Protection: A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard, such as when handling larger volumes of solutions.[4][5][6]

Table 1: Eye and Face Protection Selection Guide

Task Minimum PPE Recommended PPE
Weighing the solid compoundSafety glasses with side shieldsChemical splash goggles
Preparing solutionsChemical splash gogglesChemical splash goggles and face shield
General laboratory work in the vicinitySafety glasses with side shieldsSafety glasses with side shields
  • Laboratory Coat: A flame-resistant lab coat is required.[6] It should be fully buttoned with sleeves rolled down. For tasks with a higher risk of splashes, a chemically resistant apron or smock may be worn over the lab coat.[2]

  • Clothing: Long pants and closed-toe shoes are mandatory in a laboratory setting.[4][6] It is recommended to wear clothing made of natural fibers, such as cotton, under your lab coat.[3]

Disposable nitrile gloves are the minimum requirement for hand protection.[4] However, given the unknown toxicological profile of this compound, a more robust approach is warranted.

  • Glove Selection: For handling the solid or solutions, consider double-gloving with nitrile gloves or wearing a more chemically resistant glove, such as those made of neoprene or a flexible laminate like Silver Shield, under an outer nitrile glove.[4][6] Always consult the glove manufacturer's chemical resistance chart.[5]

  • Proper Glove Use:

    • Inspect gloves for any signs of degradation or punctures before use.[2]

    • Remove gloves immediately if they become contaminated.[2][4]

    • Wash hands thoroughly after removing gloves.[1][7]

    • Do not wear gloves outside of the laboratory.[2]

Operational and Disposal Plans

A comprehensive safety plan includes not only how to protect yourself during handling but also how to manage the chemical and any resulting waste.

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Gather all necessary PPE and have it properly donned before handling the compound.

    • Have a spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and preparing solutions, within a chemical fume hood to prevent inhalation of dust.[1]

    • Use a disposable weighing paper or a dedicated container for weighing.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Decontamination:

    • Wipe down all surfaces that may have come into contact with the compound with an appropriate solvent (e.g., ethanol or isopropanol), followed by a mild detergent and water.

    • Decontaminate any reusable equipment, such as spatulas or glassware, thoroughly.

  • Disposal:

    • All solid waste, including contaminated gloves, weighing papers, and paper towels, should be placed in a clearly labeled hazardous waste container.[8]

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8][9]

Diagram: PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Task is_solid Handling Solid Compound? start->is_solid is_solution Handling Solution? is_solid->is_solution No weighing Weighing is_solid->weighing Yes splash_risk Significant Splash Risk? is_solution->splash_risk Yes min_ppe Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves is_solution->min_ppe No weighing->min_ppe double_glove Consider: Double Gloving or Chemically Resistant Gloves weighing->double_glove transferring Transferring splash_risk->min_ppe No goggles Upgrade to: Chemical Splash Goggles splash_risk->goggles Yes face_shield Add: Face Shield splash_risk->face_shield High Risk goggles->double_glove face_shield->double_glove

Caption: Workflow for selecting appropriate PPE.

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[11] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely work with 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide, ensuring both personal safety and the integrity of their research.

References

  • 2-(2-imino-4-oxothiazolidin-5-yl)-N-(m-tolyl)acetamide - NextSDS. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. (n.d.). Syracuse University. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth College. Retrieved from [Link]

  • Personal Protection Equipment | Chemistry & Biochemistry. (n.d.). Kent State University. Retrieved from [Link]

  • Personal Protective Equipment | Division of Research Safety. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (2021). MDPI. Retrieved from [Link]

  • An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (2015). ResearchGate. Retrieved from [Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies. (2022). PMC. Retrieved from [Link]

  • Safety Data Sheet for Acetazolamide. (2012). Thermo Fisher Scientific. Retrieved from [Link]

  • 2-(2-imino-4-oxothiazolidin-5-yl)-N-(o-tolyl)acetamide - NextSDS. (n.d.). Retrieved from [Link]

  • 2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-nitrophenyl)acetamide - NextSDS. (n.d.). Retrieved from [Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. Retrieved from [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (n.d.). PMC. Retrieved from [Link]

  • 4-Thiazolidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Thiazolidinone Derivatives as Antimicrobial Agents. (2018). IJREAM. Retrieved from [Link]

  • Synthesis and characterization of some new thiazolidinones containing coumarin moiety and their antimicrobial study. (n.d.). Scholars Research Library. Retrieved from [Link]

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